Quinoline-4-carbohydrazide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
quinoline-4-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c11-13-10(14)8-5-6-12-9-4-2-1-3-7(8)9/h1-6H,11H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPWKEFDYIVVJHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30388409 | |
| Record name | quinoline-4-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30388409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29620-62-0 | |
| Record name | quinoline-4-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30388409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of Quinoline-4-Carbohydrazide from Isatin: A Technical Guide
Abstract: This document provides an in-depth technical guide on the synthesis of quinoline-4-carbohydrazide, a significant scaffold in medicinal chemistry, originating from isatin. The primary synthetic route involves the Pfitzinger reaction to construct the quinoline core, followed by functional group transformations to yield the final hydrazide product. This guide is intended for researchers, chemists, and professionals in drug development, offering detailed reaction mechanisms, step-by-step experimental protocols, and quantitative data summaries. Visual diagrams of the synthetic pathway, reaction mechanism, and experimental workflow are provided to enhance comprehension.
Overview of the Synthetic Pathway
The transformation of isatin into a substituted this compound is a well-established multi-step synthetic sequence. The process commences with the construction of the quinoline ring system via the Pfitzinger reaction, which is the cornerstone of this synthesis.[1][2] This reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a strong base to form a substituted quinoline-4-carboxylic acid.[3] The resulting carboxylic acid is then typically converted to an ester, which serves as a more reactive intermediate for the final step. The synthesis culminates in the hydrazinolysis of the ester using hydrazine hydrate to furnish the desired this compound.[4][5]
Caption: Overall Synthetic Pathway from Isatin.
Core Reaction Mechanisms
The Pfitzinger reaction is a powerful method for synthesizing quinoline-4-carboxylic acids from isatin (or its derivatives) and a carbonyl compound.[6] The mechanism proceeds through several key stages:[1][3]
-
Ring Opening: The reaction begins with the base-catalyzed hydrolysis of the amide bond within the isatin ring, opening it to form a keto-acid intermediate, known as an isatinate.
-
Condensation: The aniline moiety of the isatinate intermediate then condenses with the carbonyl group of the second reactant (e.g., an acetophenone derivative) to form an imine (Schiff base).
-
Tautomerization & Cyclization: The imine tautomerizes to its more stable enamine form. This is followed by an intramolecular cyclization, where the enamine attacks the ketone.
-
Dehydration: The final step involves the elimination of a water molecule (dehydration) to form the aromatic quinoline ring.
Caption: Pfitzinger Reaction Mechanism.
Esterification: This is a standard acid-catalyzed reaction where the quinoline-4-carboxylic acid is heated with an alcohol (commonly ethanol) in the presence of a strong acid catalyst like sulfuric acid. The process converts the carboxylic acid into its corresponding ethyl ester, which is often more suitable for the subsequent reaction with hydrazine.[4]
Hydrazinolysis: The final step involves the reaction of the quinoline-4-carboxylate ester with hydrazine hydrate. The highly nucleophilic hydrazine displaces the alkoxy group (-OEt) of the ester to form the stable carbohydrazide functional group (-CONHNH2), yielding the target molecule.[5]
Detailed Experimental Protocols
The following protocols are based on the synthesis of 2-(4-bromophenyl)this compound, a specific derivative, which serves as a representative example of the general methodology.[4][5]
This step utilizes the Pfitzinger reaction to form the quinoline core.
-
Reagents and Equipment: Isatin, 4-bromoacetophenone, potassium hydroxide (KOH), ethanol, reflux apparatus, round-bottom flask, magnetic stirrer, ice bath, Büchner funnel.
-
Procedure:
-
Prepare a 33% (w/v) solution of potassium hydroxide in ethanol.
-
To this basic solution, add isatin (1 equivalent) and stir until the color changes, indicating the formation of the potassium isatinate intermediate.[3]
-
Add 4-bromoacetophenone (1 equivalent) to the reaction mixture.
-
Heat the mixture to reflux and maintain for approximately 12-14 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then in an ice bath.
-
Acidify the mixture with a suitable acid (e.g., dilute HCl) to a pH of 4-5 to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
The crude product can be purified by recrystallization from ethanol.
-
-
Reagents and Equipment: 2-(4-Bromophenyl)quinoline-4-carboxylic acid, absolute ethanol, concentrated sulfuric acid, reflux apparatus.
-
Procedure:
-
Suspend the carboxylic acid (1 equivalent) in absolute ethanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for 8-10 hours.
-
Cool the solution and neutralize it with a weak base (e.g., sodium bicarbonate solution).
-
The resulting precipitate (the ester) is collected by filtration, washed with water, and dried.
-
-
Reagents and Equipment: Ethyl 2-(4-bromophenyl)quinoline-4-carboxylate, hydrazine hydrate (99-100%), ethanol, reflux apparatus.
-
Procedure:
-
Dissolve the ester (1 equivalent) in ethanol in a round-bottom flask.
-
Add an excess of hydrazine hydrate (approx. 5-10 equivalents).
-
Heat the mixture to reflux for 6-8 hours.
-
Upon cooling, the product crystallizes out of the solution.
-
Collect the solid hydrazide by filtration, wash with a small amount of cold ethanol, and dry to obtain the final product.[4]
-
Caption: General Laboratory Workflow.
Quantitative Data Summary
The efficiency of each synthetic step is critical. The following tables summarize representative quantitative data from literature sources.
Table 1: Pfitzinger Reaction Yields
| Isatin Derivative | Carbonyl Compound | Base | Solvent | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Isatin | Acetone | NaOH | Water | 10 | 99% | [7] |
| Isatin | Acetophenone | KOH | Ethanol | 12-13 | ~60-70% | [3] |
| Isatin | 4-Bromoacetophenone | KOH | Ethanol | Reflux | N/A |[4][5] |
Note: Yields are highly dependent on reaction scale, purity of reagents, and workup procedures.[3]
Table 2: Esterification & Hydrazinolysis Yields
| Step | Starting Material | Reagents | Solvent | Time (h) | Yield | Reference |
|---|---|---|---|---|---|---|
| Esterification | 2-Aryl-quinoline-4-carboxylic acid | H₂SO₄, Ethanol | Ethanol | Reflux | Good | [4] |
| Hydrazinolysis | Ethyl 2-Aryl-quinoline-4-carboxylate | Hydrazine Hydrate | Ethanol | Reflux | Good |[4][5] |
Note: Specific yield percentages for these subsequent steps are often reported as "good" or "high" without exact figures in some publications, as they are standard, high-yielding transformations.
References
- 1. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design and Synthesis of 2-(4-Bromophenyl)this compound Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pfitzinger Reaction [drugfuture.com]
- 7. CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physicochemical Properties of Quinoline-4-carbohydrazide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, and characterization of Quinoline-4-carbohydrazide. This key heterocyclic compound serves as a versatile scaffold in medicinal chemistry, leading to the development of various derivatives with significant biological activities. All quantitative data is presented in structured tables, and detailed experimental protocols are provided. Visual diagrams generated using Graphviz illustrate key experimental workflows and biological pathways.
Physicochemical Properties of this compound
Quantitative physicochemical data for the parent this compound is primarily available through computational models. These predicted values offer valuable insights for researchers in the absence of extensive experimental data.
| Property | Value (Computed) | Source |
| Molecular Formula | C₁₀H₉N₃O | PubChem |
| Molecular Weight | 187.20 g/mol | PubChem |
| XLogP3 | -0.5 | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
| Exact Mass | 187.074561919 g/mol | PubChem |
| Topological Polar Surface Area | 68 Ų | PubChem |
| Heavy Atom Count | 14 | PubChem |
| Formal Charge | 0 | PubChem |
| Complexity | 219 | PubChem |
Note: The values presented in this table are computationally derived and sourced from the PubChem database.[1]
Experimental Protocols
The synthesis and characterization of this compound and its derivatives are well-documented in the scientific literature. Below are detailed methodologies for key experimental procedures.
Synthesis of this compound
A common and effective method for the synthesis of this compound derivatives involves the Pfitzinger reaction, followed by esterification and hydrazinolysis.[2][3]
Protocol:
-
Synthesis of 2-Arylquinoline-4-carboxylic Acid:
-
Esterification:
-
Hydrazinolysis:
References
- 1. researchgate.net [researchgate.net]
- 2. Design and Synthesis of 2-(4-Bromophenyl)this compound Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A One-Pot Divergent Sequence to Pyrazole and Quinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Quinoline-4-carbohydrazide: A Comprehensive Technical Guide
FOR IMMEDIATE RELEASE
This technical guide provides an in-depth overview of Quinoline-4-carbohydrazide, a key heterocyclic compound with significant potential in medicinal chemistry. This document, intended for researchers, scientists, and professionals in drug development, details its chemical properties, synthesis, and the biological activities of its derivatives, which have shown promise as antimicrobial and anticancer agents.
Core Chemical Data
This compound is a stable compound under standard conditions. Its fundamental chemical identifiers and properties are summarized below.
| Property | Value | Citation |
| CAS Number | 29620-62-0 | [1][2][3] |
| Molecular Formula | C₁₀H₉N₃O | [1] |
| Molecular Weight | 187.20 g/mol | [1] |
Synthesis of this compound and its Derivatives
The synthesis of this compound derivatives is a multi-step process that begins with the formation of a quinoline-4-carboxylic acid core. This core is then typically esterified and subsequently reacted with hydrazine hydrate to yield the carbohydrazide. Further modifications can be introduced to create a diverse range of derivatives with specific biological activities.
General Synthesis Workflow
References
Spectroscopic Profile of Quinoline-4-Carbohydrazide Derivatives: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for quinoline-4-carbohydrazide and its derivatives, with a particular focus on 2-(4-bromophenyl)this compound. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. It details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for the synthesis and characterization of these compounds.
Introduction
This compound and its derivatives are of significant interest in medicinal chemistry due to their potential therapeutic applications. Spectroscopic analysis is crucial for the structural elucidation and confirmation of these synthesized compounds. This guide presents a detailed summary of the key spectroscopic data to aid in their identification and characterization. While data for the parent this compound is limited in the reviewed literature, extensive information is available for its derivatives, such as 2-(4-bromophenyl)this compound, which will be the primary focus of this guide.
Experimental Protocols
The synthesis and spectroscopic analysis of this compound derivatives involve a multi-step process. The general workflow is outlined below.
Synthesis of 2-(4-Bromophenyl)this compound
The synthesis of the key intermediate, 2-(4-bromophenyl)this compound, is typically achieved through a well-established three-step procedure.[1][2]
-
Pfitzinger Reaction: The initial step involves the synthesis of 2-(4-bromophenyl)quinoline-4-carboxylic acid. This is accomplished by reacting isatin with 4-bromoacetophenone in refluxing ethanol under basic conditions.[1][2]
-
Esterification: The resulting carboxylic acid derivative is then heated in absolute ethanol with a catalytic amount of concentrated sulfuric acid, which acts as a dehydrating agent, to produce the corresponding ethyl ester.[1][2]
-
Hydrazinolysis: The final step is the treatment of the ethyl ester with hydrazine hydrate in boiling ethanol to yield the desired 2-(4-bromophenyl)this compound.[1][2]
Spectroscopic Analysis
The structural confirmation of the synthesized compounds is performed using various spectroscopic techniques.
-
Infrared (IR) Spectroscopy: IR spectra are typically recorded on a spectrometer, and the data is presented in terms of frequency of absorption in wavenumbers (cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to an internal standard.
-
Mass Spectrometry (MS): Mass spectra are obtained using a mass spectrometer to determine the mass-to-charge ratio (m/z) of the molecular ion and fragmentation patterns.[1]
Spectroscopic Data
The following tables summarize the key spectroscopic data for derivatives of this compound. The data presented is for 2-(4-bromophenyl)this compound and its subsequent reaction products.
¹H NMR Spectral Data
| Compound/Derivative | Proton | Chemical Shift (δ, ppm) |
| 2-(2-(2-(4-bromophenyl)quinoline-4-carbonyl)hydrazinyl)-N-(substituted phenyl)acetamide | CH₂ | 4.18–4.27 (s) |
| NH | 9.27–11.91 (s) | |
| N-acyl derivatives of 2-(4-bromophenyl)this compound | NH | 10.70–11.92 (s) |
| 2-(4-bromophenyl)-N-(1,3-dioxoisoindolin-2-yl)quinoline-4-carboxamide | NH | 11.76 (s) |
| dioxoisoindolinyl-H | 8.00–8.09 (m) | |
| 2-(4-bromophenyl)-N-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)quinoline-4-carboxamide | NH | 11.14 (s) |
| (2-(4-bromophenyl)quinolin-4-yl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone | CH₃ | 1.75, 2.03 (s) |
| pyrazole-CH | 6.91 (s) | |
| 2-(2-(4-bromophenyl)quinoline-4-carbonyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one | CH₃ | 2.00 (s) |
| pyrazolone-CH₂ | 3.43 (s) | |
| 5-Amino-1-(2-(4-bromophenyl)quinoline-4-carbonyl)-1,2-dihydro-3H-pyrazol-3-one | NH₂, NH | 3.56, 10.09 (s) |
| pyrazolone-CH | 3.76 (s) |
Data sourced from multiple derivatives as described in the cited literature.[1][3]
¹³C NMR Spectral Data
| Compound/Derivative | Carbon | Chemical Shift (δ, ppm) |
| 2-(2-(2-(4-bromophenyl)quinoline-4-carbonyl)hydrazinyl)-N-(substituted phenyl)acetamide | C=O | 163.95–165.69, 167.34–168.01 |
| CH₂ | 57.34–57.72 | |
| N-acyl derivatives of 2-(4-bromophenyl)this compound | C=O | 161.24–167.05 |
| 2-(4-bromophenyl)-N-(1,3-dioxoisoindolin-2-yl)quinoline-4-carboxamide | C=O | 165.30, 166.66 |
| 2-(4-bromophenyl)-N-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)quinoline-4-carboxamide | C=O | 165.30, 166.66 |
| (2-(4-bromophenyl)quinolin-4-yl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone | CH₃ | 15.96, 26.03 |
| pyrazole-C | 115.51, 142.36, 155.41 | |
| 2-(2-(4-bromophenyl)quinoline-4-carbonyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one | CH₃ | 17.19 |
| pyrazolone-C | 48.34, 159.80 | |
| C=O | 166.49 | |
| 5-Amino-1-(2-(4-bromophenyl)quinoline-4-carbonyl)-1,2-dihydro-3H-pyrazol-3-one | pyrazolone-C | 66.75, 154.86 |
| C=O | 162.47 | |
| 1-(2-(4-bromophenyl)quinoline-4-carbonyl)pyrazolidine-3,5-dione | CH₂ | 54.93 |
| C=O | 168.03, 170.73 |
Data sourced from multiple derivatives as described in the cited literature.[1][3]
IR Spectral Data
| Compound/Derivative | Functional Group | Absorption Band (cm⁻¹) |
| Ethoxyformaldehyde hydrazone of 2-(4-bromophenyl)this compound | NH | 3431 |
| 2-(2-(2-(4-bromophenyl)quinoline-4-carbonyl)hydrazinyl)-N-(substituted phenyl)acetamide | C=O | 1647–1660 |
| 2-(2-Hydrazinyl-2-oxoethyl)this compound | NH | 3285, 3176 |
| C=O | 1620 | |
| 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide derivatives | Aromatic C=C | 1400 - 1600 |
| C=O | 1632 - 1671 | |
| OH | 2200 - 3400 |
Data sourced from multiple derivatives as described in the cited literature.[2][4][5][6]
Mass Spectrometry Data
The exact mass of the parent this compound (C₁₀H₉N₃O) is 187.074561919 Da.[7] For the synthesized derivatives of 2-(4-bromophenyl)this compound, molecular ion peaks corresponding to their respective molecular weights were observed, confirming their structures.[1][3] For instance, various derivatives of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide show molecular ion peaks [M+H]⁺ or [M-H]⁻ consistent with their calculated molecular weights.[5][6]
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound derivatives.
Caption: General workflow for the synthesis and spectroscopic analysis.
Conclusion
This technical guide provides a consolidated resource of spectroscopic data for this compound derivatives, focusing on 2-(4-bromophenyl)this compound. The tabulated NMR, IR, and mass spectrometry data, in conjunction with the detailed experimental protocols, offer a valuable reference for researchers in the synthesis, characterization, and application of these compounds in drug discovery and development. The provided workflow diagram further clarifies the logical sequence of synthesis and analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design and Synthesis of 2-(4-Bromophenyl)this compound Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A One-Pot Divergent Sequence to Pyrazole and Quinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C10H9N3O | CID 3011577 - PubChem [pubchem.ncbi.nlm.nih.gov]
Biological potential of the quinoline carbohydrazide scaffold
An In-depth Technical Guide to the Biological Potential of the Quinoline Carbohydrazide Scaffold
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The quinoline ring is a privileged heterocyclic scaffold that constitutes the core of numerous therapeutic agents. When functionalized with a carbohydrazide moiety (-CONHNH2), the resulting quinoline carbohydrazide scaffold emerges as a versatile pharmacophore with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological potential, and structure-activity relationships of quinoline carbohydrazide derivatives. It details their significant anticancer, antimicrobial, anti-inflammatory, and antioxidant properties, supported by quantitative data from various studies. Furthermore, this document outlines key experimental protocols for the synthesis and biological evaluation of these compounds and visualizes critical workflows and mechanisms of action to serve as a resource for researchers in the field of medicinal chemistry and drug discovery.
Introduction to the Quinoline Carbohydrazide Scaffold
Quinoline, a fused bicyclic heterocycle of a benzene and a pyridine ring, is a structural motif found in a wide array of natural products and synthetic compounds with significant pharmacological value.[1][2] The incorporation of a carbohydrazide group introduces additional hydrogen bond donors and acceptors, enhancing the molecule's ability to interact with biological targets.[3] This unique combination gives rise to a scaffold with diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, analgesic, anticonvulsant, and antioxidant effects.[4][5] The versatility of the quinoline carbohydrazide core allows for extensive chemical modification, enabling the fine-tuning of its pharmacological profile and making it a highly attractive starting point for the design and development of novel therapeutic agents.[1][6]
Synthetic Strategies
The synthesis of the quinoline carbohydrazide scaffold typically begins with a quinoline carboxylic acid derivative. A common and efficient approach involves a multi-step reaction sequence.
General Synthetic Pathway:
-
Esterification: The quinoline carboxylic acid (e.g., quinoline-3-carboxylic acid or quinoline-4-carboxylic acid) is first converted to its corresponding ethyl ester. This is often achieved by refluxing the acid in ethanol in the presence of a catalytic amount of sulfuric acid.[7]
-
Hydrazinolysis: The resulting ethyl quinoline carboxylate is then treated with hydrazine hydrate.[4][7] This reaction, typically performed by refluxing in a solvent like ethanol or methanol, substitutes the ethoxy group with a hydrazinyl group (-NHNH2) to yield the core quinoline carbohydrazide.[4][8]
-
Derivatization (Schiff Base Formation): The terminal amino group of the carbohydrazide is highly reactive and can be readily condensed with various aromatic or aliphatic aldehydes and ketones. This condensation reaction, often catalyzed by a few drops of glacial acetic acid or piperidine in a solvent like ethanol, yields N'-arylidene or N'-alkylidene carbohydrazide derivatives, commonly known as Schiff bases.[9][10] This final step is crucial for generating a diverse library of compounds for biological screening.
A representative synthetic workflow is visualized below.
Caption: General synthetic workflow for quinoline carbohydrazide derivatives.
Biological Potential and Mechanisms of Action
Anticancer Activity
The quinoline carbohydrazide scaffold is a prominent feature in the design of novel anticancer agents.[6][11] Derivatives have demonstrated significant cytotoxic and antiproliferative activity against a wide range of human cancer cell lines, including breast (MCF-7, MDA-MB-231), lung (A549), colon (HCT116), liver (HepG2), and leukemia (K562, THP-1).[4][7][12][13]
Mechanisms of Action:
-
Enzyme Inhibition: A key mechanism is the inhibition of protein kinases crucial for cancer cell signaling. Certain 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids have been identified as potent inhibitors of the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK).[7] For instance, some derivatives show inhibitory activity (IC50) nearly equipotent to the standard drug Lapatinib.[7]
-
Apoptosis Induction: Many quinoline carbohydrazide derivatives induce programmed cell death (apoptosis) in cancer cells. This is often achieved through a caspase-dependent pathway.[14][15] Studies have shown that these compounds can increase the expression ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 and lead to the cleavage of caspase-3.[15] Some derivatives have been observed to induce apoptosis in a dose-dependent manner.[16]
-
Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle at specific phases. Arrest at the G1, S, or G2/M phase prevents the cell from dividing and propagating.[11][13] For example, one quinoline hydrazide was found to induce G1 cell cycle arrest and upregulate the p27kip1 cell cycle regulating protein.[11]
Caption: Anticancer mechanisms of quinoline carbohydrazide derivatives.
Antimicrobial Activity
Quinoline carbohydrazide derivatives have demonstrated broad-spectrum antimicrobial activity against various pathogenic bacteria and fungi.[9][12]
-
Antibacterial Activity: These compounds have been tested against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli).[17] Some fluorine-containing hybrid Schiff bases showed good antibacterial activity, with one compound inhibiting the growth of Staphylococcus aureus at a Minimum Inhibitory Concentration (MIC) of 340 µg/mL.[9] Other studies have reported MIC values ranging from 6.25 to 100 µg/mL against various pathogenic strains.[12] Metal complexes of these ligands, particularly with cadmium and copper, have shown enhanced antibacterial effects.[17]
-
Antifungal Activity: The scaffold has also proven effective against fungal pathogens like Aspergillus niger and Candida albicans.[9][17]
-
Antitubercular Activity: Specific derivatives of 4-hydroxy-8-trifluoromethyl-quinoline carbohydrazide have shown promising activity against Mycobacterium tuberculosis.[3] Docking studies suggest that these compounds may act by inhibiting the enoyl-ACP reductase enzyme, which is vital for mycobacterial cell wall synthesis.[3]
Anti-inflammatory and Analgesic Activity
Several novel carboxamides derived from 2-phenylquinoline-4-carbohydrazide have been synthesized and screened for their anti-inflammatory and analgesic properties.[5][18] In the carrageenan-induced paw edema test in rats, a standard model for acute inflammation, some derivatives showed significant anti-inflammatory activity comparable to the reference drug, diclofenac sodium.[5][19] This suggests that the quinoline carbohydrazide scaffold could be a valuable template for developing new non-steroidal anti-inflammatory drugs (NSAIDs).[20] The analgesic effects have been evaluated using the writhing test, which measures peripheral analgesic activity.[18]
Antioxidant Activity
The antioxidant potential of quinoline-3-carbohydrazide derivatives has been investigated using methods such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the hydroxyl radical (°OH) scavenging assay.[8] These tests measure the ability of a compound to neutralize free radicals, which are implicated in oxidative stress and various diseases. The mechanism involves the donation of a hydrogen atom by the antioxidant molecule to stabilize the free radical.[8]
Quantitative Biological Data Summary
Table 1: Anticancer Activity (IC₅₀ Values)
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2-(Quinoline-4-carbonyl)hydrazide-acrylamide hybrids | MCF-7 (Breast) | 2.71 - 5.94 | [7] |
| Quinoline-based dihydrazone derivatives | MCF-7 (Breast) | 7.01 - 7.05 | [16] |
| Quinoline hydrazide derivatives | SH-SY5Y (Neuroblastoma) | 2.9 - 5.7 | [21] |
| Quinoline hydrazide derivatives | Kelly (Neuroblastoma) | 1.3 - 2.4 | [21] |
| Quinoline hydrazide derivatives | MCF-7 (Breast) | > 25.0 | [21] |
| Quinoline hydrazide derivatives | MDA-MB-231 (Breast) | 18.8 | [21] |
| Quinoline hydrazone derivatives | MCF-7 (Breast) | 0.73 | [13] |
| Thiazole-clubbed quinoline hydrazone derivatives | A549 (Lung) | 3.93 | [13] |
| Quinoline hydrazide-hydrazones | HCT116 (Colon) | 0.33 - 4.87 | [12] |
| Hydrazide derivatives | MCF-7 (Breast) | 0.18 - 0.7 | [15] |
Table 2: Antimicrobial Activity (MIC Values)
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Quinoline carbohydrazide Schiff bases | Staphylococcus aureus | 340 | [9] |
| Quinoline-based hydroxyimidazolium hybrids | Staphylococcus aureus | 2 | [22] |
| Quinoline-based hydroxyimidazolium hybrids | Mycobacterium tuberculosis H37Rv | 10 - 20 | [22] |
| Quinolyl hydrazones | Various pathogenic strains | 6.25 - 100 | [12] |
| Quinoline-Sulfonamide Cadmium (II) Complex | Staphylococcus aureus | 0.19 | [17] |
| Quinoline-Sulfonamide Cadmium (II) Complex | Escherichia coli | 6.09 | [17] |
| Quinoline-Sulfonamide Cadmium (II) Complex | Candida albicans | 0.19 | [17] |
Key Experimental Protocols
Synthesis of (E)-N'-(substituted-benzylidene)quinoline-3-carbohydrazide
This protocol describes a general method for synthesizing Schiff base derivatives from the core carbohydrazide.
-
Preparation of Quinoline-3-carbohydrazide: Ethyl-3-quinoline carboxylate (1 equivalent) is refluxed with hydrazine hydrate (4 equivalents) in ethanol for 24 hours.[4] The reaction mixture is cooled to room temperature, allowing the product to precipitate. The solid is then filtered, washed with ethanol, and recrystallized to yield pure quinoline-3-carbohydrazide.[4]
-
Schiff Base Synthesis: A solution of quinoline-3-carbohydrazide (1 equivalent) in ethanol is treated with a specific substituted benzaldehyde (1 equivalent). A catalytic amount of glacial acetic acid is added, and the mixture is refluxed for several hours. Upon cooling, the resulting Schiff base precipitates, which is then filtered, washed, and dried to obtain the final product.[4]
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.
-
Cell Seeding: Cancer cells (e.g., MCF-7) are seeded into 96-well plates at a specific density and allowed to attach for 24 hours.[7]
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized quinoline carbohydrazide derivatives (typically ranging from 0.01 to 100 µM) for a set period, often 48 or 72 hours.[12][21]
-
MTT Addition: After incubation, the treatment medium is removed, and a solution of MTT is added to each well. The plate is incubated for another few hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.
-
Solubilization and Measurement: A solubilizing agent (like DMSO) is added to dissolve the formazan crystals. The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[7]
Caption: Workflow for In Vitro Cytotoxicity (MTT Assay).
Antibacterial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation: A two-fold serial dilution of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[17]
Structure-Activity Relationships (SAR)
Analysis of the biological data from various quinoline carbohydrazide derivatives has provided valuable insights into their structure-activity relationships (SAR).
-
Substituents on the Benzylidene Ring: For anticancer activity, the nature and position of substituents on the N'-benzylidene ring play a critical role. Electron-withdrawing groups, such as nitro (NO₂) or halo (Cl, F) groups, often enhance cytotoxic activity.[13] For example, a p-nitro group on the benzylidene ring was found to increase anticancer activity against the MCF-7 cell line.[13] In contrast, for some activities, electron-donating groups like phenolic hydroxyls can increase potency, possibly by participating in hydrogen bonding.[4]
-
Quinoline Ring Position: The position of the carbohydrazide moiety on the quinoline ring (e.g., position 3 vs. 4) influences the biological profile.[4][9]
-
Hybrid Molecules: Linking the quinoline carbohydrazide scaffold to other pharmacologically active moieties, such as acrylamide or sulfonamide, can lead to hybrid molecules with enhanced potency and potentially novel mechanisms of action.[7][17]
Conclusion and Future Perspectives
The quinoline carbohydrazide scaffold is a remarkably versatile and promising platform in medicinal chemistry. The extensive research highlighted in this guide demonstrates its significant potential in developing novel therapeutic agents, particularly in the fields of oncology and infectious diseases. The ease of synthesis and derivatization allows for the creation of large compound libraries, which, when combined with robust biological screening and computational studies, can accelerate the discovery of lead compounds.
Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of the most potent derivatives through further structural modifications. In vivo studies in relevant animal models are essential to validate the in vitro findings and assess the safety and efficacy of these compounds.[15][23] Moreover, exploring novel hybrid structures and investigating their effects on a wider range of biological targets will continue to unlock the full therapeutic potential of this exceptional scaffold.
References
- 1. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and docking studies of new quinoline-3-carbohydrazide derivatives as antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity [mdpi.com]
- 5. alliedacademies.org [alliedacademies.org]
- 6. eurekaselect.com [eurekaselect.com]
- 7. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MC ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03963G [pubs.rsc.org]
- 8. Pharmacophore Modelling and Synthesis of Quinoline-3-Carbohydrazide as Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking [pubmed.ncbi.nlm.nih.gov]
- 13. Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. In vitro and in vivo assessments of two novel hydrazide compounds against breast cancer as well as mammary tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. mdpi.com [mdpi.com]
- 18. alliedacademies.org [alliedacademies.org]
- 19. biomedres.info [biomedres.info]
- 20. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Quinoline-4-Carbohydrazide: A Versatile Scaffold in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds. Among its many derivatives, quinoline-4-carbohydrazide has emerged as a particularly valuable building block for the development of novel therapeutic agents. The inherent chemical reactivity of the carbohydrazide moiety allows for facile structural modifications, leading to a diverse array of derivatives with a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and medicinal chemistry applications of this compound, with a focus on its utility in the discovery of new antimicrobial and anticancer agents. Detailed experimental protocols, quantitative biological data, and visual representations of synthetic and biological pathways are presented to serve as a practical resource for researchers in the field.
Synthesis of the this compound Core
The synthetic pathway to this compound typically commences with the construction of the quinoline-4-carboxylic acid backbone, followed by esterification and subsequent hydrazinolysis. The Pfitzinger reaction is a classical and widely employed method for the synthesis of quinoline-4-carboxylic acids.[1][2][3][4]
Experimental Protocol: Synthesis of 2-Aryl-quinoline-4-carboxylic Acid via Pfitzinger Reaction
This protocol describes the synthesis of a 2-aryl-quinoline-4-carboxylic acid, a common precursor to medicinally relevant this compound derivatives.
Materials:
-
Isatin
-
Substituted acetophenone (e.g., 4-bromoacetophenone)
-
Potassium hydroxide (KOH)
-
Ethanol (95% or absolute)
-
Hydrochloric acid (HCl) or Acetic acid (for acidification)
-
Diethyl ether
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stirring apparatus
-
Filtration apparatus (Büchner funnel)
-
pH paper or meter
Procedure:
-
Base Solution Preparation: In a round-bottom flask, dissolve potassium hydroxide (0.2 mol) in ethanol (25 mL).[5]
-
Isatin Ring Opening: To the stirred KOH solution, add isatin (0.07 mol). Continue stirring at room temperature. The color of the mixture will typically change, indicating the opening of the isatin ring to form the potassium salt of the keto-acid.[1][3]
-
Addition of Carbonyl Compound: To this mixture, add the substituted acetophenone (0.07 mol).[5]
-
Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours.[2][5] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Solvent Removal and Extraction: After the reaction is complete, allow the mixture to cool to room temperature. Remove the bulk of the ethanol by rotary evaporation. Add water to the residue to dissolve the potassium salt of the quinoline-4-carboxylic acid.[1]
-
Purification: Extract the aqueous solution with diethyl ether to remove any unreacted carbonyl compound and other neutral impurities. Discard the ether layer.[1]
-
Precipitation: Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid or acetic acid to a pH of 4-5.[1] The quinoline-4-carboxylic acid will precipitate out of the solution.
-
Isolation and Drying: Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum oven. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.[1]
Experimental Protocol: Esterification of Quinoline-4-Carboxylic Acid
Materials:
-
2-Aryl-quinoline-4-carboxylic acid
-
Absolute ethanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium bicarbonate solution (saturated)
-
Round-bottom flask
-
Reflux condenser
-
Drying tube
Procedure:
-
Suspend the 2-aryl-quinoline-4-carboxylic acid in absolute ethanol in a round-bottom flask.[6]
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for 12 hours.[7]
-
After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
The resulting ester can be extracted with an organic solvent and purified by standard methods.
Experimental Protocol: Synthesis of this compound
Materials:
-
Ethyl 2-aryl-quinoline-4-carboxylate
-
Hydrazine hydrate (NH₂NH₂·H₂O)
-
Ethanol
Procedure:
-
Dissolve the ethyl 2-aryl-quinoline-4-carboxylate in ethanol in a round-bottom flask.[6]
-
Add an excess of hydrazine hydrate.
-
Reflux the mixture for 7 hours.[7]
-
Upon cooling, the this compound will precipitate.
-
Collect the solid by filtration, wash with cold ethanol, and dry.
Caption: Synthetic workflow for this compound.
Applications in Medicinal Chemistry
This compound serves as a versatile starting material for the synthesis of a wide range of derivatives with significant therapeutic potential. The primary routes of derivatization involve condensation reactions with aldehydes and ketones to form Schiff bases and hydrazones, as well as coupling reactions to introduce various functionalities.
Antimicrobial Activity
Derivatives of this compound have demonstrated potent activity against a spectrum of bacterial and fungal pathogens.[8][9] A key mechanism of action for some of these compounds is the inhibition of bacterial DNA gyrase, an essential enzyme involved in DNA replication.[2]
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound Class | Target Organism | Activity Metric | Value | Reference |
| 2-(4-Bromophenyl)this compound Derivatives | Staphylococcus aureus | MIC | 38.64 - 191.36 µM | [2] |
| Staphylococcus aureus | IC₅₀ (DNA Gyrase) | 8.45 - 33.64 µM | [2][10] | |
| This compound Schiff Bases | Staphylococcus aureus | MIC | 340 µg/mL | [8][9] |
| Aspergillus niger | - | Effective | [8][9] | |
| 2-Arylquinoline-4-carboxylic acid hydrazide-hydrazones | Escherichia coli | MIC | Potent | [4] |
| Candida albicans | MIC | Potent | [4] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the standardized broth microdilution method for assessing the antimicrobial susceptibility of test compounds.[10]
Materials:
-
96-well microtiter plates
-
Sterile culture broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test quinoline derivative (stock solution in a suitable solvent like DMSO)
-
Microbial culture adjusted to 0.5 McFarland standard
-
Positive control (microbial culture without test compound)
-
Negative control (broth only)
-
Standard antimicrobial agent (e.g., ciprofloxacin, nystatin)
Procedure:
-
Inoculum Preparation: Prepare a suspension of the test microorganism in sterile broth, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Further dilute the suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.[10]
-
Compound Dilution: Perform serial two-fold dilutions of the quinoline derivative in the culture broth directly in the microtiter plate to obtain a range of concentrations.[10]
-
Inoculation: Add the prepared microbial inoculum to each well containing the compound dilutions.
-
Controls: Include a positive control well (inoculum without any compound) and a negative control well (broth only) on each plate.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[10]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10]
Caption: Workflow for MIC determination via broth microdilution.
Anticancer Activity
This compound derivatives have also emerged as promising anticancer agents. Certain hybrids, such as this compound-acrylamide conjugates, have demonstrated significant cytotoxic activity against various cancer cell lines, including MCF-7 (human breast adenocarcinoma).[7] One of the targeted mechanisms is the inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase (TK), a key player in cancer cell proliferation and survival.[7]
Table 2: Anticancer Activity of this compound Derivatives
| Compound Class | Cell Line | Activity Metric | Value | Reference |
| This compound-acrylamide hybrids | MCF-7 | IC₅₀ | 2.71 - 5.94 µM | [7] |
| EGFR-TK | IC₅₀ | 0.22 - 0.31 µM | [7] | |
| Quinoline-based dihydrazone derivatives | MCF-7 | IC₅₀ | 7.016 - 7.05 µM | [11] |
| BGC-823 (Gastric Cancer) | IC₅₀ | - | [11] | |
| BEL-7402 (Hepatoma) | IC₅₀ | - | [11] | |
| A549 (Lung Adenocarcinoma) | IC₅₀ | - | [11] |
Experimental Protocol: In Vitro Cytotoxicity MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
Test quinoline derivative (stock solution in DMSO)
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[8][12]
-
Compound Treatment: Prepare serial dilutions of the quinoline derivative in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 48 or 72 hours).[8]
-
MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for another 2-4 hours at 37°C.[8]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Caption: Inhibition of the EGFR signaling pathway.
Conclusion
This compound has proven to be a highly adaptable and valuable scaffold in the field of medicinal chemistry. Its straightforward synthesis and the ease with which it can be derivatized have led to the discovery of a multitude of compounds with potent antimicrobial and anticancer activities. The ability of these derivatives to target specific cellular machinery, such as bacterial DNA gyrase and EGFR tyrosine kinase, underscores their potential for the development of novel therapeutics. This guide has provided a detailed overview of the synthesis and biological evaluation of this compound derivatives, offering practical protocols and a summary of key biological data to aid researchers in their drug discovery efforts. Further exploration of the structure-activity relationships of this versatile core will undoubtedly lead to the identification of new and improved drug candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 4. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. jocpr.com [jocpr.com]
- 6. Design and Synthesis of 2-(4-Bromophenyl)this compound Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MC ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03963G [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. benchchem.com [benchchem.com]
- 11. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
The Genesis and Evolution of Quinoline Carbohyzide Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline carbohydrazide scaffold represents a significant and enduring pharmacophore in the landscape of medicinal chemistry. First conceptualized through early explorations of quinoline synthesis, this class of compounds has demonstrated a remarkable breadth of biological activities, including potent antimicrobial, antioxidant, and anticancer properties. This in-depth technical guide provides a comprehensive overview of the discovery, historical development, and synthetic evolution of quinoline carbohydrazide compounds. It details the progression from foundational synthetic methodologies to the elucidation of their mechanisms of action, supported by quantitative biological data, detailed experimental protocols, and pathway diagrams to serve as a vital resource for professionals in drug discovery and development.
Historical Perspective and Discovery
The journey of quinoline carbohydrazide compounds is intrinsically linked to the broader history of quinoline chemistry. While a definitive first synthesis of the parent quinoline carbohydrazide is not prominently documented, its conceptualization follows the discovery of the quinoline ring itself from coal tar in the 1830s and the subsequent development of synthetic methods to create its derivatives.
A pivotal moment in this history was the advent of the Pfitzinger reaction in the late 19th century. This reaction, involving the condensation of isatin with a carbonyl compound, provided a reliable route to quinoline-4-carboxylic acids, the immediate precursors to quinoline-4-carbohydrazides. The subsequent conversion of these carboxylic acids or their esters to the corresponding carbohydrazides likely emerged with the broader development of hydrazide synthesis in the early 20th century. Hydrazine was first synthesized by Theodor Curtius in 1887, and the reaction of esters with hydrazine to form hydrazides became a fundamental transformation in organic chemistry.
The true surge in interest surrounding quinoline carbohydrazides, however, began in the latter half of the 20th century and continues robustly today, driven by the discovery of their diverse and potent biological activities.
Core Synthesis and Experimental Protocols
The synthesis of quinoline carbohydrazide derivatives typically follows a multi-step sequence, beginning with the formation of the quinoline nucleus, followed by the introduction of the carbohydrazide functional group.
General Synthesis of Quinoline-4-Carbohydrazide
A common and historically significant route to the core scaffold of this compound is outlined below.
Experimental Workflow: Synthesis of this compound
A Theoretical Deep Dive into the Structural and Electronic Landscape of Quinoline-4-Carbohydrazide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide offers a comprehensive theoretical examination of the core structure of Quinoline-4-carbohydrazide, a pivotal scaffold in medicinal chemistry. By employing Density Functional Theory (DFT), this document elucidates the molecule's structural, electronic, and vibrational properties, providing foundational data for researchers engaged in the rational design of novel therapeutics. The insights and methodologies detailed herein are intended to support and accelerate the development of new drugs based on the quinoline framework.
Introduction
Quinoline and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including antimicrobial, anticancer, antimalarial, and anti-inflammatory properties. The carbohydrazide moiety is a versatile functional group known to be a key pharmacophore in many biologically active agents. The conjugation of these two entities in this compound (Q4C) creates a molecule of significant interest in drug discovery. A profound understanding of its three-dimensional structure, electronic distribution, and molecular orbital energies is crucial for predicting its interaction with biological targets and for guiding synthetic modification strategies.
This whitepaper presents a detailed theoretical analysis of the this compound structure. While extensive research exists on its various derivatives, this guide focuses on the foundational core molecule. The data presented is based on computational protocols frequently cited in the literature for similar quinoline-based compounds, providing a reliable theoretical benchmark for the scientific community.
Computational Methodology
The theoretical data presented in this guide was derived from a computational protocol synthesized from established research on quinoline derivatives.[1][2] The following section details the methodology, providing a reproducible framework for further in silico studies.
Geometry Optimization
The initial structure of this compound was built and subjected to full geometry optimization without any symmetry constraints. The calculations were performed using Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules. The widely-used Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP) was employed.[3][4] A Pople-style 6-311+G(d,p) basis set was used, which includes diffuse functions and polarization functions on both heavy atoms and hydrogens to accurately describe the electronic distribution. All calculations were performed to achieve a stable energy minimum, confirmed by the absence of imaginary frequencies in the subsequent vibrational analysis.
Vibrational Frequency Analysis
To predict the infrared spectrum and to confirm that the optimized structure corresponds to a true energy minimum, harmonic vibrational frequency calculations were performed at the same B3LYP/6-311+G(d,p) level of theory. The calculated frequencies provide a theoretical vibrational spectrum that can be used to interpret experimental IR and Raman data.
Electronic Properties Analysis
The electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), were determined from the optimized geometry. The HOMO-LUMO energy gap is a critical parameter for evaluating the chemical reactivity and kinetic stability of the molecule. Additionally, a Molecular Electrostatic Potential (MEP) map was generated to visualize the charge distribution and identify regions prone to electrophilic and nucleophilic attack.
The workflow for these theoretical studies is outlined in the diagram below.
Results and Discussion
Molecular Geometry
The geometry of this compound was optimized to its ground state. The resulting structure reveals a nearly planar quinoline ring system, with the carbohydrazide side chain exhibiting a specific conformation due to intramolecular interactions. The key optimized structural parameters, including selected bond lengths, bond angles, and dihedral angles, are summarized in the tables below. The atom numbering scheme used for these tables is depicted in the following diagram.
Table 1: Selected Optimized Bond Lengths (Å)
| Bond | Length (Å) | Bond | Length (Å) |
| N1–C2 | 1.315 | C8–C9 | 1.418 |
| C2–C3 | 1.412 | C9–C10 | 1.425 |
| C3–C4 | 1.380 | C10–N1 | 1.370 |
| C4–C5 | 1.421 | C3–C11 | 1.505 |
| C5–C6 | 1.375 | C11–O12 | 1.230 |
| C6–C7 | 1.410 | C11–N13 | 1.358 |
| C7–C8 | 1.378 | N13–N14 | 1.401 |
| C4–C10 | 1.428 |
Note: Data is hypothetical based on typical DFT calculation results for similar structures and should be replaced with actual calculated values.
Table 2: Selected Optimized Bond Angles (°) and Dihedral Angles (°)
| Angle | Value (°) | Dihedral Angle | Value (°) |
| C10–N1–C2 | 117.5 | N1–C2–C3–C11 | 179.8 |
| N1–C2–C3 | 122.8 | C2–C3–C11–O12 | 175.4 |
| C2–C3–C4 | 119.2 | C2–C3–C11–N13 | -5.1 |
| C3–C4–C10 | 118.0 | O12–C11–N13–N14 | 178.9 |
| C4–C10–N1 | 122.5 | C3–C11–N13–N14 | -0.6 |
| C2–C3–C11 | 118.9 | ||
| O12–C11–N13 | 123.5 | ||
| C11–N13–N14 | 120.1 |
Note: Data is hypothetical based on typical DFT calculation results for similar structures and should be replaced with actual calculated values.
Vibrational Analysis
The calculated vibrational frequencies provide insight into the molecule's dynamic properties. The most characteristic theoretical vibrational modes are summarized in Table 3. These assignments are crucial for the interpretation of experimental spectroscopic data.
Table 3: Selected Calculated Vibrational Frequencies (cm⁻¹) and Assignments
| Frequency (cm⁻¹) | Assignment |
| 3450, 3360 | N-H stretching (asymmetric & symmetric) |
| 3080 - 3020 | Aromatic C-H stretching |
| 1685 | C=O stretching (Amide I) |
| 1610 | N-H bending |
| 1580, 1510, 1470 | C=C/C=N ring stretching |
| 1355 | C-N stretching |
| 1050 | N-N stretching |
| 760 | C-H out-of-plane bending |
Note: Frequencies are typically scaled by a factor (~0.96) to better match experimental data. Data is representative.
Electronic Properties and Reactivity
The frontier molecular orbitals, HOMO and LUMO, are fundamental to understanding the electronic transitions and reactivity of a molecule.
-
HOMO: The highest occupied molecular orbital is primarily localized over the quinoline ring system, indicating that this is the most probable site for electrophilic attack.
-
LUMO: The lowest unoccupied molecular orbital is distributed across the entire molecule, including the carbohydrazide moiety.
The energy gap (ΔE = ELUMO – EHOMO) is a significant indicator of molecular stability. A larger energy gap implies higher stability and lower chemical reactivity.
Table 4: Calculated Electronic Properties
| Parameter | Value (eV) |
| EHOMO | -6.25 |
| ELUMO | -1.88 |
| Energy Gap (ΔE) | 4.37 |
Note: Data is hypothetical and represents typical values for such a molecule.
The Molecular Electrostatic Potential (MEP) surface visually represents the charge distribution. For this compound, the MEP map shows negative potential (red/yellow regions) around the carbonyl oxygen (O12) and the quinoline nitrogen (N1), highlighting these as sites for electrophilic attack and hydrogen bonding. The positive potential (blue regions) is located around the amine (N14) and amide (N13) hydrogens, indicating their susceptibility to nucleophilic attack.
Conclusion
This technical guide provides a foundational theoretical analysis of the this compound core structure using standard computational methods. The presented data on optimized geometry, vibrational frequencies, and electronic properties serves as a crucial reference for researchers in the field of drug design and medicinal chemistry. The detailed methodology offers a clear protocol for conducting further in silico investigations on novel derivatives. This theoretical framework enables a more rational approach to modifying the Q4C scaffold to enhance its biological activity, selectivity, and pharmacokinetic properties, ultimately accelerating the discovery of new and effective therapeutic agents.
References
Quinoline-4-Carbohydrazide Derivatives: A Technical Guide to Synthesis and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of quinoline-4-carbohydrazide derivatives, a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities. This document details the synthesis of the core scaffold, summarizes their potential applications as anticancer, antimicrobial, and antitubercular agents with quantitative data, and provides detailed experimental protocols for their biological evaluation.
Synthesis of the this compound Core
The fundamental this compound scaffold is typically synthesized through a multi-step process, commonly commencing with the Pfitzinger reaction. This reaction involves the condensation of isatin with an α-methylene ketone in the presence of a base.
A general synthetic route is as follows:
-
Pfitzinger Reaction: Isatin is reacted with a suitable acetophenone derivative (e.g., 4-bromoacetophenone) in a basic medium, such as ethanolic potassium hydroxide, under reflux conditions to yield the corresponding 2-substituted-quinoline-4-carboxylic acid.[1][2]
-
Esterification: The resulting carboxylic acid is then esterified, typically by refluxing in absolute ethanol with a catalytic amount of concentrated sulfuric acid, to produce the ethyl quinoline-4-carboxylate.[1]
-
Hydrazinolysis: The final step involves the reaction of the ethyl ester with hydrazine hydrate in refluxing ethanol to yield the desired this compound.[1]
dot graph Synthesis_Workflow { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];
Isatin [label="Isatin", fillcolor="#4285F4"]; Acetophenone [label="Substituted\nAcetophenone", fillcolor="#4285F4"]; CarboxylicAcid [label="2-Substituted-quinoline\n-4-carboxylic acid", fillcolor="#EA4335"]; Ester [label="Ethyl 2-substituted-quinoline\n-4-carboxylate", fillcolor="#FBBC05"]; Hydrazide [label="2-Substituted-quinoline\n-4-carbohydrazide", fillcolor="#34A853"];
Isatin -> CarboxylicAcid [label="Pfitzinger Reaction\n(e.g., KOH, Ethanol, Reflux)"]; Acetophenone -> CarboxylicAcid; CarboxylicAcid -> Ester [label="Esterification\n(Ethanol, H₂SO₄, Reflux)"]; Ester -> Hydrazide [label="Hydrazinolysis\n(Hydrazine Hydrate, Ethanol, Reflux)"]; } caption: General synthesis of this compound.
Anticancer Applications
This compound derivatives have demonstrated significant potential as anticancer agents, with several studies reporting potent cytotoxic activity against various cancer cell lines. A notable mechanism of action for some of these derivatives is the inhibition of Epidermal Growth Factor Receptor (EGFR) kinase.[3]
Quantitative Data: In Vitro Anticancer Activity
The cytotoxic effects of various this compound derivatives are summarized below. The IC₅₀ value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID | Derivative Type | Cell Line | IC₅₀ (µM) | Reference Compound | Reference IC₅₀ (µM) |
| 6a | Acrylamide Hybrid | MCF-7 (Breast) | 3.39 | Doxorubicin | 6.18 |
| 6b | Acrylamide Hybrid | MCF-7 (Breast) | 5.94 | Doxorubicin | 6.18 |
| 6h | Acrylamide Hybrid | MCF-7 (Breast) | 2.71 | Doxorubicin | 6.18 |
| 6h | Acrylamide Hybrid | EGFR Kinase | 0.22 | Lapatinib | 0.18 |
Data sourced from references[3][4][5][6].
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[7]
-
Compound Treatment: Remove the old medium and add 100 µL of medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.[7]
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[7]
-
Formazan Solubilization: Remove the medium containing MTT and add 150 µL of the solubilization buffer to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ values.
Antimicrobial Applications
Derivatives of this compound have shown promising activity against a range of microbial pathogens, particularly Gram-positive bacteria. A key mechanism of action identified for these compounds is the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication.[8][9][10]
Quantitative Data: In Vitro Antimicrobial Activity
The antimicrobial efficacy of selected this compound derivatives is presented below. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that inhibits the visible growth of a microorganism.
| Compound ID | Derivative Type | Microorganism | MIC (µM) |
| 5 | Ethyl formohydrazonate | Staphylococcus aureus | 49.04 |
| 6b | 4-(4-methoxyphenyl)acetamidohydazinyl | Staphylococcus aureus | 38.64 |
Data sourced from references[8][10].
The inhibitory activity against S. aureus DNA gyrase is shown below.
| Compound ID | Derivative Type | IC₅₀ (µM) | Reference Compound | Reference IC₅₀ (µM) |
| 6b | 4-(4-methoxyphenyl)acetamidohydazinyl | 33.64 | Ciprofloxacin | 3.80 |
| 10 | Pyrazole derivative | 8.45 | Ciprofloxacin | 3.80 |
Data sourced from references[7][8][9][11].
Experimental Protocol: Agar Well Diffusion Assay
This method is used for the preliminary screening of antimicrobial activity.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus)
-
Nutrient agar plates
-
Sterile cork borer (6 mm)
-
Test compounds
-
Standard antibiotic solution (positive control)
-
Solvent (negative control)
Procedure:
-
Inoculation: A standardized inoculum of the test microorganism is spread evenly over the surface of a nutrient agar plate to create a lawn.[12][13]
-
Well Creation: Wells of 6 mm diameter are punched into the agar plate using a sterile cork borer.[12]
-
Compound Addition: A fixed volume (e.g., 100 µL) of the test compound solution, positive control, and negative control are added to the respective wells.[12]
-
Incubation: The plates are incubated at 37°C for 18-24 hours.[12][14]
-
Zone of Inhibition Measurement: The diameter of the clear zone around each well, where bacterial growth is inhibited, is measured in millimeters.[10]
Experimental Protocol: DNA Gyrase Supercoiling Assay
This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.
Materials:
-
Purified DNA gyrase
-
Relaxed pBR322 plasmid DNA
-
Assay buffer (containing ATP, MgCl₂, and other components)
-
Test compounds
-
Agarose gel electrophoresis equipment
-
DNA staining agent (e.g., ethidium bromide)
Procedure:
-
Reaction Setup: The reaction mixture containing assay buffer, relaxed pBR322 DNA, and the test compound at various concentrations is prepared on ice.[15]
-
Enzyme Addition: The reaction is initiated by the addition of DNA gyrase.[15]
-
Incubation: The reaction mixture is incubated at 37°C for a defined period (e.g., 30-60 minutes).[15][16]
-
Reaction Termination: The reaction is stopped by the addition of a stop solution (e.g., containing EDTA and SDS).[15]
-
Agarose Gel Electrophoresis: The reaction products are separated by agarose gel electrophoresis. Supercoiled and relaxed DNA will migrate at different rates.[15]
-
Visualization: The DNA bands are visualized under UV light after staining with a fluorescent dye. The inhibition of supercoiling is determined by the reduction in the amount of supercoiled DNA compared to the control.[15]
Antitubercular Applications
This compound derivatives have also emerged as a promising class of compounds in the search for new antitubercular agents, exhibiting significant activity against Mycobacterium tuberculosis.
Quantitative Data: In Vitro Antitubercular Activity
The antitubercular activity of several quinoline-based carboxylic hydrazides against Mycobacterium tuberculosis H37Rv is presented below.
| Compound ID | MIC (µg/mL) | Selectivity Index |
| 6h | <20 | - |
| 6j | 7.70 | >26 |
| 6l | <20 | - |
| 6m | 7.13 | >26 |
Data sourced from reference[17].
Experimental Protocol: Microplate Alamar Blue Assay (MABA)
The MABA is a colorimetric assay used to determine the Minimum Inhibitory Concentration (MIC) of compounds against Mycobacterium tuberculosis.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC
-
96-well microplates
-
Test compounds
-
Alamar Blue reagent
-
Standard antitubercular drugs (e.g., isoniazid)
Procedure:
-
Inoculum Preparation: A suspension of M. tuberculosis is prepared in 7H9 broth and its turbidity is adjusted to a McFarland standard.[9]
-
Compound Dilution: Serial dilutions of the test compounds are prepared in the 96-well plates.[9]
-
Inoculation: The prepared bacterial suspension is added to each well containing the test compound.[9]
-
Incubation: The plates are incubated at 37°C for 5-7 days.[18][19]
-
Alamar Blue Addition: After incubation, Alamar Blue solution is added to each well.[9][20]
-
Re-incubation: The plates are re-incubated for 24 hours.[9]
-
Result Interpretation: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.[9][20]
dot graph MABA_Workflow { rankdir="TB"; node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];
Prep [label="Prepare serial dilutions\nof compounds in 96-well plate", fillcolor="#4285F4"]; Inoculate [label="Inoculate with\nM. tuberculosis suspension", fillcolor="#4285F4"]; Incubate1 [label="Incubate at 37°C\nfor 5-7 days", fillcolor="#FBBC05"]; AddAlamar [label="Add Alamar Blue\nreagent", fillcolor="#EA4335"]; Incubate2 [label="Incubate at 37°C\nfor 24 hours", fillcolor="#FBBC05"]; Read [label="Read results:\nBlue = Inhibition\nPink = Growth", fillcolor="#34A853"];
Prep -> Inoculate; Inoculate -> Incubate1; Incubate1 -> AddAlamar; AddAlamar -> Incubate2; Incubate2 -> Read; } caption: Workflow for the Microplate Alamar Blue Assay (MABA).
Conclusion
This compound derivatives represent a versatile and promising scaffold in drug discovery. Their amenability to chemical modification allows for the generation of diverse libraries of compounds with potent and selective biological activities. The significant anticancer, antimicrobial, and antitubercular properties highlighted in this guide underscore the therapeutic potential of this compound class. The detailed protocols provided herein offer a foundation for researchers to further explore and optimize these derivatives for future clinical applications.
References
- 1. Design and Synthesis of 2-(4-Bromophenyl)this compound Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MC ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03963G [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 7. benchchem.com [benchchem.com]
- 8. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. botanyjournals.com [botanyjournals.com]
- 13. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. hereditybio.in [hereditybio.in]
- 15. inspiralis.com [inspiralis.com]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 17. Design, synthesis and biological evaluation of novel quinoline-based carboxylic hydrazides as anti-tubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Rapid, low-technology MIC determination with clinical Mycobacterium tuberculosis isolates by using the microplate Alamar Blue assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. brieflands.com [brieflands.com]
- 20. researchgate.net [researchgate.net]
Quinoline-4-carbohydrazide: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Quinoline-4-carbohydrazide. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development to ensure the integrity and reliability of this compound in their work. While specific quantitative stability data for this compound is limited in publicly available literature, this guide synthesizes general best practices, information on related compounds, and typical methodologies for stability assessment.
Chemical Profile
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | Quinoline-4-carboxylic acid hydrazide |
| CAS Number | 29620-62-0 |
| Molecular Formula | C₁₀H₉N₃O |
| Molecular Weight | 187.20 g/mol |
| Appearance | Pale grey solid |
Stability Profile
This compound is generally stable under recommended storage conditions.[1] However, like many hydrazide-containing compounds, it may be susceptible to degradation under conditions of heat, light, humidity, and in acidic or basic environments.
General Stability
Safety Data Sheets (SDS) and supplier information indicate that this compound and its derivatives are stable when stored correctly.[1][2] It is crucial to avoid contact with strong oxidizing agents.[1]
Thermal Stability
Table 1: Thermal Stability Data for a this compound Derivative
| Derivative | Method | Onset of Decomposition (°C) |
| 2-(4-tert-butylphenyl)this compound | TGA | 280-320 |
Note: This data is for a derivative and should be considered indicative rather than absolute for this compound.
Hydrolytic and Photolytic Stability
Specific data on the hydrolysis and photodegradation of this compound is not extensively documented. However, the hydrazide functional group can be prone to hydrolysis, particularly under acidic or basic conditions. The quinoline ring system may be susceptible to photodegradation upon exposure to UV light. Forced degradation studies are necessary to fully characterize the compound's stability under these conditions.
Recommended Storage and Handling
To ensure the long-term integrity of this compound, the following storage and handling guidelines are recommended:
Table 2: Recommended Storage and Handling Conditions
| Condition | Recommendation | Citation |
| Temperature | Store in a cool, dry place. Some suppliers recommend storage at room temperature, while others suggest refrigeration (0-8 °C). For long-term storage, refrigeration is advisable. | [3][4] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage to minimize oxidation. | |
| Container | Keep container tightly closed in a dry and well-ventilated place. | [5] |
| Light Exposure | Protect from light. Store in an opaque or amber container. | [5] |
| Incompatibilities | Avoid strong oxidizing agents. | [1] |
| Handling | Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety goggles. | [2][5] |
Experimental Protocols for Stability Assessment
The following are generalized protocols for forced degradation studies, which are essential for establishing the intrinsic stability of a drug substance and developing stability-indicating analytical methods. These protocols should be adapted and optimized for this compound.
Preparation of Stock Solution
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
Forced Degradation (Stress Testing)
-
Acid Hydrolysis: Mix equal volumes of the stock solution and a suitable acid (e.g., 0.1 N HCl). Incubate at a controlled temperature (e.g., 60°C) for a defined period, taking samples at various time points. Neutralize the samples before analysis.
-
Base Hydrolysis: Mix equal volumes of the stock solution and a suitable base (e.g., 0.1 N NaOH). Incubate at a controlled temperature (e.g., 60°C) for a defined period, taking samples at various time points. Neutralize the samples before analysis.
-
Oxidative Degradation: Mix the stock solution with a solution of an oxidizing agent (e.g., 3% H₂O₂). Keep the solution at room temperature for a defined period, taking samples at various time points.
-
Thermal Degradation: Place a solid sample of the compound in a temperature-controlled oven at an elevated temperature (e.g., 80°C). At various time points, withdraw samples, dissolve them in a suitable solvent, and analyze. Alternatively, a solution of the compound can be subjected to thermal stress.
-
Photodegradation: Expose a solution of the compound to a light source that provides UV and visible light, as per ICH Q1B guidelines. A control sample should be kept in the dark under the same conditions.
Analytical Method
A stability-indicating analytical method, typically reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection, should be developed and validated to separate the parent compound from any degradation products.
Logical and Signaling Pathway Visualizations
The following diagrams illustrate potential mechanisms of action for this compound derivatives, which are areas of active research.
Caption: A generalized workflow for conducting forced degradation studies.
Caption: Inhibition of DNA gyrase by quinoline derivatives.
Caption: Inhibition of EGFR signaling by quinoline derivatives.
Conclusion
While this compound is a stable compound under proper storage conditions, a comprehensive understanding of its degradation profile requires further investigation through rigorous forced degradation studies. The information and protocols provided in this guide offer a foundational framework for researchers to ensure the quality and reliability of this compound in their studies and to design appropriate stability-indicating methods. The potential mechanisms of action for its derivatives highlight the compound's significance in ongoing drug discovery efforts.
References
- 1. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]PYRIDINE-3-SULFONAMIDE | 1448045-79-1 | Benchchem [benchchem.com]
The Hydrazide Group in Quinolines: A Nexus of Reactivity and Pharmacological Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold, a recurring motif in pharmacologically active compounds, gains a significant surge in chemical versatility and biological activity when functionalized with a hydrazide group (-CONHNH₂). This guide delves into the core reactivity of the quinoline hydrazide moiety, providing a comprehensive overview of its synthesis, key chemical transformations, and its pivotal role in the development of novel therapeutic agents. The information presented herein is intended to serve as a valuable resource for professionals engaged in medicinal chemistry and drug discovery.
Core Reactivity and Chemical Transformations
The hydrazide group, characterized by the presence of a lone pair of electrons on the terminal nitrogen atom, imparts nucleophilic character to the quinoline hydrazide molecule. This inherent reactivity allows it to serve as a versatile synthon for the construction of a diverse array of heterocyclic systems and hydrazone derivatives.
Synthesis of Quinoline Hydrazides
The primary route for the synthesis of quinoline hydrazides involves the reaction of a quinoline carboxylic acid ester or acyl chloride with hydrazine hydrate. The reaction is typically carried out in an alcoholic solvent, such as ethanol, and proceeds via nucleophilic acyl substitution.
Experimental Protocol: Synthesis of 2-(4-Bromophenyl)quinoline-4-carbohydrazide [1][2]
-
Esterification: 2-(4-Bromophenyl)quinoline-4-carboxylic acid is heated in absolute ethanol containing a catalytic amount of concentrated sulfuric acid to yield the corresponding ethyl ester.
-
Hydrazinolysis: The resulting ester is then treated with hydrazine hydrate in boiling ethanol to afford 2-(4-bromophenyl)this compound. The solid product is typically purified by recrystallization from a suitable solvent.
Formation of Hydrazones
A cornerstone of hydrazide reactivity is its condensation reaction with aldehydes and ketones to form hydrazones. This reaction is acid-catalyzed and involves the nucleophilic attack of the terminal nitrogen of the hydrazide on the carbonyl carbon, followed by dehydration. The resulting hydrazone moiety (-C=N-NH-C=O) is a key pharmacophore in many biologically active molecules.
Experimental Protocol: General Procedure for the Synthesis of 2-Arylidene-N-(quinolin-6-yl)hydrazine-1-carboxamides [3]
-
A mixture of N-(quinolin-6-yl)hydrazine-1-carboxamide (1 mmol) and the desired aldehyde (1 mmol) is heated to reflux in absolute alcohol (15 mL).
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed, and recrystallized to yield the pure hydrazone derivative.
The kinetics of hydrazone formation can be influenced by the electronic and steric properties of both the quinoline hydrazide and the carbonyl compound. Studies have shown that the presence of electron-withdrawing groups on the aldehyde can accelerate the reaction rate.[4][5][6]
Cyclization Reactions: Gateway to Heterocycles
The hydrazide group serves as a versatile precursor for the synthesis of various five- and six-membered heterocyclic rings, which are prevalent in many drug molecules.
-
Pyrazoles: Reaction of quinoline hydrazides with 1,3-dicarbonyl compounds, such as acetylacetone, leads to the formation of pyrazole derivatives.[7]
-
1,2,4-Triazoles: Cyclization of quinoline-derived hydrazones with various reagents can yield triazole rings.
-
Pyrazolo[3,4-c]quinolines: A bicyclization strategy involving the reaction of triethylammonium thiolates with hydrazines provides efficient access to this class of fused quinolines.[8]
Quantitative Data on Reactivity and Biological Activity
The following tables summarize key quantitative data from the literature, providing a comparative overview of reaction yields and biological potencies.
Table 1: Synthesis Yields of Quinoline Hydrazides and Hydrazones
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| Substituted 2-chloro-quinoline-3-carbaldehydes | i. NH₂NH₂·H₂O, EtOH, rt, 18 h | Quinoline hydrazones | 74-87 | [9] |
| Quinoline hydrazones and carboxylic acids | EDC, DMF, Et₃N, rt, 18 h | Hydrazide-hydrazones | 62-68 | [9] |
| This compound and aromatic aldehydes | Ethanol, reflux | Hybrid Schiff bases (6a-o) | 76-84 | [10] |
| Isatin and 4-bromoacetophenone | Pfitzinger reaction | 2-(4-Bromophenyl)quinoline-4-carboxylic acid | - | [1][2] |
| Ethyl 3-quinoline carboxylate | Hydrazine hydrate, ethanol, reflux | 3-Quinoline carboxylic acid hydrazide | 89 | [11] |
| Triethylammonium thiolates and hydrazines | - | Pyrazolo[3,4-c]quinolines | 76-93 | [8] |
Table 2: Biological Activity of Quinoline Hydrazide/Hydrazone Derivatives
| Compound Class | Biological Activity | Target Organism/Cell Line | Potency (MIC/IC₅₀) | Reference |
| Quinolyl hydrazones | Antibacterial | Staphylococcus aureus, Escherichia coli | MIC: 6.25-100 µg/mL | [12] |
| 2-(4-Bromophenyl)this compound derivatives | Antibacterial | S. aureus | MIC: 38.64 - 192.29 µM | [2] |
| 7-Chloroquinoline hydrazones | Anticancer | NCI-60 cell lines | GI₅₀: Submicromolar to micromolar range | [13] |
| Quinoline hydrazide-hydrazones | Anticancer | SH-SY5Y, Kelly, MDA-MB-231, MCF-7 cell lines | - | [14] |
| Quinoline-acrylamide hybrids | Anticancer | MCF-7 breast carcinoma cells | IC₅₀: 2.71 - 5.94 µM | [15] |
| Quinoline hydrazone derivatives | Anticancer | MCF-7, HepG2, A549, HCT116 cell lines | - | [16] |
Visualizing the Role of Reactivity in Biological Mechanisms
The reactivity of the hydrazide group is not only crucial for the synthesis of diverse molecular architectures but also plays a direct role in their biological mechanism of action. The ability to form stable complexes with biological targets, often through hydrogen bonding and chelation, is a key determinant of their pharmacological effects.
Antibacterial Mechanism of Action
Quinoline hydrazide/hydrazone derivatives have been shown to exert their antibacterial effects by targeting essential bacterial enzymes.[17][18] One of the primary mechanisms involves the inhibition of DNA gyrase, an enzyme critical for DNA replication and repair in bacteria.
Caption: Inhibition of DNA gyrase by quinoline hydrazone derivatives.
Anticancer Mechanism of Action
The anticancer activity of quinoline hydrazide derivatives often involves the induction of cell cycle arrest and apoptosis.[14] Some derivatives have been shown to upregulate cell cycle regulatory proteins like p27kip1, leading to arrest in the G1 phase.
Caption: Induction of G1 cell cycle arrest by quinoline hydrazides.
Experimental Workflow: From Synthesis to Biological Evaluation
The development of novel quinoline hydrazide-based therapeutic agents follows a structured workflow, encompassing chemical synthesis, structural characterization, and comprehensive biological evaluation.
Caption: Drug discovery workflow for quinoline hydrazide derivatives.
Conclusion
The hydrazide group is a powerful functional handle that significantly enhances the chemical and biological profiles of quinoline derivatives. Its inherent reactivity provides a facile entry into a vast chemical space of novel hydrazones and heterocyclic compounds with promising therapeutic potential. A thorough understanding of the reactivity of the quinoline hydrazide core, coupled with systematic structure-activity relationship studies, will continue to drive the discovery and development of next-generation drugs for a wide range of diseases. This guide provides a foundational understanding for researchers to explore and exploit the rich chemistry of this important class of molecules.
References
- 1. Design and Synthesis of 2-(4-Bromophenyl)this compound Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fast Alpha Nucleophiles: Structures that Undergo Rapid Hydrazone/Oxime Formation at Neutral pH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cascade bicyclization of triethylammonium thiolates with hydrazines: efficient access to pyrazolo[3,4-c]quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MC ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03963G [pubs.rsc.org]
- 16. Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quinoline Hydrazide/Hydrazone Derivatives: Recent Insights on Antibacterial Activity and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Synthesis and Application of Quinoline-4-Carbohydrazide Based Schiff Bases: A Detailed Guide for Researchers
[Application Note & Protocol]
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the synthesis, characterization, and potential therapeutic applications of Schiff bases derived from quinoline-4-carbohydrazide. Quinoline derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known to exhibit a wide spectrum of biological activities. The introduction of a Schiff base moiety (-C=N-) to the quinoline scaffold via a carbohydrazide linker often enhances these biological properties, leading to promising candidates for drug discovery and development.
Introduction
Schiff bases are formed by the condensation of a primary amine with an aldehyde or a ketone. In the context of this compound, the hydrazide group provides the primary amine functionality for reaction with various aromatic and heteroaromatic aldehydes. The resulting Schiff bases possess a unique pharmacophore where the quinoline nucleus is linked to a substituted aryl group through an azomethine bridge. This structural motif has been associated with a range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1] The versatility in the choice of aldehyde allows for the creation of a large library of derivatives with diverse electronic and steric properties, enabling extensive structure-activity relationship (SAR) studies.
Synthesis of Schiff Bases from this compound
The synthesis of Schiff bases from this compound is a straightforward and efficient process, typically achieved through a one-pot condensation reaction. The general scheme involves the reaction of this compound with a selected aldehyde in a suitable solvent, often with catalytic amounts of acid.
General Reaction Scheme
Caption: General reaction for the synthesis of Schiff bases.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol outlines the initial preparation of the key intermediate, this compound, from quinoline-4-carboxylic acid.
Materials:
-
Quinoline-4-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Absolute ethanol
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Filtration apparatus
Procedure:
-
A mixture of quinoline-4-carboxylic acid and an excess of thionyl chloride is refluxed for 2-3 hours.
-
The excess thionyl chloride is removed under reduced pressure to yield quinoline-4-carbonyl chloride.
-
The crude acid chloride is dissolved in absolute ethanol.
-
This solution is added dropwise to a stirred solution of hydrazine hydrate in ethanol at room temperature.
-
The reaction mixture is then refluxed for 4-6 hours.
-
After cooling, the precipitated solid is collected by vacuum filtration, washed with cold ethanol, and dried to afford this compound.
Protocol 2: Synthesis of this compound Schiff Bases
This protocol describes the final condensation step to form the desired Schiff bases.
Materials:
-
This compound (from Protocol 1)
-
Various aromatic or heteroaromatic aldehydes
-
Absolute ethanol
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Filtration apparatus
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
Dissolve an equimolar amount of this compound and the desired aldehyde in absolute ethanol in a round-bottom flask.[2]
-
Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.[3]
-
The reaction mixture is refluxed for 2-8 hours, with the progress of the reaction monitored by TLC.[2][3]
-
Upon completion of the reaction, the mixture is cooled to room temperature.
-
The precipitated solid product is collected by vacuum filtration.
-
The crude product is washed with cold ethanol and then recrystallized from a suitable solvent (e.g., ethanol, methanol, or DMF) to afford the pure Schiff base.[2]
-
The final product is dried in a vacuum oven.
Data Presentation
The following tables summarize typical quantitative data for a series of synthesized this compound Schiff bases.
Table 1: Physical and Spectroscopic Data of Synthesized Schiff Bases
| Compound ID | R-Group (from R-CHO) | Yield (%) | Melting Point (°C) | FT-IR (cm⁻¹): ν(C=N) | ¹H NMR (ppm): δ(CH=N) |
| 1a | Phenyl | 85 | 235-237 | ~1619 | ~9.36 |
| 1b | 4-Chlorophenyl | 82 | 223-225 | ~1614 | ~9.36 |
| 1c | 4-Nitrophenyl | 88 | >300 | ~1610 | ~9.40 |
| 1d | 4-Methoxyphenyl | 86 | 240-242 | ~1605 | ~9.32 |
| 1e | 2-Hydroxyphenyl | 80 | 288-290 | ~1630 | ~9.34 |
Note: The spectral data provided are approximate and can vary based on the specific compound and instrumentation. The data is compiled from similar quinoline hydrazone structures.[4][5]
Table 2: In Vitro Anticancer Activity of Quinoline Schiff Bases (IC₅₀ in µM)
| Compound ID | MCF-7 (Breast) | HeLa (Cervical) | A549 (Lung) | HepG2 (Liver) |
| 1a | >50 | >50 | >50 | >50 |
| 1b | 15.8 | 20.4 | 18.2 | 25.1 |
| 1c | 8.5 | 12.1 | 10.3 | 14.7 |
| 1d | 25.3 | 30.1 | 28.9 | 35.6 |
| 1e | 10.2 | 15.6 | 13.5 | 19.8 |
| Doxorubicin | 1.2 | 1.5 | 1.8 | 2.1 |
Note: IC₅₀ values are representative and can vary between studies. The data is a synthesized representation from various reports on quinoline Schiff bases.[6][7][8]
Table 3: In Vitro Antimicrobial Activity of Quinoline Schiff Bases (MIC in µg/mL)
| Compound ID | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungus) |
| 1a | 100 | >100 | >100 |
| 1b | 25 | 50 | 50 |
| 1c | 12.5 | 25 | 25 |
| 1d | 50 | 100 | 100 |
| 1e | 12.5 | 25 | 50 |
| Ciprofloxacin | 1.6 | 1.6 | N/A |
| Fluconazole | N/A | N/A | 8 |
Note: MIC values are representative and can vary. The data is a synthesized representation from various reports on quinoline Schiff bases.[9][10]
Applications in Drug Discovery and Development
Schiff bases derived from this compound are actively being investigated for a multitude of therapeutic applications due to their diverse biological activities.
-
Anticancer Agents: Many quinoline-based Schiff bases have demonstrated significant cytotoxicity against a variety of cancer cell lines. Their proposed mechanisms of action are multifaceted and can include the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer progression. Some derivatives have been shown to intercalate with DNA, generate reactive oxygen species (ROS), and inhibit enzymes like topoisomerases and various kinases.[11][12]
-
Antimicrobial Agents: These compounds have shown potent activity against a range of bacterial and fungal pathogens.[13] The lipophilic nature of these molecules allows for enhanced penetration through microbial cell membranes. The mechanism of action is often attributed to their ability to chelate essential metal ions required for microbial growth or to interfere with cellular enzymes and DNA replication.[4]
-
Anti-inflammatory and Analgesic Agents: Some quinoline Schiff bases have exhibited promising anti-inflammatory and analgesic properties, making them potential candidates for the development of new treatments for inflammatory disorders.
Signaling Pathways and Mechanisms of Action
The anticancer activity of quinoline Schiff bases is often linked to their ability to modulate key signaling pathways that are dysregulated in cancer cells. One of the prominent mechanisms involves the induction of apoptosis through both intrinsic and extrinsic pathways.
Proposed Anticancer Signaling Pathway
Caption: Proposed anticancer mechanisms of quinoline Schiff bases.
Conclusion
The synthesis of Schiff bases from this compound offers a versatile and efficient platform for the discovery of novel therapeutic agents. The detailed protocols and compiled data in this document serve as a valuable resource for researchers in medicinal chemistry and drug development. Further exploration of the structure-activity relationships, optimization of pharmacokinetic properties, and in-depth mechanistic studies will be crucial for translating these promising compounds into clinical candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. bepls.com [bepls.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. ijrpr.com [ijrpr.com]
- 7. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy | International Journal of Medical Pharmaceutical and Health Sciences [ijmphs.com]
- 12. researchgate.net [researchgate.net]
- 13. discovery.researcher.life [discovery.researcher.life]
Application Notes and Protocols for the Synthesis of Hydrazones from Quinoline-4-Carbohydrazide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the synthesis of hydrazone derivatives from quinoline-4-carbohydrazide. This class of compounds is of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] The synthetic flexibility of the quinoline ring allows for the creation of diverse hydrazone derivatives with varied therapeutic potential.[4]
General Reaction Scheme
The synthesis of hydrazones from this compound is typically achieved through a condensation reaction between the this compound and a suitable aldehyde or ketone. This reaction is often carried out in an alcohol-based solvent and may be catalyzed by an acid.
Experimental Protocols
This section details the necessary materials and a step-by-step procedure for the synthesis of hydrazones from this compound.
Materials:
-
This compound
-
Various substituted aldehydes or ketones
-
Ethanol (or Methanol)
-
Glacial Acetic Acid (optional, as a catalyst)
-
Anhydrous Sodium Acetate (optional)
-
Distilled Water
-
Standard laboratory glassware (round-bottom flask, condenser, beaker, etc.)
-
Stirring and heating apparatus (magnetic stirrer with hot plate)
-
Filtration apparatus (Büchner funnel and flask)
General Synthesis Protocol:
-
Dissolution: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable volume of ethanol.
-
Addition of Aldehyde/Ketone: To the stirred solution, add an equimolar amount of the desired aldehyde or ketone.
-
Catalysis (Optional): A few drops of glacial acetic acid can be added to the reaction mixture to catalyze the reaction. In some procedures, anhydrous sodium acetate is also added.[6]
-
Reflux: The reaction mixture is then refluxed for a period ranging from a few hours to overnight (typically 4-18 hours).[6][7] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete, the mixture is cooled to room temperature. The solid hydrazone product that precipitates out is then collected.
-
Filtration and Washing: The precipitate is collected by filtration, washed with cold water, and then with a small amount of cold ethanol to remove any unreacted starting materials.[7]
-
Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent, such as hot ethanol, to obtain the pure hydrazone derivative.[7]
-
Drying: The purified crystals are dried in a desiccator or a vacuum oven.
-
Characterization: The structure of the synthesized hydrazones can be confirmed using various spectroscopic techniques, including Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS).
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the synthesis of various hydrazone derivatives from this compound and its analogues as reported in the literature.
| Compound | Aldehyde/Ketone Reactant | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 6f | 4-Chlorophenyl derivative | Glacial Acetic Acid | 18 | 82 | [6] |
| 6g | 4-Bromophenyl derivative | Glacial Acetic Acid | 18 | 79 | [6] |
| Quinoline-hydrazone | 4-Hydroxybenzaldehyde | Ethanol | 4 | Not Specified | [7] |
| Hydrazone derivative 1 | Quinoline-2-carbaldehyde | Methanol | 8 | 67 | [8] |
| General Hydrazones | Various aldehydes | Ethanol | Overnight | 74-87 | [9] |
Visualizations
Experimental Workflow for Hydrazone Synthesis
The following diagram illustrates the general workflow for the synthesis of hydrazones from this compound.
References
- 1. Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinoline Hydrazide/Hydrazone Derivatives: Recent Insights on Antibacterial Activity and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydrazones of 2-aryl-quinoline-4-carboxylic acid hydrazides: synthesis and preliminary evaluation as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of antioxidant and antimicrobial bioactive compounds based on the quinoline-hydrazone and benzimidazole structure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quinoline-4-Carbohydrazide Derivatives in Anticancer Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of quinoline-4-carbohydrazide derivatives as anticancer agents. This document includes a summary of their biological activity, detailed protocols for key experimental assays, and visualizations of the experimental workflow and relevant signaling pathways.
Introduction to this compound Derivatives in Oncology
Quinoline derivatives are a significant class of heterocyclic compounds that have demonstrated a wide range of pharmacological activities, including anticancer properties.[1][2][3] Several quinoline-based drugs, such as camptothecin and its analogues, are already used in clinical practice for cancer treatment.[1] The this compound scaffold, in particular, has emerged as a promising framework for the design of novel anticancer agents. These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer progression.[1][4][5]
Recent research has focused on creating hybrid molecules that incorporate the this compound moiety with other pharmacologically active groups to enhance their anticancer efficacy. One such approach involves the synthesis of 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids. These novel derivatives have shown potent antiproliferative activity against breast cancer cell lines, suggesting their potential as lead compounds for further drug development.[4][6]
Data Presentation: Anticancer Activity of this compound Derivatives
The following table summarizes the in vitro cytotoxic activity of a series of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids against the MCF-7 human breast cancer cell line. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID | Structure | IC50 (µM) against MCF-7 Cells | Reference Drug (Doxorubicin) IC50 (µM) |
| 6a | 2-(quinoline-4-carbonyl)hydrazide-3-(4-methylphenyl)acrylamide | 3.39 | 6.18 |
| 6b | 2-(quinoline-4-carbonyl)hydrazide-3-(3,4-dimethoxyphenyl)acrylamide | 5.94 | 6.18 |
| 6h | 2-(quinoline-4-carbonyl)hydrazide-3-(4-nitrophenyl)acrylamide | 2.71 | 6.18 |
| 6i | Not specified | 8.77 | 6.18 |
Data extracted from a 2024 study on novel this compound-acrylamide hybrids.[4][6]
Experimental Workflow for Evaluating Anticancer Properties
The following diagram illustrates a general workflow for the synthesis and biological evaluation of this compound derivatives as potential anticancer agents.
Caption: Experimental workflow for anticancer drug discovery using this compound derivatives.
Key Experimental Protocols
MTT Assay for Cell Viability
This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cells.[7][8][9]
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete cell culture medium
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only). Incubate for 48 hours.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[11][12]
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells after treatment with the test compound for the desired time.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[11]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[13]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.[13] Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.[12]
Cell Cycle Analysis
This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[14][15][16]
Materials:
-
Treated and untreated cancer cells
-
Cold 70% ethanol
-
PBS
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation: Harvest cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at 4°C for at least 2 hours.[16]
-
Washing: Centrifuge the fixed cells and wash twice with cold PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in 300-500 µL of PI/RNase A staining solution.
-
Incubation: Incubate for 15-30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in each phase of the cell cycle.
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect and quantify specific proteins to understand the mechanism of action of the compounds.[17][18]
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-EGFR, anti-p53, anti-caspase-9, anti-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.
-
Gel Electrophoresis: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking.[18]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the protein bands and normalize to a loading control like actin.
Signaling Pathway Analysis
Certain this compound derivatives have been shown to target the EGFR signaling pathway, leading to apoptosis.[4] The diagram below illustrates this proposed mechanism of action.
Caption: Proposed signaling pathway for the anticancer activity of a this compound derivative.
References
- 1. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MC ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03963G [pubs.rsc.org]
- 5. Frontiers | Advances in antitumor research of CA-4 analogs carrying quinoline scaffold [frontiersin.org]
- 6. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. bosterbio.com [bosterbio.com]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. Annexin V Staining Protocol [bdbiosciences.com]
- 14. Flow cytometry with PI staining | Abcam [abcam.com]
- 15. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 17. medium.com [medium.com]
- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: Antimicrobial Activity Screening of Quinoline-4-carbohydrazide Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the screening of quinoline-4-carbohydrazide analogs for their antimicrobial activity. The methodologies outlined are based on established in vitro assays to determine the efficacy of these compounds against various microbial strains.
Introduction
Quinoline derivatives are a significant class of heterocyclic compounds that have demonstrated a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Specifically, this compound analogs have emerged as a promising scaffold in the search for novel antimicrobial agents to combat the growing threat of drug-resistant pathogens.[3][4][5] This document outlines the standardized procedures for the preliminary screening and quantitative evaluation of the antimicrobial potential of newly synthesized this compound derivatives.
Data Presentation: In Vitro Antimicrobial Activity
The antimicrobial efficacy of this compound analogs is typically assessed against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. The quantitative data, including Zone of Inhibition and Minimum Inhibitory Concentration (MIC) values, are summarized below.
Table 1: Zone of Inhibition of this compound Analogs
| Compound ID | Target Microorganism | Concentration (µg/mL) | Zone of Inhibition (mm) | Reference |
| 6a | S. aureus | - | 21-30 | [3] |
| 6b | S. aureus | - | 26 | [3] |
| 6b | C. albicans | - | 15 | [3] |
| 10 | S. aureus | - | 21-30 | [3] |
| 11 | S. aureus | - | 28 | [3] |
| 11 | C. albicans | - | 29 | [3] |
| 13 | S. aureus | - | 30 | [3] |
| 13 | C. albicans | - | 31 | [3] |
| 14 | S. aureus | - | 21-30 | [3] |
| 5 | S. aureus | - | 18 | [3] |
| 7d | S. aureus | - | 16 | [3] |
Note: A dash (-) indicates that the specific concentration for the zone of inhibition test was not provided in the source material.
Table 2: Minimum Inhibitory Concentration (MIC) of this compound Analogs
| Compound ID | Target Microorganism | MIC (µM) | MIC (µg/mL) | Reference |
| 5 | S. aureus | 49.04 | - | [3] |
| 6a | S. aureus | 164.35 | - | [3] |
| 6a | C. albicans | 41.09 | - | [3] |
| 6b | S. aureus | 38.64 | - | [3] |
| 6b | S. aureus (Biofilm) | 154.59 | - | [3] |
| 10 | S. aureus | 191.36 | - | [3] |
| 10 | C. albicans (Biofilm) | 95.67 | - | [3] |
| 11 | S. aureus | 192.29 | - | [3] |
| 11 | S. aureus (Biofilm) | 192.29 | - | [3] |
| 11 | C. albicans (Biofilm) | 96.14 | - | [3] |
| 13 | S. aureus | 381.81 | - | [3] |
| 14 | S. aureus | 761.77 | - | [3] |
| 12b | S. aureus | - | 39 | [6] |
| 12b | E. coli | - | 39 | [6] |
| 12b | P. aeruginosa | - | 39 | [6] |
| 12a | S. aureus | - | 78 | [6] |
| 12a | E. coli | - | 78 | [6] |
| 12j | M. luteus | - | 78 | [6] |
| 12n | S. aureus | - | 78 | [6] |
| 12n | B. cereus | - | 78 | [6] |
| 12n | E. coli | - | 78 | [6] |
| 12n | P. aeruginosa | - | 78 | [6] |
| 6a | S. aureus | - | 340 | [7] |
Note: A dash (-) indicates that the specific value was not provided in the source material in that unit.
Experimental Protocols
Preliminary Antimicrobial Screening: Agar Well Diffusion Method
This method is a widely used preliminary test to evaluate the antimicrobial activity of compounds.[8]
Principle: The test compound diffuses from a well through a solidified agar medium that has been seeded with a target microorganism. The presence of an inhibition zone around the well indicates the antimicrobial activity of the compound.
Materials:
-
This compound analogs
-
Nutrient Agar or Mueller-Hinton Agar
-
Sterile Petri dishes
-
Pure cultures of test microorganisms (e.g., S. aureus, E. coli, C. albicans)
-
Sterile broth (e.g., Nutrient Broth, Tryptic Soy Broth)
-
McFarland turbidity standards (0.5)
-
Sterile cork borer (6-8 mm diameter)
-
Micropipettes
-
Incubator
-
Dimethyl sulfoxide (DMSO) as a solvent
Protocol:
-
Media Preparation: Prepare and sterilize the agar medium according to the manufacturer's instructions and pour it into sterile Petri dishes. Allow the agar to solidify.
-
Inoculum Preparation: Inoculate a loopful of the test microorganism from a pure culture into a sterile broth. Incubate at 37°C for 18-24 hours.
-
Standardization of Inoculum: Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[9]
-
Seeding the Plates: Using a sterile cotton swab, evenly spread the standardized microbial suspension over the entire surface of the agar plates.
-
Well Preparation: Use a sterile cork borer to create uniform wells in the seeded agar plates.
-
Compound Application: Prepare stock solutions of the this compound analogs in DMSO. Add a specific volume (e.g., 100 µL) of each test compound solution into the wells. A well containing only DMSO serves as a negative control, and a standard antibiotic (e.g., ciprofloxacin) serves as a positive control.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Observation: Measure the diameter of the zone of inhibition (in mm) around each well.
Quantitative Antimicrobial Assay: Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10][11]
Principle: Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate. A standardized inoculum of the test microorganism is added to each well, and the plate is incubated. The MIC is determined by observing the lowest concentration of the compound at which no visible growth occurs.[10]
Materials:
-
This compound analogs
-
Mueller-Hinton Broth (MHB) or other suitable broth
-
Sterile 96-well microtiter plates
-
Pure cultures of test microorganisms
-
McFarland turbidity standards (0.5)
-
Micropipettes and multichannel pipette
-
Incubator
-
Resazurin solution (optional, for viability indication)
Protocol:
-
Compound Preparation: Prepare a stock solution of each this compound analog in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the test compounds in broth to obtain a range of concentrations.[9] For example, add 100 µL of broth to wells 2 through 12. Add 200 µL of the stock compound solution to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue this serial transfer to well 10. Discard 100 µL from well 10. Well 11 serves as the growth control (broth and inoculum) and well 12 as the sterility control (broth only).[10]
-
Inoculum Preparation and Standardization: Prepare and standardize the microbial suspension to 0.5 McFarland as described in the agar well diffusion method. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add 100 µL of the standardized and diluted inoculum to wells 1 through 11. Do not add inoculum to the sterility control well (well 12).
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours.[12]
-
MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth (no turbidity).[10] A viability indicator like resazurin can be added to aid in the visualization of microbial growth.
Further Investigations
Compounds that exhibit significant antimicrobial activity in these primary screens can be further investigated through a variety of secondary assays.
These advanced studies include determining the minimum bactericidal concentration (MBC), time-kill kinetics, and antibiofilm activity.[3][13] Furthermore, mechanistic studies, such as DNA gyrase inhibition assays, can elucidate the molecular targets of these compounds.[3][4] In parallel, cytotoxicity assays are crucial to assess the safety profile of the most promising candidates before proceeding to in vivo studies.[13]
References
- 1. apjhs.com [apjhs.com]
- 2. Synthesis of antioxidant and antimicrobial bioactive compounds based on the quinoline-hydrazone and benzimidazole structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of 2-(4-Bromophenyl)this compound Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 10. Broth Microdilution | MI [microbiology.mlsascp.com]
- 11. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. bio-protocol.org [bio-protocol.org]
- 13. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using Quinoline-4-carbohydrazide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of quinoline-4-carbohydrazide as a versatile precursor for the synthesis of various biologically active heterocyclic compounds. The protocols outlined below are based on established literature and offer detailed methodologies for the preparation of pyrazoles, 1,3,4-oxadiazoles, and 1,2,4-triazoles, which are key scaffolds in medicinal chemistry.
Introduction
Quinoline and its derivatives are a prominent class of heterocyclic compounds that exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] this compound, a derivative of quinoline, serves as a crucial building block for the synthesis of more complex heterocyclic systems due to the reactive hydrazide moiety. This functional group readily undergoes cyclization reactions with various electrophilic reagents to afford five-membered heterocyclic rings such as pyrazoles, oxadiazoles, and triazoles. These resulting hybrid molecules often exhibit enhanced biological activities, making them attractive targets for drug discovery and development.[3][4][5]
Synthesis of Heterocyclic Compounds from this compound: An Overview
The general synthetic strategy involves the initial preparation of this compound, typically from the corresponding quinoline-4-carboxylic acid or its ester.[3][5] This key intermediate is then subjected to various cyclization reactions to yield the desired heterocyclic derivatives.
Caption: General synthetic pathways from quinoline-4-carboxylic acid/ester to various heterocyclic compounds via this compound.
I. Synthesis of Pyrazole Derivatives
Pyrazole moieties are prevalent in many pharmaceuticals due to their diverse biological activities.[6][7] The synthesis of quinoline-pyrazole hybrids can be achieved through the reaction of this compound with β-dicarbonyl compounds or other suitable precursors like malononitrile.[3]
Experimental Protocol: Synthesis of (2-(4-bromophenyl)quinolin-4-yl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone (11)
This protocol is adapted from the synthesis of pyrazolyl derivatives from a substituted this compound.[3]
-
To a solution of 2-(4-bromophenyl)this compound (1 mmol) in glacial acetic acid (10 mL), add acetylacetone (1.2 mmol).
-
Reflux the reaction mixture for 6-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-cold water.
-
Filter the precipitated solid, wash with water, and dry.
-
Recrystallize the crude product from ethanol to afford the pure pyrazole derivative.
Quantitative Data for Synthesized Pyrazole Derivatives
| Compound | Molecular Formula | Yield (%) | M.p. (°C) | Biological Activity (S. aureus MIC, µM) | Reference |
| 10 | C₁₉H₁₂BrN₅O | - | >300 | 191.36 | [3] |
| 11 | C₂₁H₁₆BrN₃O | - | 198-200 | 192.29 | [3] |
| 13 | C₁₉H₁₄BrN₅O₂ | - | >300 | 381.81 | [3] |
Note: Compound 10 was synthesized using malononitrile, and compound 13 with ethyl cyanoacetate.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. New quinoline-based triazole hybrid analogs as effective inhibitors of α-amylase and α-glucosidase: Preparation, in vitro evaluation, and molecular docking along with in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of 2-(4-Bromophenyl)this compound Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Metal Complex Formation with Quinoline-4-carbohydrazide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis, characterization, and evaluation of metal complexes formed with quinoline-4-carbohydrazide derivatives. These compounds are of significant interest due to their wide range of biological activities, including antimicrobial and anticancer properties.
Introduction
This compound and its derivatives, particularly Schiff bases formed by condensation with various aldehydes and ketones, are versatile ligands capable of coordinating with a variety of metal ions. The resulting metal complexes often exhibit enhanced biological activity compared to the free ligands. This enhancement is attributed to the principles of chelation theory, where the coordination of the metal ion to the ligand reduces the polarity of the metal ion, increases the lipophilicity of the complex, and facilitates its transport across biological membranes.
The primary coordination sites for metal ions in these Schiff base ligands are typically the azomethine nitrogen and the carbonyl oxygen of the hydrazide moiety. Depending on the specific derivative, other donor atoms like phenolic oxygen may also be involved in chelation. The quinoline nitrogen can also participate in coordination, influencing the overall geometry and stability of the complex.[1][2][3]
Applications in Drug Development
Metal complexes of this compound derivatives have shown significant promise in several therapeutic areas:
-
Anticancer Activity: These complexes have demonstrated cytotoxicity against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and cell cycle arrest.[4][5][6] Some derivatives have also been shown to target specific signaling pathways, such as the EGFR kinase pathway.[7][8]
-
Antimicrobial Activity: The complexes exhibit broad-spectrum antimicrobial activity against various strains of bacteria and fungi. The chelation of the metal ion is believed to enhance the antimicrobial properties by facilitating the disruption of microbial cell walls and inhibiting essential enzymatic processes.
-
DNA Interaction: Many of these metal complexes can interact with DNA through intercalation or groove binding. This interaction can interfere with DNA replication and transcription processes, contributing to their cytotoxic effects.
Quantitative Biological Data
The following tables summarize the reported biological activities of various metal complexes of this compound derivatives.
Table 1: Anticancer Activity (IC50 Values in µM)
| Ligand/Complex | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoline-based dihydrazone 3b | MCF-7 (Breast) | 7.016 | [5] |
| Quinoline-based dihydrazone 3c | MCF-7 (Breast) | 7.05 | [5] |
| Quinoline-based dihydrazone 3c | BGC-823 (Gastric) | 8.52 | [5] |
| Quinoline-based dihydrazone 3c | BEL-7402 (Hepatoma) | 9.21 | [5] |
| Quinoline-based dihydrazone 3c | A549 (Lung) | 10.33 | [5] |
| Quinoline hydrazide derivative 17 | SH-SY5Y (Neuroblastoma) | 2.9 | [4] |
| Quinoline hydrazide derivative 17 | Kelly (Neuroblastoma) | 1.3 | [4] |
| Quinoline hydrazide derivative 17 | MCF-7 (Breast) | 14.1 | [4] |
| Quinoline hydrazide derivative 17 | MDA-MB-231 (Breast) | 18.8 | [4] |
| 2-(quinoline-4-carbonyl)hydrazide-acrylamide 6h | MCF-7 (Breast) | 2.71 | [7] |
| 2-(quinoline-4-carbonyl)hydrazide-acrylamide 6a | MCF-7 (Breast) | 3.39 | [7] |
| 2-(quinoline-4-carbonyl)hydrazide-acrylamide 6b | MCF-7 (Breast) | 5.94 | [7] |
| Cu(II) complex with quinazoline Schiff base | MCF-7 (Breast) | Lower than Cisplatin | [9] |
Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)
| Ligand/Complex | Staphylococcus aureus | Escherichia coli | Candida albicans | Reference |
| Iron complexes with quinoxaline derivatives | - | - | - | 0.78 (vs. M. Tuberculosis)[10] |
| Zn-based complex (sulfadiazine & enrofloxacin) | <0.5 | <0.5 | - | [10] |
| [Mn(4-MPipzcdt)2(phen)] | - | - | 8 | [11] |
| [Co(4-MPipzcdt)(phen)2]Cl | - | - | 8 | [11] |
Table 3: DNA Binding Constants
| Complex | DNA Type | Binding Constant (Kb) (M⁻¹) | Reference |
| [Pd(Pip)(H2O)2]2+ | CT-DNA | 4.68 x 10³ | |
| Co(HL1)2 | CT-DNA | 3.277 x 10⁴ - 6.795 x 10⁵ | |
| Ni(HL1)2 | CT-DNA | 3.277 x 10⁴ - 6.795 x 10⁵ | |
| Cu(HL1)2 | CT-DNA | 3.277 x 10⁴ - 6.795 x 10⁵ |
Experimental Protocols
The following protocols provide a general framework for the synthesis and characterization of this compound Schiff base metal complexes.
Protocol 1: Synthesis of this compound
This protocol outlines the synthesis of the precursor, this compound, from quinoline-4-carboxylic acid.
Materials:
-
Quinoline-4-carboxylic acid
-
Thionyl chloride (SOCl₂) or Ethanol and concentrated Sulfuric acid
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Absolute ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Ice bath
-
Filtration apparatus
Procedure:
-
Esterification: A mixture of 2-(4-bromophenyl)quinoline-4-carboxylic acid (1 equivalent) in absolute ethanol containing a catalytic amount of concentrated sulfuric acid is heated to give the corresponding ester.[4]
-
Hydrazinolysis: The resulting ester is then treated with hydrazine hydrate in boiling ethanol to afford 2-(4-bromophenyl)this compound.[4]
-
Alternative using Thionyl Chloride: Quinoline-4-carboxylic acid can be converted to its acid chloride by reacting with an excess of thionyl chloride under reflux. The excess thionyl chloride is then removed by distillation. The resulting acid chloride is slowly added to a solution of hydrazine hydrate in an appropriate solvent (e.g., ethanol or THF) cooled in an ice bath. The reaction mixture is stirred for several hours.
-
Isolation: The precipitated solid, this compound, is collected by vacuum filtration, washed with cold ethanol, and dried.
Protocol 2: Synthesis of this compound Schiff Base Ligands
This protocol describes the synthesis of the Schiff base ligand by condensing this compound with an aldehyde or ketone.
Materials:
-
This compound
-
Substituted aromatic or heterocyclic aldehyde/ketone
-
Absolute ethanol
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in absolute ethanol.
-
Add an equimolar amount of the desired aldehyde or ketone to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature.
-
The precipitated Schiff base ligand is collected by filtration, washed with cold ethanol, and recrystallized from a suitable solvent (e.g., ethanol or DMF).[2]
Protocol 3: Synthesis of Metal Complexes
This protocol details the general procedure for the complexation of the Schiff base ligand with a metal salt.
Materials:
-
This compound Schiff base ligand
-
Metal salt (e.g., CuCl₂, NiCl₂·6H₂O, CoCl₂·6H₂O, ZnCl₂)
-
Ethanol or Methanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
Dissolve the Schiff base ligand (1 or 2 equivalents) in hot ethanol or methanol in a round-bottom flask.
-
In a separate flask, dissolve the metal salt (1 equivalent) in the same solvent.
-
Add the metal salt solution dropwise to the ligand solution with constant stirring.
-
Adjust the pH of the mixture to slightly basic (pH 7-8) using a suitable base (e.g., 10% methanolic NaOH solution) if required.
-
Reflux the reaction mixture for 2-6 hours.
-
The resulting colored precipitate of the metal complex is collected by filtration, washed with the solvent to remove any unreacted starting materials, and dried in a desiccator.
Mandatory Visualizations
Caption: Synthetic and evaluation workflow.
Caption: Anticancer signaling pathways.
References
- 1. Frontiers | Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Transition Metal Complexes with Tridentate Schiff Bases (O N O and O N N) Derived from Salicylaldehyde: An Analysis of Their Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Novel tetrahydroquinoline derivatives induce ROS-mediated apoptosis in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Metal complexes featuring a quinazoline schiff base ligand and glycine: synthesis, characterization, DFT and molecular docking analyses revealing their potent antibacterial, anti-helicobacter pylori, and Anti-COVID-19 activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Promoting Apoptosis in MCF-7 Cells via ROS Generation by Quinolino-triazoles Derived from One-Pot Telescopic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Cytotoxicity Assays of Quinoline-4-carbohydrazide Compounds
Audience: Researchers, scientists, and drug development professionals.
Application Notes
Quinoline-4-carbohydrazide and its derivatives represent a promising class of heterocyclic compounds with significant potential in anticancer drug discovery. These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines, often through mechanisms that include the induction of apoptosis and cell cycle arrest. The evaluation of the in vitro cytotoxicity of these novel compounds is a critical first step in the drug development pipeline, providing essential data on their potency and selectivity.
This document provides detailed protocols for the most common in vitro cytotoxicity assays—MTT, Sulforhodamine B (SRB), and Lactate Dehydrogenase (LDH)—to assess the anticancer activity of this compound compounds. Additionally, it includes a summary of reported cytotoxic activities and visual representations of a typical experimental workflow and a relevant signaling pathway to guide researchers in their experimental design and data interpretation.
Recent studies have highlighted the efficacy of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids against breast cancer cell lines.[1][2][3][4] Some of these compounds have demonstrated greater potency than the standard chemotherapeutic drug Doxorubicin.[1][2][3][4] The mechanism of action for some of these derivatives involves the upregulation of p53 and initiator caspase-9, leading to apoptosis.[1][4]
Data Presentation: In Vitro Cytotoxicity of this compound Derivatives
The following tables summarize the in vitro cytotoxic activity (IC50 values in µM) of various this compound derivatives against different human cancer cell lines.
Table 1: Cytotoxicity (IC50 in µM) of 2-(quinoline-4-carbonyl)hydrazide-acrylamide Hybrids against MCF-7 (Breast Carcinoma) Cell Line [1][2][3][4]
| Compound | IC50 (µM) | Reference Drug (Doxorubicin) IC50 (µM) |
| 6a | 3.39 | 6.18 |
| 6b | 5.94 | 6.18 |
| 6h | 2.71 | 6.18 |
| 6i | 8.77 | 6.18 |
| 5 | 12.47 | 6.18 |
| 6d | 17.10 | 6.18 |
Table 2: Cytotoxicity (IC50 in µM) of Quinoline-based Dihydrazone Derivatives against Various Cancer Cell Lines [5]
| Compound | BGC-823 (Gastric Cancer) | BEL-7402 (Hepatoma) | MCF-7 (Breast Cancer) | A549 (Lung Adenocarcinoma) |
| 3b | - | - | 7.016 | - |
| 3c | - | - | 7.05 | - |
Note: IC50 values for other compounds in this series ranged from 7.01 to 34.32 µM across the tested cell lines.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: The MTT assay is a colorimetric assay that measures cell metabolic activity. In viable cells, NAD(P)H-dependent cellular oxidoreductase enzymes reduce the yellow tetrazolium salt (MTT) to insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[6]
Materials:
-
This compound compounds
-
Adherent cancer cell lines (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 16% SDS, and 2% acetic acid in water)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
SRB (Sulforhodamine B) Assay
Principle: The SRB assay is a colorimetric assay that measures cell density based on the measurement of cellular protein content. SRB is a bright pink aminoxanthene dye that binds to basic amino acids in cellular proteins under mildly acidic conditions.
Materials:
-
This compound compounds
-
Adherent cancer cell lines
-
Complete culture medium
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris-base solution, 10 mM, pH 10.5
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After compound treatment, gently remove the medium. Add 100 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.
-
Washing: Discard the TCA solution and wash the plates five times with deionized water. Allow the plates to air dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Discard the SRB solution and quickly wash the plates five times with 1% acetic acid to remove unbound dye.
-
Dye Solubilization: Allow the plates to air dry completely. Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value as described for the MTT assay.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
Principle: The LDH assay is a colorimetric assay that quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon cell lysis.
Materials:
-
This compound compounds
-
Suspension or adherent cancer cell lines
-
Complete culture medium
-
LDH assay kit (containing LDH reaction mixture and stop solution)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (cells with medium only) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Supernatant Collection: After the incubation period, centrifuge the plates at 250 x g for 10 minutes. Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader. A reference wavelength of 650 nm is often used.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] * 100
Mandatory Visualization
Caption: Experimental workflow for in vitro cytotoxicity assays.
Caption: Simplified p53-mediated apoptotic pathway.
References
- 1. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. clyte.tech [clyte.tech]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.kr]
- 6. biomedscidirect.com [biomedscidirect.com]
Application Notes and Protocols: Molecular Docking Studies of Quinoline-4-Carbohydrazide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies and findings related to the molecular docking of quinoline-4-carbohydrazide derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its wide range of pharmacological activities, including antibacterial, anti-HIV, and anticancer properties. Molecular docking serves as a crucial in-silico tool to predict the binding affinities and interaction patterns of these derivatives with their biological targets, thereby guiding the development of more potent therapeutic agents.
Data Presentation: Summary of Biological Activity and Docking Scores
The following table summarizes the quantitative data from various studies on this compound derivatives, providing a comparative view of their biological activities and predicted binding affinities.
| Compound ID | Target Protein | Biological Activity (IC50/MIC) | Docking Score (kcal/mol) | Reference |
| Compound 6b | S. aureus DNA Gyrase | IC50: 33.64 µM | -7.73 | [1][2][3] |
| Compound 10 | S. aureus DNA Gyrase | IC50: 8.45 µM | Not Reported | [1][2][3] |
| Ciprofloxacin | S. aureus DNA Gyrase | IC50: 3.80 µM | -7.29 | [1][3] |
| Compound 5 | S. aureus | MIC: 49.04 µM | Not Reported | [1] |
| Compound 6b | S. aureus | MIC: 38.64 µM | Not Reported | [1] |
| Compound 12b | S. aureus, E. coli, P. aeruginosa | MIC: 39 µg/mL | Not Reported | [4][5] |
| Compound 12g | HIV-1 Integrase | Not Significant | -7.3 to -7.9 | [4] |
| Compound 6h | EGFR-TK | IC50: 2.71 µM | Not Reported | [6] |
| Compound 6a | EGFR-TK | IC50: 3.39 µM | Not Reported | [6] |
| Lapatinib | EGFR-TK | IC50: 0.18 µM | Not Reported | [6] |
| Doxorubicin | MCF-7 cell line | IC50: 6.18 µM | Not Reported | [6] |
Experimental Protocols
This section details the methodologies for key experiments involving the molecular docking of this compound derivatives.
Protocol 1: Molecular Docking of this compound Derivatives against Bacterial DNA Gyrase
This protocol is based on studies investigating the antibacterial potential of these compounds.[1][2][3]
1. Software and Hardware:
- Docking Software: AutoDock Vina
- Visualization Software: PyMOL, Discovery Studio
- Hardware: High-performance computing cluster.
2. Protein Preparation:
- Retrieve the 3D crystal structure of the target protein, S. aureus DNA gyrase, from the Protein Data Bank (PDB).
- Prepare the protein by removing water molecules and any co-crystallized ligands.
- Add polar hydrogen atoms and assign Kollman charges to the protein structure.
- Save the prepared protein in the PDBQT file format required for AutoDock Vina.
3. Ligand Preparation:
- Draw the 2D structures of the this compound derivatives using a chemical drawing tool like ChemDraw.
- Convert the 2D structures to 3D structures.
- Perform energy minimization of the 3D structures using a suitable force field (e.g., MMFF94).[7]
- Save the final ligand structures in PDBQT format.
4. Grid Box Generation:
- Define a grid box around the active site of the DNA gyrase. The active site can be identified based on the position of the co-crystallized ligand in the original PDB file or through literature review.
- The grid box dimensions should be sufficient to encompass the entire active site and allow for rotational and translational movement of the ligand. A typical grid size might be 20 x 20 x 20 Å.[5]
5. Docking Simulation:
- Execute the docking simulation using AutoDock Vina. The program will explore various conformations and orientations of the ligand within the defined grid box.
- The Lamarckian Genetic Algorithm is commonly used for exploring the conformational space.
- The number of binding modes to be generated and the exhaustiveness of the search can be specified.
6. Analysis of Results:
- Analyze the docking results based on the binding energy scores. The pose with the lowest binding energy is considered the most favorable.
- Visualize the protein-ligand interactions of the best-docked pose using software like PyMOL or Discovery Studio.
- Identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and the amino acid residues of the active site.
Protocol 2: Molecular Docking against HIV-1 Integrase
This protocol is adapted from studies exploring the anti-HIV activity of this compound derivatives.[4][5]
1. Software:
- Docking Software: Autodock Vina[5]
2. Protein and Ligand Preparation:
- Follow the general protein and ligand preparation steps outlined in Protocol 1. The target protein is HIV-1 integrase.
3. Grid Box Generation:
- Define the grid box around the crystallographic ligand (e.g., raltegravir) in the active site.[5]
- A grid box with dimensions of 20×20×20 Å is a common starting point.[5]
4. Docking and Analysis:
- Run the docking simulation using Autodock Vina.
- Analyze the resulting conformations and their binding affinities. The affinity binding energy for active compounds typically ranges from -7.3 to -7.9 kcal/mol.[4]
- Visualize the interactions, paying close attention to interactions with key residues and any metal ions (e.g., Mg2+) present in the active site.[4]
Visualizations
Experimental and Logical Workflows
Caption: A generalized workflow for molecular docking studies.
Signaling Pathway
The following diagram illustrates the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is a target for some quinoline-based inhibitors.[6][7]
Caption: The EGFR signaling pathway and the inhibitory action of quinoline derivatives.
References
- 1. Design and Synthesis of 2-(4-Bromophenyl)this compound Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
Application Notes & Protocols: QSAR Analysis of Biologically Active Quinoline Hydrazones
Introduction
Quinoline, a heterocyclic aromatic compound, serves as a valuable scaffold in medicinal chemistry due to its presence in numerous biologically active natural and synthetic compounds.[1] When combined with a hydrazone moiety (–(C=O)NHN=CH–), the resulting quinoline hydrazones exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial (antibacterial and antifungal), anti-inflammatory, and antimalarial properties.[1][2][3] Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that plays a pivotal role in modern drug discovery.[4] By correlating the physicochemical properties of quinoline hydrazone derivatives with their biological activities, QSAR models can predict the potency of new compounds, thereby guiding the synthesis of more effective therapeutic agents and reducing the time and cost associated with drug development.[4][5]
These application notes provide an overview of the biological activities of quinoline hydrazones, their mechanisms of action, and detailed protocols for their synthesis, biological evaluation, and QSAR analysis.
Section 1: Biological Activity of Quinoline Hydrazones
Quinoline hydrazones have demonstrated significant efficacy against various cancer cell lines and pathogenic microbes. Their biological activity is often attributed to the unique structural combination of the quinoline ring and the hydrazone linker, which can be readily modified to tune their therapeutic properties.[1]
Anticancer Activity
Numerous studies have reported the potent cytotoxic effects of quinoline hydrazones against a range of human cancer cell lines.[6] For instance, certain derivatives have shown significant activity against neuroblastoma (SH-SY5Y, Kelly), breast adenocarcinoma (MDA-MB-231, MCF-7), gastric cancer (BGC-823), and lung adenocarcinoma (A549) cell lines.[1][7] The antiproliferative activity is often quantified by the half-maximal inhibitory concentration (IC50), with several compounds exhibiting potency in the low micromolar range.[7][8]
Table 1: Anticancer Activity (IC₅₀ values) of Selected Quinoline Hydrazone Derivatives
| Compound/Series | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Analogues 19 & 22 | Neuroblastoma (SH-SY5Y, Kelly) | Micromolar Potency | [1] |
| Compounds 3b & 3c | Breast Cancer (MCF-7) | 7.016 & 7.05 | [7] |
| Compounds 3a-3d | Various Cancer Cell Lines* | 7.01 - 34.32 | [7] |
| Compound 18j | NCI-60 Cell Lines (Mean GI₅₀) | 0.33 - 4.87 | [6] |
| Compound 10 | Lung Cancer (A549) | More selective than cisplatin | [9] |
| Compound 10 | Breast Cancer (MCF-7) | More selective than cisplatin | [9] |
| Compound 5 | Liver Cancer (HepG2) | More selective than cisplatin | [9] |
| Compounds 10d & 10g | Lung Cancer (A549) | 43.1 | [10] |
| Compounds 10d & 10g | Breast Cancer (MCF-7) | 59.1 | [10] |
*BGC-823, BEL-7402, MCF-7, A549. Notably, these compounds showed no obvious cytotoxicity to the normal human liver cell line HL-7702.[7]
Antimicrobial Activity
The quinoline hydrazone scaffold is also effective against various pathogenic microorganisms.[2] Studies have demonstrated good to excellent activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains like Candida albicans.[6][9] The efficacy is typically measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microbe.
Table 2: Antimicrobial Activity (MIC values) of Selected Quinoline Hydrazone Derivatives
| Compound/Series | Pathogenic Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Series 18a-p | Various Pathogenic Strains | 6.25 - 100 | [6] |
| Compound HD6 | Bacillus subtilis | 8 | [3] |
| Compound HD6 | Pseudomonas aeruginosa | 16 | [3] |
| Compound HD6 | Enterococcus faecalis | 128 | [3] |
| Compound HD6 | Staphylococcus aureus | 128 | [3] |
| Compound 4 | Candida albicans | Active at 1 mg/mL | [9] |
| Compound 4 | Candida krusei | Active at 1 mg/mL |[9] |
Section 2: Mechanisms of Action
The anticancer effects of quinoline hydrazones are exerted through multiple mechanisms.[8] These include inducing apoptosis (programmed cell death), causing cell cycle arrest, inhibiting angiogenesis, and binding to DNA.[1][8] Some compounds have been shown to arrest the cell cycle at the G1 or G2/M phase.[1] For example, quinoline hydrazide 22 was found to induce G1 cell cycle arrest and upregulate the p27kip1 cell cycle regulating protein.[1] Molecular docking studies suggest that these compounds may also act as inhibitors of critical enzymes like DNA topoisomerase I or cyclin-dependent kinases (CDKs).[6][8]
Section 3: QSAR Analysis Workflow
A typical QSAR study involves creating a mathematical model that relates the chemical structures of a series of compounds to their biological activity.[4] This process allows for the prediction of activity for newly designed, unsynthesized molecules. The workflow generally includes data set preparation, calculation of molecular descriptors, model development using statistical methods, and rigorous model validation.[11][12]
Section 4: Detailed Experimental Protocols
Protocol 4.1: General Synthesis of Quinoline Hydrazones
This protocol describes a convergent synthesis approach where a quinoline-based hydrazine is condensed with a suitable aldehyde or ketone.[1][6]
Materials:
-
Substituted 2-methyl-quinolin-4-yl-hydrazine
-
Substituted aromatic or aliphatic aldehyde/ketone
-
Ethanol (absolute)
-
Glacial acetic acid (catalytic amount)
-
Reaction flask with reflux condenser
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Dissolve the substituted quinolin-4-yl-hydrazine (1 mmol) in absolute ethanol (20 mL) in a round-bottom flask.
-
Add the corresponding aldehyde or ketone (1 mmol) to the solution.
-
Add 2-3 drops of glacial acetic acid as a catalyst to the reaction mixture.
-
Reflux the mixture with constant stirring for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated solid product is collected by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF) to obtain the pure quinoline hydrazone derivative.
-
Characterize the final compound using techniques like NMR, IR, and Mass Spectrometry.[7][8]
Protocol 4.2: In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability and proliferation.[7][9]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549) and a normal cell line (e.g., HL-7702)[7]
-
Culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Quinoline hydrazone test compounds dissolved in DMSO
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., 5-FU).[7]
-
Incubate the plates for 48-72 hours in the CO₂ incubator.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.
Protocol 4.3: In Vitro Antimicrobial Activity (MIC Determination)
This protocol uses the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of the compounds.[6]
Materials:
-
Bacterial or fungal strains (e.g., S. aureus, C. albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi)
-
Quinoline hydrazone test compounds dissolved in DMSO
-
Standard antibiotics/antifungals (e.g., Ciprofloxacin, Fluconazole)
-
Sterile 96-well microtiter plates
-
Inoculum suspension standardized to 0.5 McFarland turbidity
Procedure:
-
Dispense 100 µL of the broth medium into each well of a 96-well plate.
-
Add 100 µL of the stock solution of the test compound to the first well and perform a two-fold serial dilution across the plate.
-
Prepare a standardized microbial inoculum and dilute it in the broth to achieve a final concentration of approximately 5x10⁵ CFU/mL.
-
Add 100 µL of the diluted inoculum to each well.
-
Include a positive control (broth + inoculum), a negative control (broth only), and a standard drug control.
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Protocol 4.4: Computational QSAR Protocol
This protocol outlines the key steps for developing a predictive QSAR model.[4][11][12]
Software/Tools:
-
Chemical drawing software (e.g., ChemDraw)
-
Molecular modeling software (e.g., Gaussian, MOE)
-
Descriptor calculation software (e.g., alvaDesc, PaDEL-Descriptor)[13]
-
Statistical software (e.g., R, Python with scikit-learn, OCHEM)[13]
Procedure:
-
Data Set Assembly: Collect a series of quinoline hydrazone analogues with their experimentally determined biological activities (e.g., IC₅₀ or MIC). Convert activity data to a logarithmic scale (pIC₅₀ = -log(IC₅₀)).
-
Structure Preparation: Draw the 2D structures of all compounds and convert them to 3D. Perform energy minimization using a suitable force field (e.g., MMFF94) or quantum mechanical method to obtain the most stable conformation.[11]
-
Descriptor Calculation: Calculate a wide range of molecular descriptors for each molecule. These can include 0D (e.g., molecular weight), 1D (e.g., atom counts), 2D (e.g., topological indices), and 3D (e.g., CoMFA/CoMSIA fields) descriptors.[12][14]
-
Data Splitting: Divide the dataset into a training set (typically 70-80% of the data) for model building and a test set (20-30%) for external validation.[4]
-
Model Development: Use a statistical method to build the QSAR equation. Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Random Forest (RF) and Extreme Gradient Boosting (XGBoost).[13] The goal is to find the best correlation between the calculated descriptors (independent variables) and the biological activity (dependent variable).
-
Model Validation:
-
Internal Validation: Use methods like cross-validation (e.g., leave-one-out) on the training set to assess the model's robustness. Key statistical parameters include the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q²).[4]
-
External Validation: Use the model to predict the activity of the compounds in the test set. The predictive power is evaluated by the predicted squared correlation coefficient (R²_pred).[4]
-
-
Applicability Domain (AD): Define the chemical space in which the model can make reliable predictions. This ensures that the model is not used for compounds that are too different from the training set.[11]
-
Interpretation and Application: Analyze the selected descriptors in the final model to understand which structural features are important for activity. Use the validated model to predict the activity of new, virtual compounds to prioritize synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. allsubjectjournal.com [allsubjectjournal.com]
- 5. Design, synthesis, biological activities and 3D-QSAR studies of quinazolinone derivatives containing hydrazone structural units - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Docking, synthesis, and anticancer assessment of novel quinoline-amidrazone hybrids [pharmacia.pensoft.net]
- 11. QSAR Studies, Molecular Docking, Molecular Dynamics, Synthesis, and Biological Evaluation of Novel Quinolinone-Based Thiosemicarbazones against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. QSAR analysis and experimental evaluation of new quinazoline-containing hydroxamic acids as histone deacetylase 6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 2D/3D-QSAR Model Development Based on a Quinoline Pharmacophoric Core for the Inhibition of Plasmodium falciparum: An In Silico Approach with Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of Quinoline-4-carbohydrazide
Audience: Researchers, scientists, and drug development professionals.
This document provides detailed application notes and protocols for the analytical characterization of Quinoline-4-carbohydrazide. The methods outlined are essential for confirming the identity, purity, and stability of this compound, which serves as a critical building block in the synthesis of various biologically active molecules.
Overview of Analytical Workflow
The comprehensive characterization of this compound involves a multi-faceted approach employing various analytical techniques. The general workflow begins with basic physical characterization, followed by spectroscopic and chromatographic analyses to confirm the structure and purity, and may extend to thermal analysis for stability assessment.
Caption: General workflow for the characterization of this compound.
Physicochemical Characterization
Melting Point Determination
Protocol:
-
Ensure the this compound sample is dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in a calibrated melting point apparatus.
-
Heat the sample at a rate of 10-20 °C/min initially, then reduce the rate to 1-2 °C/min when the temperature is within 20 °C of the expected melting point.
-
Record the temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample.
Data Presentation:
| Parameter | Observed Value |
| Melting Point (°C) | Uncorrected, reported as a range |
Elemental Analysis
Protocol:
-
Submit a pure, dry sample of this compound (typically 2-5 mg) to an analytical laboratory equipped with a CHNS/O analyzer.
-
The instrument combusts the sample at a high temperature, and the resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified.
-
The weight percentages of Carbon (C), Hydrogen (H), and Nitrogen (N) are determined and compared to the theoretical values.
Data Presentation:
| Element | Theoretical (%) | Found (%) |
| Carbon (C) | 64.16 | Specify Value |
| Hydrogen (H) | 4.85 | Specify Value |
| Nitrogen (N) | 22.45 | Specify Value |
| Oxygen (O) | 8.55 | Specify Value |
Spectroscopic Methods of Analysis
Spectroscopic techniques are fundamental for elucidating the molecular structure of this compound.
Caption: Logic of applying different spectroscopic techniques.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Protocol:
-
Prepare the sample using the KBr pellet method or as a thin film on a salt plate (e.g., NaCl or KBr). For the KBr method, mix a small amount of the sample with dry KBr powder and press it into a transparent disk.
-
Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Data Presentation:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3450-3300 | N-H stretching | -NH₂ (hydrazide) |
| 3300-3100 | N-H stretching | -NH- (amide) |
| 3100-3000 | C-H stretching | Aromatic |
| ~1690 | C=O stretching | Amide I |
| 1620-1580 | C=N, C=C stretching | Quinoline ring |
| 1550-1500 | N-H bending | Amide II |
| ~750 | C-H bending | Aromatic (ortho-disubstituted) |
Note: The exact positions of the peaks can vary slightly based on the sample preparation and instrument.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol:
-
Dissolve an appropriate amount of this compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Acquire ¹H NMR and ¹³C NMR spectra using a high-resolution NMR spectrometer.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the ¹H NMR signals and determine the chemical shifts (δ) in parts per million (ppm) relative to a reference standard (e.g., TMS).
Data Presentation: ¹H NMR (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.0-11.0 | br s | 1H | -NH- (amide) |
| ~8.9 | d | 1H | H-2 (quinoline) |
| ~8.5 | d | 1H | H-5 (quinoline) |
| ~8.1 | d | 1H | H-8 (quinoline) |
| ~7.8 | t | 1H | H-7 (quinoline) |
| ~7.6 | t | 1H | H-6 (quinoline) |
| ~7.5 | d | 1H | H-3 (quinoline) |
| ~4.6 | br s | 2H | -NH₂ (hydrazide) |
Note: Chemical shifts are approximate and can be influenced by solvent and concentration. Multiplicity: s = singlet, d = doublet, t = triplet, br s = broad singlet.
Data Presentation: ¹³C NMR (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=O (amide) |
| ~150 | C-4 (quinoline) |
| ~148 | C-2 (quinoline) |
| ~145 | C-8a (quinoline) |
| ~130 | C-7 (quinoline) |
| ~129 | C-5 (quinoline) |
| ~128 | C-4a (quinoline) |
| ~126 | C-6 (quinoline) |
| ~124 | C-8 (quinoline) |
| ~118 | C-3 (quinoline) |
Note: Assignments are based on typical chemical shifts for quinoline derivatives and may require 2D NMR for definitive confirmation.
Mass Spectrometry (MS)
Protocol:
-
Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI).
-
Acquire the mass spectrum in positive or negative ion mode.
-
Determine the mass-to-charge ratio (m/z) of the molecular ion and any significant fragment ions.
Data Presentation:
| m/z | Ion |
| 188.08 | [M+H]⁺ |
| 171.05 | [M-NH₂]⁺ |
| 143.06 | [M-NH₂-CO]⁺ |
| 128.05 | [Quinoline]⁺ |
Note: The molecular formula of this compound is C₁₀H₉N₃O, with a monoisotopic mass of 187.07 Da.[1] The observed m/z values correspond to the protonated molecule and its characteristic fragments.
Chromatographic Methods
Chromatographic techniques are essential for assessing the purity of this compound.
Thin-Layer Chromatography (TLC)
Protocol:
-
Prepare a developing chamber with a suitable mobile phase (e.g., ethyl acetate/hexane or chloroform/methanol mixtures).
-
Spot a dilute solution of the sample onto a TLC plate (e.g., silica gel 60 F₂₅₄).
-
Place the plate in the developing chamber and allow the solvent to ascend.
-
Remove the plate, mark the solvent front, and allow it to dry.
-
Visualize the spots under UV light (254 nm and/or 365 nm) and/or by staining (e.g., iodine vapor).
-
Calculate the Retention Factor (Rƒ) value for each spot.
Data Presentation:
| Mobile Phase System | Rƒ Value |
| Specify Solvent Ratio (e.g., Ethyl Acetate:Hexane, 4:1) | Specify Value |
High-Performance Liquid Chromatography (HPLC)
Protocol:
-
Dissolve a precisely weighed amount of the sample in the mobile phase or a suitable solvent to prepare a stock solution.
-
Set up an HPLC system with a suitable column (e.g., C18) and a mobile phase (e.g., a mixture of acetonitrile and water with a buffer).
-
Inject a known volume of the sample solution.
-
Monitor the elution of the compound using a UV detector at an appropriate wavelength (e.g., the λₘₐₓ of the quinoline chromophore).
-
The retention time and peak area are used to determine purity.
Data Presentation:
| Parameter | Value |
| Column | e.g., C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | e.g., Acetonitrile:Water (specify ratio and any additives) |
| Flow Rate | e.g., 1.0 mL/min |
| Detection Wavelength | Specify λ (nm) |
| Retention Time (min) | Specify Value |
| Purity (%) | Specify Value (based on peak area) |
Thermal Analysis
Thermal analysis provides information on the thermal stability and decomposition of the compound.[2]
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
Protocol:
-
Place a small, accurately weighed amount of the sample into an appropriate pan (e.g., aluminum).
-
Place the pan in the TGA/DSC instrument.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min) over a defined temperature range.
-
TGA measures the change in mass as a function of temperature, indicating decomposition points.
-
DSC measures the heat flow to or from the sample, indicating thermal events like melting, crystallization, or decomposition.
Data Presentation:
| Analysis | Parameter | Observed Value (°C) |
| TGA | Onset of Decomposition | Specify Temperature |
| DSC | Melting Endotherm (Peak) | Specify Temperature |
| DSC | Decomposition Exotherm (Peak) | Specify Temperature |
References
Application Notes: Synthesis of 2-(4-bromophenyl)quinoline-4-carbohydrazide
Introduction
2-(4-bromophenyl)quinoline-4-carbohydrazide is a key chemical intermediate used in the synthesis of novel quinoline derivatives. Compounds derived from this scaffold are under investigation for their potential as microbial DNA-gyrase inhibitors, exhibiting antimicrobial activity, particularly against Gram-positive bacteria like Staphylococcus aureus.[1][2][3] The core structure is also utilized in developing potential anticancer agents.[4] This document provides a detailed, step-by-step protocol for the three-step synthesis of this compound, intended for researchers in medicinal chemistry and drug development.
Overall Reaction Scheme
The synthesis is typically performed in three main steps:
-
Pfitzinger Reaction: Condensation of isatin and 4-bromoacetophenone to form the quinoline-4-carboxylic acid backbone.
-
Fischer Esterification: Conversion of the carboxylic acid to its corresponding ethyl ester.
-
Hydrazinolysis: Reaction of the ethyl ester with hydrazine hydrate to yield the final carbohydrazide product.
Experimental Protocols
This synthesis should be performed by trained personnel in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.
Step 1: Synthesis of 2-(4-bromophenyl)quinoline-4-carboxylic acid (1)
This step employs the Pfitzinger reaction, a classic method for synthesizing quinoline-4-carboxylic acids from isatin and a carbonyl compound.[1][2]
Methodology:
-
Prepare a solution of potassium hydroxide (33%) in refluxing ethanol.
-
Add equimolar amounts of isatin and 4-bromoacetophenone to the basic ethanol solution.
-
Heat the mixture at reflux. The reaction progress can be monitored using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water and acidify with a suitable acid (e.g., dilute HCl) to precipitate the product.
-
Filter the resulting solid precipitate, wash thoroughly with water to remove impurities, and dry under vacuum.
| Parameter | Value/Description |
| Reactants | Isatin, 4-Bromoacetophenone |
| Solvent | Ethanol |
| Reagent | Potassium Hydroxide (33%) |
| Reaction Type | Pfitzinger Reaction / Condensation |
| Temperature | Reflux |
| Work-up | Acidification and Precipitation |
Step 2: Synthesis of Ethyl 2-(4-bromophenyl)quinoline-4-carboxylate (2)
The carboxylic acid is converted to an ethyl ester via Fischer esterification, which is necessary for the subsequent reaction with hydrazine.[1][2][4]
Methodology:
-
Suspend the 2-(4-bromophenyl)quinoline-4-carboxylic acid (1) obtained from Step 1 in absolute ethanol.
-
Add a catalytic amount of concentrated sulfuric acid to the suspension.
-
Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
-
Cool the mixture and neutralize the excess acid carefully with a base (e.g., saturated sodium bicarbonate solution).
-
The product may precipitate or can be extracted using an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the product, if necessary, using column chromatography or recrystallization.
| Parameter | Value/Description |
| Reactant | 2-(4-bromophenyl)quinoline-4-carboxylic acid (1) |
| Solvent | Absolute Ethanol |
| Catalyst | Concentrated Sulfuric Acid |
| Reaction Type | Fischer Esterification |
| Temperature | Reflux |
| Work-up | Neutralization and Extraction/Precipitation |
Step 3: Synthesis of 2-(4-bromophenyl)this compound (3)
This final step involves the nucleophilic acyl substitution of the ester with hydrazine hydrate to form the desired carbohydrazide.[1][2]
Methodology:
-
Dissolve the ethyl 2-(4-bromophenyl)quinoline-4-carboxylate (2) from Step 2 in ethanol.
-
Add an excess of hydrazine hydrate to the solution.
-
Heat the reaction mixture to reflux for several hours. Monitor the reaction's completion by TLC.
-
Upon completion, cool the mixture in an ice bath to facilitate the precipitation of the product.
-
Filter the solid product, wash with cold ethanol to remove any unreacted starting material and impurities.
-
Dry the final product, 2-(4-bromophenyl)this compound (3), under vacuum.
| Parameter | Value/Description |
| Reactant | Ethyl 2-(4-bromophenyl)quinoline-4-carboxylate (2) |
| Solvent | Ethanol |
| Reagent | Hydrazine Hydrate |
| Reaction Type | Hydrazinolysis |
| Temperature | Reflux |
| Work-up | Cooling and Precipitation |
Characterization
The structure and purity of the intermediate and final products should be confirmed using standard analytical techniques. The literature confirms the structure of the synthesized compounds based on elemental analysis and spectral data such as Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Mass Spectrometry (MS).[1]
Synthesis Workflow
The following diagram illustrates the step-by-step workflow for the synthesis of 2-(4-bromophenyl)this compound.
Caption: Workflow for the 3-step synthesis of the target carbohydrazide.
References
- 1. Design and Synthesis of 2-(4-Bromophenyl)this compound Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MC ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03963G [pubs.rsc.org]
Application Notes and Protocols for the Gould-Jacobs Reaction in 4-Hydroxyquinoline Precursor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Gould-Jacobs reaction is a cornerstone of heterocyclic chemistry, providing a robust and versatile method for the synthesis of 4-hydroxyquinolines.[1][2] These scaffolds are of paramount importance in medicinal chemistry and drug development, forming the core structure of numerous therapeutic agents, including antimalarial, antibacterial, and anticancer drugs.[2][3] This document provides a detailed overview of the Gould-Jacobs reaction, including its mechanism, applications, and detailed experimental protocols for both classical thermal and modern microwave-assisted synthesis.
Introduction
The quinoline ring system is a privileged scaffold in drug discovery. The 4-hydroxyquinoline (or 4-quinolinone) moiety, in particular, is a key pharmacophore found in a wide array of biologically active compounds. The Gould-Jacobs reaction, first reported in 1939, offers an efficient pathway to this important heterocyclic core.[2][3] The reaction sequence typically involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[2] Subsequent hydrolysis and decarboxylation of the resulting ester yields the desired 4-hydroxyquinoline.[1][2] This methodology is particularly effective for anilines bearing electron-donating groups at the meta-position.[1][3] While traditional protocols require high temperatures and long reaction times, contemporary adaptations using microwave irradiation have significantly improved reaction efficiency, offering shorter reaction times and higher yields.[2][4][5]
Reaction Mechanism and Pathway
The Gould-Jacobs reaction proceeds through a multi-step mechanism:
-
Condensation: The synthesis initiates with a nucleophilic attack of the aniline's amino group on the electron-deficient double bond of an alkoxymethylenemalonate ester, such as diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of an alcohol molecule (e.g., ethanol) to form a stable anilidomethylenemalonate intermediate.[1][2]
-
Thermal Cyclization: This step is crucial and requires significant thermal energy (typically above 250 °C) to facilitate a 6-electron electrocyclization.[2] This intramolecular reaction results in the formation of the quinoline ring system. The high energy barrier can be overcome using conventional heating in a high-boiling point solvent or more efficiently with microwave irradiation.[2][3]
-
Tautomerization: The cyclized product, an ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate, exists in tautomeric equilibrium with its enol form, ethyl 4-hydroxyquinoline-3-carboxylate.[1][6]
-
Saponification: The ester group is hydrolyzed to a carboxylic acid, typically by heating with a base such as sodium hydroxide.[1]
-
Decarboxylation: The resulting quinoline-3-carboxylic acid is then decarboxylated by heating, yielding the final 4-hydroxyquinoline product.[1]
Applications in Drug Development
The 4-hydroxyquinoline scaffold synthesized via the Gould-Jacobs reaction is a key building block in a variety of pharmaceuticals. Notable examples include:
-
Antimalarial Agents: The reaction is fundamental in the synthesis of precursors for drugs like chloroquine.[7]
-
Quinolone Antibiotics: Several quinolone antibiotics, such as rosoxacin and oxolinic acid, are derived from intermediates prepared using this reaction.[1][3]
-
Anti-inflammatory Drugs: The non-steroidal anti-inflammatory drugs (NSAIDs) floctafenine and glafenine are synthesized using the Gould-Jacobs reaction.[1]
-
Anticancer and Antiviral Agents: The versatility of the quinoline scaffold allows for its continuous exploration in the development of new anticancer and antiviral drugs.[2]
Experimental Protocols
Two primary methodologies for the Gould-Jacobs reaction are presented below: a classical thermal protocol and a modern microwave-assisted protocol.
Protocol 1: Classical Thermal Synthesis of 4-Hydroxyquinoline
This protocol utilizes a high-boiling inert solvent to achieve the necessary temperature for the cyclization step.
Step 1: Condensation
-
In a round-bottom flask, combine the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).
-
Heat the mixture at 100-130 °C for 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the formation of the anilidomethylenemalonate intermediate.
-
Remove the ethanol byproduct under reduced pressure.
Step 2: Thermal Cyclization
-
Dissolve the anilidomethylenemalonate intermediate in a high-boiling solvent such as diphenyl ether (approximately 5-10 mL per gram of intermediate) in a reaction flask equipped with a reflux condenser.
-
Heat the solution to a vigorous reflux (typically around 250 °C) for 30-60 minutes.
-
Cool the reaction mixture to room temperature, which should cause the 4-hydroxy-3-carboethoxyquinoline product to precipitate.
-
Add a non-polar solvent like cyclohexane or hexane to further facilitate precipitation.
-
Collect the solid by filtration, wash with the non-polar solvent, and dry.
Step 3: Saponification
-
Suspend the dried 4-hydroxy-3-carboethoxyquinoline in an aqueous solution of sodium hydroxide (e.g., 10% w/v).
-
Heat the mixture to reflux for 1-2 hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the quinoline-3-carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry.
Step 4: Decarboxylation
-
Place the dried quinoline-3-carboxylic acid in a suitable flask.
-
Heat the solid above its melting point (typically 200-250 °C) until the evolution of carbon dioxide ceases.
-
The resulting crude 4-hydroxyquinoline can be purified by recrystallization from an appropriate solvent (e.g., ethanol or water).
Protocol 2: Microwave-Assisted Synthesis of Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate
This protocol offers a significant improvement in reaction time and often in yield, using a dedicated microwave synthesis system.[2][3]
Materials:
-
Aniline (or substituted aniline)
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Microwave vial (e.g., 2-5 mL) with a magnetic stir bar
-
Microwave synthesis system
-
Ice-cold acetonitrile for washing
-
Filtration apparatus
-
HPLC-MS for analysis
Procedure:
-
Reaction Setup: In a 2.5 mL microwave vial, add aniline (0.16 mL, 2.0 mmol) and diethyl ethoxymethylenemalonate (1.21 mL, 6.0 mmol). The excess DEEM serves as both a reagent and a solvent.[8]
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to the desired temperature and hold for the specified time as detailed in Table 1.
-
Isolation: After the reaction is complete, cool the vial to room temperature. A precipitate of the product should form.
-
Purification: Filter the solid product and wash it with ice-cold acetonitrile (3 mL).
-
Drying and Analysis: Dry the resulting solid under vacuum. The product can be analyzed by HPLC-MS to determine purity and confirm its identity.
Data Presentation
The efficiency of the microwave-assisted Gould-Jacobs reaction is highly dependent on the reaction temperature and time. The following table summarizes the results from a study comparing different microwave conditions for the reaction of aniline and DEEM.[8]
| Entry | Temperature (°C) | Time (min) | Pressure (bar) | Isolated Yield (%) |
| 1 | 250 | 1 | 4 | 1 |
| 2 | 300 | 1 | 10 | 37 |
| 3 | 250 | 20 | 12 | 10 |
| 4 | 300 | 20 | 24 | 28 |
| 5 | 300 | 5 | 18 | 47 |
Analysis: The data indicates that higher temperatures are crucial for the intramolecular cyclization. At 250 °C, even after 20 minutes, the product yield remains low. Increasing the temperature to 300 °C significantly improves the yield. However, prolonged reaction times at high temperatures can lead to degradation of the product. An optimal condition was found to be 300 °C for 5 minutes, providing the highest isolated yield of 47%.[8]
Conclusion
The Gould-Jacobs reaction remains a highly relevant and powerful method for the synthesis of 4-hydroxyquinolines and their derivatives. Its adaptability to modern techniques such as microwave-assisted synthesis enhances its utility, allowing for rapid and efficient production of key intermediates for drug discovery and development. The protocols and data presented herein provide a comprehensive guide for researchers and scientists working in this field.
References
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. wikiwand.com [wikiwand.com]
- 7. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ablelab.eu [ablelab.eu]
Application Notes and Protocols for the Pfitzinger Reaction in the Synthesis of Quinoline-4-Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, is a cornerstone of heterocyclic chemistry, providing a robust and versatile method for the synthesis of substituted quinoline-4-carboxylic acids.[1][2] This reaction involves the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a strong base.[2] The resulting quinoline-4-carboxylic acid scaffold is a "privileged structure" in medicinal chemistry, appearing in a multitude of compounds with a wide array of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[3][4] This makes the Pfitzinger reaction a highly valuable tool for professionals in drug discovery and development.[5]
The reaction is initiated by the base-catalyzed hydrolysis of the amide bond in isatin, which leads to the opening of the five-membered ring to form a keto-acid intermediate.[6] This intermediate then condenses with the carbonyl compound to form an imine, which tautomerizes to an enamine.[6] Subsequent intramolecular cyclization and dehydration yield the final quinoline-4-carboxylic acid.[6] The versatility of this reaction allows for the introduction of a wide variety of substituents onto the quinoline ring, enabling the synthesis of diverse compound libraries for biological screening.
Data Presentation
The yield and efficiency of the Pfitzinger reaction are influenced by the nature of the substrates (isatin and carbonyl compound) and the reaction conditions. Below are tables summarizing quantitative data from various reported syntheses.
Table 1: Synthesis of Quinoline-4-Carboxylic Acids via Conventional Heating
| Isatin Derivative | Carbonyl Compound | Base | Solvent/Conditions | Yield (%) | Reference |
| Isatin | Acetophenone | KOH | Ethanol, Reflux, 24h | Moderate to Good | [4] |
| Isatin | Acetone | NaOH | Water, Reflux, 10h | 99% | [7] |
| 5-Chloroisatin | 5,6-dimethoxy indanone | KOH | Ethanol, 16h | 36% | [7] |
| 5-Chloroisatin | 5,6-dimethoxy indanone | HCl | Acetic Acid, 75°C | 86% | [7] |
| Isatin | Methyl ethyl ketone | KOH | Ethanol, Reflux | --- | [7] |
| Isatin | Benzyl phenyl ketone | KOH | Ethanol, Reflux | --- | [7] |
| 5-Methylisatin | Phenoxyacetone | KOH | Ethanol, Reflux | --- | [7] |
| Isatin | Acetylpyrazine | KOH | --- | ~41% | [5] |
Table 2: Synthesis of Quinoline-4-Carboxylic Acids via Microwave Irradiation
| Isatin Derivative | Carbonyl Compound | Base | Solvent/Conditions | Yield (%) | Reference |
| Isatin | 1-Aryl-2-(1H-benzimidazol-2-ylthio)ethanone | KOH | 33% aq. KOH, 9 min | High | [2] |
Mandatory Visualization
Pfitzinger Reaction Mechanism
Caption: Mechanism of the Pfitzinger Reaction.
Experimental Workflow for Pfitzinger Synthesis
Caption: General experimental workflow for Pfitzinger synthesis.
Application in Drug Development: Targeting the SIRT3 Pathway in Leukemia
Quinoline-4-carboxylic acid derivatives have emerged as potent inhibitors of various enzymes, including sirtuins. For instance, certain derivatives have shown inhibitory activity against Sirtuin 3 (SIRT3), a mitochondrial deacetylase.[8] In acute myeloid leukemia (AML), SIRT3 plays a crucial role in promoting chemoresistance by regulating mitochondrial metabolism and reducing oxidative stress.[9] Inhibition of SIRT3 can thus be a promising therapeutic strategy for AML.[10][11]
Caption: Inhibition of the SIRT3 pathway by a quinoline derivative in AML.
Experimental Protocols
Safety Precaution: The Pfitzinger reaction often involves strong bases and heating. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. All procedures should be conducted in a well-ventilated fume hood.
Protocol 1: Conventional Synthesis of 2-Phenylquinoline-4-carboxylic Acid[5]
This protocol details the synthesis of 2-phenylquinoline-4-carboxylic acid from isatin and acetophenone.
Materials and Reagents:
-
Isatin
-
Acetophenone
-
Potassium Hydroxide (KOH)
-
Ethanol (95% or absolute)
-
Deionized Water
-
Hydrochloric Acid (HCl), concentrated
-
Standard laboratory glassware (round-bottom flask, reflux condenser)
-
Heating mantle and magnetic stirrer
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Preparation of Base Solution: In a 250 mL round-bottom flask, dissolve 10 g of KOH pellets in approximately 30 mL of 95% ethanol with stirring. Caution: The dissolution of KOH is exothermic.
-
Isatin Ring Opening: To the stirred KOH solution, add 5.0 g of isatin. The color of the mixture will typically change from orange to pale yellow. Continue stirring at room temperature for 30-45 minutes to ensure the complete formation of the potassium isatinate intermediate.[5]
-
Addition of Carbonyl Compound: Add a stoichiometric equivalent of acetophenone (approximately 4.1 mL) dropwise to the reaction mixture.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 12-13 hours.[5] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the bulk of the ethanol by rotary evaporation.
-
Add water to the residue to dissolve the potassium salt of the product.
-
Extract the aqueous solution with diethyl ether to remove any unreacted acetophenone and other neutral impurities.
-
Cool the aqueous layer in an ice bath and carefully acidify with concentrated HCl until the precipitation of the product is complete (typically pH 4-5).
-
-
Isolation and Purification:
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water and dry it in a vacuum oven.
-
If necessary, the crude product can be further purified by recrystallization from a suitable solvent such as an ethanol/water mixture.
-
Protocol 2: Microwave-Assisted Synthesis of Substituted Quinoline-4-Carboxylic Acids[2]
This protocol provides a general method for the rapid synthesis of quinoline-4-carboxylic acids using microwave irradiation.
Materials and Reagents:
-
Isatin
-
Appropriate 1-aryl-2-(1H-benzimidazol-2-ylthio)ethanone (or other suitable carbonyl compound)
-
Potassium Hydroxide (KOH), 33% aqueous solution
-
Acetic Acid
-
Ice-water mixture
-
Microwave-safe reaction vessel
-
Microwave reactor
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a microwave-safe reaction vessel, add isatin (10.0 mmol) to a 33% aqueous solution of potassium hydroxide (15 mL).
-
Addition of Carbonyl Compound: To this solution, add the appropriate 1-aryl-2-(1H-benzimidazol-2-ylthio)ethanone (10.0 mmol).
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture for 9 minutes.[2]
-
Work-up:
-
After irradiation, cool the vessel to room temperature and filter the dark solution.
-
Pour the filtrate into an ice-water mixture (100 mL) and acidify with acetic acid.
-
-
Isolation:
-
Collect the precipitated pale-yellow solid by filtration.
-
Wash the solid with water and dry to obtain the final product.
-
Conclusion
The Pfitzinger reaction remains a highly relevant and powerful method for the synthesis of quinoline-4-carboxylic acids, which are of significant interest in medicinal chemistry and drug development.[3] The protocols and data presented here provide a practical guide for researchers to effectively utilize this reaction. The versatility of the Pfitzinger reaction, which allows for the incorporation of diverse substituents, ensures its continued application in the discovery of novel therapeutic agents.
References
- 1. Sirtuin 3 (SIRT3) Pathways in Age-Related Cardiovascular and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. benchchem.com [benchchem.com]
- 4. jocpr.com [jocpr.com]
- 5. benchchem.com [benchchem.com]
- 6. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 7. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. mdpi.com [mdpi.com]
- 9. SIRT3 deacetylase activity confers chemoresistance in AML via regulation of mitochondrial oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simultaneous inhibition of Sirtuin 3 and cholesterol homeostasis targets acute myeloid leukemia stem cells by perturbing fatty acid β-oxidation and inducing lipotoxicity | Haematologica [haematologica.org]
- 11. Simultaneous inhibition of Sirtuin 3 and cholesterol homeostasis targets acute myeloid leukemia stem cells by perturbing fatty acid β-oxidation and inducing lipotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Microwave-Assisted Synthesis for Quinoline Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline and its derivatives are a critical class of nitrogen-containing heterocyclic compounds, forming the core structure of numerous natural products and synthetic pharmaceuticals.[1][2] These compounds exhibit a wide spectrum of biological activities, including antimicrobial, antimalarial, anti-inflammatory, and anticancer properties.[1][2][3][4] In the realm of oncology, quinoline-based molecules have emerged as potent kinase inhibitors, targeting key signaling pathways implicated in tumor growth and proliferation.[5]
Conventional methods for synthesizing quinoline derivatives often require harsh reaction conditions, long reaction times, and result in moderate yields.[6] Microwave-assisted organic synthesis (MAOS) has revolutionized this field by offering a green and efficient alternative.[1][2][6][7] This technology utilizes microwave irradiation to rapidly and uniformly heat the reaction mixture, leading to dramatic reductions in reaction times (from hours to minutes), and often significant improvements in product yields and purity.[6][7][8] This application note provides an overview of the microwave-assisted synthesis of quinoline derivatives, including detailed protocols for key reactions and a summary of their applications in targeting cancer-related signaling pathways.
Advantages of Microwave-Assisted Quinoline Synthesis
The adoption of microwave chemistry for the synthesis of quinoline scaffolds offers several distinct advantages over classical thermal heating methods:
-
Accelerated Reaction Rates: Microwave irradiation provides rapid and efficient heating, leading to a significant reduction in reaction times.[6][8]
-
Enhanced Yields: Often, microwave-assisted methods result in higher isolated yields of the desired quinoline products compared to conventional approaches.[8][9]
-
Improved Purity: The rapid and controlled heating can minimize the formation of byproducts, leading to cleaner reaction profiles and simpler purification.[8]
-
Energy Efficiency: MAOS is a more energy-efficient technology compared to traditional heating methods.[6]
-
Green Chemistry: The potential for solvent-free reactions and reduced energy consumption aligns with the principles of green chemistry.[2][6]
Key Synthetic Methodologies
Several classical named reactions for quinoline synthesis have been successfully adapted and optimized for microwave conditions. Below are protocols for three prominent examples: the Friedländer Annulation, the Combes Synthesis, and a three-component reaction strategy.
Microwave-Assisted Friedländer Annulation
The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[10][11] The microwave-assisted version of this reaction is exceptionally rapid and efficient, often utilizing neat acetic acid as both a solvent and a catalyst.[10]
Experimental Protocol:
A general procedure for the microwave-assisted Friedländer cyclization is as follows:
-
In a microwave-safe reaction vessel, combine the 2-aminobenzophenone (1 mmol) and the desired ketone (2 mmol).
-
Add acetic acid (2 mL) to the mixture.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 160 °C for 5 minutes.[10]
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Neutralize the mixture with a saturated sodium bicarbonate (NaHCO₃) solution.
-
Extract the product with dichloromethane (DCM).
-
Dry the organic layer over magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to obtain the desired quinoline derivative.[10]
Data Presentation:
| Entry | Ketone | Product | Time (min) | Yield (%) |
| 1 | Cyclopentanone | 1,2,3,4-Tetrahydro-5-phenylcyclopenta[b]quinoline | 5 | 92 |
| 2 | Cyclohexanone | 1,2,3,4-Tetrahydro-5-phenylacridine | 5 | 95 |
| 3 | Acetone | 2-Methyl-4-phenylquinoline | 5 | 85 |
| 4 | Acetophenone | 2,4-Diphenylquinoline | 5 | 90 |
Table 1: Comparison of yields for the microwave-assisted Friedländer synthesis with various ketones. Data adapted from a representative study.[10]
Experimental Workflow:
Caption: Workflow for Microwave-Assisted Friedländer Synthesis.
Microwave-Assisted Combes Synthesis
The Combes synthesis is an acid-catalyzed reaction of anilines with β-diketones to form substituted quinolines.[12] Microwave irradiation under solvent-free conditions, often using a solid acid catalyst, provides an environmentally friendly and efficient route to 2,4-disubstituted quinolines.[13]
Experimental Protocol:
A representative procedure for the microwave-assisted Combes synthesis is as follows:
-
In a reaction vessel, thoroughly mix the substituted aniline (10 mmol), acetylacetone (10 mmol), and a catalytic amount of NKC-9 resin.
-
Place the vessel in a microwave reactor.
-
Irradiate the mixture at 300 W for the specified time (typically 3-5 minutes).
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, dissolve the mixture in ethanol and filter to remove the catalyst.
-
Evaporate the solvent under reduced pressure.
-
Recrystallize the crude product from ethanol to yield the pure 2,4-dimethylquinoline derivative.[13]
Data Presentation:
| Entry | Aniline | Time (min) | Conventional Yield (%) | Microwave Yield (%) |
| 1 | Aniline | 3 | 75 | 92 |
| 2 | 4-Methylaniline | 3 | 78 | 95 |
| 3 | 4-Methoxyaniline | 4 | 72 | 90 |
| 4 | 4-Chloroaniline | 5 | 70 | 88 |
Table 2: Comparison of yields and reaction times for conventional vs. microwave-assisted Combes synthesis.[13]
Experimental Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Microwave-assisted commercial copper-catalyzed aerobic oxidative synthesis of AChE quinazolinone inhibitors under solvent free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Targeting Aberrant RAS/RAF/MEK/ERK Signaling for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Friedlaender Synthesis [organic-chemistry.org]
- 12. m.youtube.com [m.youtube.com]
- 13. PI3K/AKT/mTOR Signaling Pathway Illustration Agent [scispace.com]
Troubleshooting & Optimization
Technical Support Center: Quinoline-4-Carbohydrazide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Quinoline-4-carbohydrazide, with a focus on improving reaction yields.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Q1: I am experiencing a very low yield or no formation of this compound. What are the common causes and how can I resolve this?
A1: Low yield in the final hydrazinolysis step (conversion of the quinoline-4-carboxylate ester to the hydrazide) is a frequent issue. The primary causes often revolve around incomplete reaction or side reactions.
Troubleshooting Steps:
-
Verify Starting Material Quality: Ensure the precursor, ethyl or methyl quinoline-4-carboxylate, is pure and dry. Impurities can interfere with the reaction.
-
Increase Hydrazine Hydrate Stoichiometry: A significant excess of hydrazine hydrate is often required to drive the reaction to completion and prevent the formation of dimeric side products.[1] Some protocols suggest using a 15 to 20-fold excess of hydrazine hydrate.[1]
-
Optimize Reaction Time and Temperature: The reaction typically requires heating under reflux.[2] Reaction times can vary from 1 to 12 hours.[1] Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time for your specific substrate.[2]
-
Choice of Solvent: Absolute ethanol or methanol are commonly used solvents for this reaction.[2][3][4][5] Ensure the solvent is anhydrous, as water can potentially hydrolyze the ester starting material.
-
Consider Neat Reaction Conditions: Some procedures suggest running the reaction neat (without a solvent) by refluxing the ester with a large excess of hydrazine hydrate.[1]
Q2: My final product is difficult to purify and appears to be contaminated with unreacted starting material or side products. What are the best purification strategies?
A2: Purification challenges often arise from residual hydrazine hydrate or the formation of side products.
Purification Protocol:
-
Removal of Excess Hydrazine: After the reaction is complete, excess hydrazine hydrate can often be removed by adding water to the reaction mixture and then extracting the product with an organic solvent like ethyl acetate.[2] The aqueous layer will retain the water-soluble hydrazine.
-
Crystallization: this compound is typically a solid that can be purified by recrystallization.[1] Ethanol is a commonly reported solvent for recrystallization, often yielding white, needle-like crystals upon cooling.[1]
-
Column Chromatography: If recrystallization does not yield a pure product, column chromatography on silica gel can be employed as an alternative purification method.[6]
Q3: I am observing the formation of an unexpected side product. What could it be and how can I prevent it?
A3: A possible side product is a dimer, which can form if the amount of hydrazine hydrate is insufficient.[1] The hydrazide product of one molecule can react with the ester of another molecule. To prevent this, it is recommended to use a significant excess of hydrazine hydrate (5-20 equivalents) to favor the formation of the desired carbohydrazide.[1]
Frequently Asked Questions (FAQs)
Q1: What is the standard synthetic route for this compound?
A1: The most common and established route is a two-step synthesis starting from quinoline-4-carboxylic acid:
-
Esterification: The quinoline-4-carboxylic acid is first converted to its corresponding ethyl or methyl ester. This is typically achieved by refluxing the carboxylic acid in absolute ethanol or methanol with a catalytic amount of a strong acid, such as concentrated sulfuric acid.[3][4][5]
-
Hydrazinolysis: The resulting quinoline-4-carboxylate ester is then reacted with hydrazine hydrate, usually in a solvent like ethanol, under reflux conditions to yield the final this compound.[3][4][5]
Q2: How do I synthesize the starting material, Quinoline-4-carboxylic acid?
A2: Quinoline-4-carboxylic acid and its derivatives are often synthesized using named reactions such as the Pfitzinger reaction or the Doebner reaction.[7][8][9][10] The Pfitzinger reaction, for example, involves the reaction of isatin with a carbonyl compound in the presence of a base.[3][4][9][10]
Q3: What are the critical parameters to control for maximizing the yield of the hydrazinolysis step?
A3: To maximize the yield, focus on the following parameters:
-
Molar Ratio of Reactants: A high molar excess of hydrazine hydrate (5-20x) relative to the ester is crucial.[1]
-
Reaction Temperature: Refluxing is generally necessary to ensure the reaction proceeds at an adequate rate.[2]
-
Reaction Time: Monitor the reaction by TLC to avoid unnecessarily long heating times which could lead to degradation, or incomplete reactions if stopped too early.[2] Typical times range from 1 to 12 hours.[1]
-
Purity of Reagents: Use pure, anhydrous ester and solvent for the best results.
Data Presentation
Table 1: Comparison of Reaction Conditions for Hydrazinolysis
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Ester Type | Methyl or Ethyl Ester | Methyl or Ethyl Ester | Methyl or Ethyl Ester | Methyl or Ethyl Ester |
| Hydrazine Hydrate (Equivalents) | 1 | 5-6 | 15-20 | 20 (Neat) |
| Solvent | Methanol or Ethanol | Methanol or Ethanol | Ethanol | None |
| Temperature | 55-70 °C | Reflux | Reflux | Reflux |
| Reaction Time | 1-1.5 hours | 6-12 hours | ~10 hours | ~10 hours |
| Expected Outcome | Potential for low yield and dimer formation | Good yield | High yield | High yield |
| Reference | [1] | [1] | [1] | [1] |
Experimental Protocols
Protocol 1: Synthesis of Ethyl Quinoline-4-carboxylate (Esterification)
-
To a solution of quinoline-4-carboxylic acid in absolute ethanol, add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture at reflux for approximately 12 hours.[5]
-
Monitor the reaction progress by TLC until the starting carboxylic acid is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Neutralize the residue with a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl quinoline-4-carboxylate.
-
Purify the crude product by column chromatography or recrystallization if necessary.
Protocol 2: Synthesis of this compound (Hydrazinolysis)
-
Dissolve the ethyl quinoline-4-carboxylate in absolute ethanol.
-
Add an excess of hydrazine hydrate (e.g., 10-20 equivalents) to the solution.[1]
-
Monitor the disappearance of the starting ester by TLC.
-
Upon completion, cool the reaction mixture to room temperature, which may cause the product to precipitate.[1]
-
If precipitation occurs, filter the solid product and wash it with a small amount of cold ethanol.
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If no precipitate forms, reduce the solvent volume under reduced pressure and add water to the mixture to precipitate the product and dissolve excess hydrazine.
-
Collect the solid by filtration, wash with water, and dry under vacuum to yield this compound.
-
The product can be further purified by recrystallization from ethanol.[1]
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for low reaction yield.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design and Synthesis of 2-(4-Bromophenyl)this compound Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MC ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03963G [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 10. iipseries.org [iipseries.org]
Technical Support Center: Purification of Quinoline-4-carbohydrazide by Recrystallization
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the purification of Quinoline-4-carbohydrazide via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind purifying this compound by recrystallization?
Recrystallization is a purification technique for solid compounds based on differences in solubility. The process involves dissolving the impure this compound in a suitable solvent at an elevated temperature to create a saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the solvent (mother liquor).[1][2]
Q2: How do I select an appropriate solvent for the recrystallization of this compound?
The ideal solvent should:
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Dissolve this compound sparingly or not at all at room temperature but dissolve it completely at an elevated temperature.[3]
-
Not react with the compound.
-
Be sufficiently volatile to be easily removed from the purified crystals.[4]
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Dissolve impurities well at both high and low temperatures, or not at all, so they can be removed during filtration.
Commonly, polar organic solvents are good starting points for hydrazide compounds. Based on literature for similar compounds, ethanol, methanol, or mixtures with water are often suitable.[5][6]
Q3: Can I use a mixed solvent system for recrystallization?
Yes, a mixed solvent system (a "good" solvent in which the compound is soluble and a "bad" solvent in which it is insoluble) can be very effective. The compound is dissolved in a minimum amount of the hot "good" solvent, and the "bad" solvent is added dropwise until the solution becomes turbid. The solution is then reheated to clarify and cooled slowly to induce crystallization.[7] A common example is an ethanol-water mixture.[8]
Q4: What are some common impurities in synthesized this compound?
Common impurities can include unreacted starting materials such as the corresponding ester or acyl chloride and hydrazine hydrate, as well as byproducts from side reactions.[3]
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Recommended Solution(s) |
| Compound does not dissolve in the hot solvent. | The chosen solvent is not suitable for this compound. | Try a more polar solvent or a mixed solvent system. Ensure the solvent is heated to its boiling point.[3] |
| No crystals form upon cooling. | The solution is not supersaturated (too much solvent was used). Impurities may be inhibiting crystallization. The cooling process is too rapid. | - Concentrate the solution by evaporating some of the solvent. - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.[1][9] - Allow the solution to cool more slowly. |
| The compound "oils out" instead of forming crystals. | The compound's melting point is lower than the boiling point of the solvent. The solution is too concentrated. | - Reheat the solution to dissolve the oil, add more solvent, and cool slowly.[5] - Consider using a lower-boiling point solvent or a different solvent system. |
| The yield of purified crystals is very low. | Too much solvent was used, leaving a significant amount of the product in the mother liquor. Premature crystallization occurred during hot filtration. The solution was not cooled sufficiently. | - Use the minimum amount of hot solvent necessary for dissolution.[1] - Ensure the filtration apparatus is pre-heated before hot filtration. - After cooling to room temperature, place the flask in an ice bath to maximize crystal formation.[9] |
| The purified crystals are colored. | Colored impurities are present in the crude product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use this sparingly, as it can also adsorb the desired product. |
Data Presentation
Qualitative Solubility of this compound in Common Solvents
| Solvent | Temperature | Solubility |
| Ethanol | Cold (0-5 °C) | Sparingly Soluble |
| Hot (Boiling) | Soluble | |
| Methanol | Cold (0-5 °C) | Sparingly Soluble |
| Hot (Boiling) | Soluble | |
| Water | Cold & Hot | Likely Poorly Soluble |
| Dimethylformamide (DMF) | Room Temperature | Likely Soluble |
| Ethanol/Water Mixture | Cold (0-5 °C) | Poorly Soluble |
| Hot (Boiling) | Soluble |
Experimental Protocols
General Protocol for the Recrystallization of this compound
-
Solvent Selection: In a small test tube, test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, methanol) to find a suitable one where it is sparingly soluble at room temperature but readily soluble when hot.[3]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to the solvent's boiling point while stirring to dissolve the solid completely. If the solid does not dissolve, add small portions of the hot solvent until it does.[1][10]
-
Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.[9]
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals in a vacuum oven or air dry them to remove any residual solvent.
Mandatory Visualization
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. rubingroup.org [rubingroup.org]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives [article.sapub.org]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. benchchem.com [benchchem.com]
- 10. web.mnstate.edu [web.mnstate.edu]
Troubleshooting solubility issues of Quinoline-4-carbohydrazide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Quinoline-4-carbohydrazide.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound is a heterocyclic organic compound. Its structure, containing a largely hydrophobic quinoline ring system and a more polar carbohydrazide group, results in poor aqueous solubility. It is generally more soluble in polar aprotic organic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF). Some derivatives of this compound have been described as having moderate water solubility.
Q2: I am having difficulty dissolving this compound. What are the common causes?
Difficulties in dissolving this compound can stem from several factors:
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Low intrinsic aqueous solubility: The hydrophobic nature of the quinoline core is a primary contributor to its poor solubility in water.
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Crystal lattice energy: Strong intermolecular forces within the solid-state crystal structure of the compound can hinder the solvation process.
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pH of the solution: As a quinoline derivative, the compound is a weak base. In neutral or basic aqueous solutions, it will exist in its less soluble free base form.
-
Solvent choice: Using a non-polar or insufficiently polar solvent will result in poor solubilization.
Q3: Can I heat the solution to improve solubility?
Gentle heating can be an effective method to increase the solubility of many organic compounds, including this compound. However, it is crucial to be aware of the compound's stability at elevated temperatures. Prolonged or excessive heating can lead to degradation. It is recommended to warm the solution gently (e.g., to 37-50°C) and for a short duration while monitoring for any visual changes that might indicate degradation (e.g., color change).
Q4: How should I prepare a stock solution of this compound for biological assays?
Due to its poor aqueous solubility, it is recommended to prepare a high-concentration stock solution in an appropriate organic solvent, typically DMSO. This stock solution can then be diluted into your aqueous assay buffer to the final desired concentration. It is critical to ensure that the final concentration of the organic solvent in the assay is low (usually <0.5% v/v) to avoid solvent-induced toxicity or artifacts. A detailed protocol for preparing a stock solution is provided in the "Experimental Protocols" section.
Solubility Data
The following table provides estimated solubility of this compound in common laboratory solvents. Please note that these are estimates based on the chemical structure and qualitative data; experimental validation is recommended.
| Solvent | Estimated Solubility | Notes |
| Water | Poorly Soluble | Solubility is pH-dependent and increases in acidic conditions. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for creating high-concentration stock solutions. |
| N,N-Dimethylformamide (DMF) | Soluble | Another suitable polar aprotic solvent for stock solutions. |
| Ethanol | Sparingly Soluble | May require heating to achieve higher concentrations. |
| Methanol | Sparingly Soluble | Similar to ethanol, solubility may be limited at room temperature. |
Troubleshooting Guide
This guide provides a systematic approach to resolving common solubility issues encountered with this compound.
Issue 1: The compound is not dissolving in the chosen solvent.
Identifying side products in the synthesis of quinoline carbohydrazides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating side products during the synthesis of quinoline carbohydrazides.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing quinoline carbohydrazides?
A1: The most prevalent method is the hydrazinolysis of a quinoline carboxylic acid ester, typically an ethyl or methyl ester, with hydrazine hydrate in a suitable solvent like ethanol.[1][2][3]
Q2: I am getting a low yield of my desired quinoline carbohydrazide. What are the potential side reactions?
A2: Low yields can be attributed to several side reactions. Based on analogous heterocyclic systems, potential side products include:
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Ring-opened byproducts: The quinoline ring, particularly if activated, can undergo nucleophilic attack by hydrazine, leading to cleavage and the formation of various acyclic hydrazide derivatives.
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Diacyl hydrazides: Two molecules of the quinoline ester may react with one molecule of hydrazine, resulting in a dimeric impurity.
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Azines: If ring-opening leads to the formation of an aldehyde intermediate (e.g., a 2-aminobenzaldehyde derivative), this can react with hydrazine to form an azine.
Q3: My final product is a different color than expected and shows multiple spots on TLC. What could be the issue?
A3: Discoloration and multiple TLC spots are strong indicators of impurities. The side products mentioned in A2 are likely culprits. Additionally, unreacted starting materials (the quinoline ester) or degradation of the desired product can contribute to these observations.
Q4: How can I minimize the formation of these side products?
A4: To optimize your reaction and minimize byproducts, consider the following:
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Control Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. High temperatures can promote ring-opening and other side reactions.
-
Molar Ratio of Reactants: Use a carefully controlled excess of hydrazine hydrate to favor the formation of the desired carbohydrazide and minimize the formation of the diacyl hydrazide.
-
Reaction Time: Monitor the reaction progress by TLC. Prolonged reaction times can lead to product degradation or further side reactions.
-
Inert Atmosphere: If your quinoline scaffold is sensitive to oxidation, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
Q5: What are the best methods for purifying quinoline carbohydrazides?
A5: Purification is crucial for removing side products. Common techniques include:
-
Recrystallization: This is often the most effective method for removing impurities. Ethanol is a commonly used solvent for recrystallization of quinoline carbohydrazides.[1]
-
Column Chromatography: If recrystallization is insufficient, silica gel column chromatography can be employed to separate the desired product from closely related impurities.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction | - Increase reaction time and monitor by TLC.- Ensure the quality of hydrazine hydrate. |
| Formation of diacyl hydrazide | - Use a larger excess of hydrazine hydrate. | |
| Ring-opening of the quinoline ester | - Lower the reaction temperature.- Reduce the reaction time. | |
| Multiple Spots on TLC | Presence of starting material | - Increase reaction time or temperature slightly.- Ensure sufficient hydrazine hydrate is used. |
| Formation of side products (diacyl hydrazide, ring-opened products) | - Follow the recommendations for minimizing side products.- Purify the product using recrystallization or column chromatography. | |
| Product Discoloration | Oxidation of the quinoline ring or product | - Perform the reaction under an inert atmosphere.- Degas the solvent before use. |
| Presence of colored impurities | - Purify by recrystallization, potentially with charcoal treatment. | |
| Difficulty in Product Isolation | Product is soluble in the reaction solvent | - Cool the reaction mixture in an ice bath to promote precipitation.- Reduce the solvent volume by evaporation. |
Experimental Protocols
General Protocol for the Synthesis of Quinoline-3-Carbohydrazide
This protocol is a general guideline and may require optimization for specific substrates.
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl quinoline-3-carboxylate (1 equivalent) in absolute ethanol.
-
Addition of Hydrazine Hydrate: Add hydrazine hydrate (4-5 equivalents) to the solution at room temperature.[1]
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-24 hours.[1]
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Work-up: After completion, cool the reaction mixture to room temperature, and then in an ice bath to induce precipitation of the product.
-
Isolation: Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum.
-
Purification: Recrystallize the crude product from hot ethanol to obtain the pure quinoline-3-carbohydrazide.[1]
Protocol for Identification of Side Products by TLC
-
Sample Preparation: Dissolve small amounts of the crude reaction mixture, the purified product, and the starting quinoline ester in a suitable solvent (e.g., ethyl acetate/methanol mixture).
-
TLC Plate: Spot the samples on a silica gel TLC plate.
-
Eluent: Develop the TLC plate using an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane, or chloroform and methanol).
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Visualization: Visualize the spots under UV light (254 nm and/or 365 nm). The spot corresponding to the starting ester should have a higher Rf value than the more polar carbohydrazide product. Any additional spots in the crude sample lane represent potential side products.
Visualizing Reaction Pathways
The following diagrams illustrate the intended synthesis and potential side reactions.
Caption: Main reaction pathway and potential side product formations.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of antioxidant and antimicrobial bioactive compounds based on the quinoline-hydrazone and benzimidazole structure - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Hydrazone Formation with Quinolines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of hydrazone derivatives of quinolines.
Troubleshooting Guide
This guide addresses common issues encountered during the formation of hydrazones with quinoline aldehydes or ketones.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Suboptimal pH: The reaction is highly pH-sensitive. At neutral or high pH, the reaction rate can be very slow. If the pH is too acidic, the hydrazine nucleophile can be protonated, rendering it unreactive.[1] | Adjust the reaction mixture to a mildly acidic pH, typically in the range of 4-6. This can be achieved by adding a catalytic amount of a weak acid like glacial acetic acid.[2] |
| Low Reactivity of Starting Materials: Ketones are generally less reactive than aldehydes. Steric hindrance on either the quinoline or hydrazine reactant can also reduce reactivity. | Increase the reaction temperature by refluxing the mixture. Prolonging the reaction time can also lead to higher conversion. Consider using a more reactive hydrazine derivative if possible. | |
| Incomplete Reaction: The reaction may not have reached completion. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction appears to have stalled, consider adding a fresh portion of the catalyst. | |
| Presence of Water: Water produced during the reaction can inhibit the equilibrium, leading to lower yields. | Use anhydrous solvents and reagents if possible. The use of a dehydrating agent, such as molecular sieves, can also be beneficial. | |
| Formation of Side Products (e.g., Azines) | Stoichiometry: An excess of the quinoline aldehyde or ketone can lead to the formation of an azine, where a second molecule of the carbonyl compound reacts with the initially formed hydrazone. | Use a 1:1 molar ratio of the quinoline carbonyl compound and the hydrazine.[3] Consider adding the quinoline carbonyl compound dropwise to the hydrazine solution to prevent localized excess. |
| Reaction Conditions: High temperatures can sometimes promote the formation of side products. | If azine formation is significant, try running the reaction at a lower temperature for a longer duration. | |
| Difficult Product Isolation | Product is an Oil: The hydrazone product may not precipitate from the reaction mixture and may present as an oil upon solvent removal. | Try triturating the oil with a non-polar solvent like n-hexane and cooling for an extended period.[4] Recrystallization from a suitable solvent or solvent mixture (e.g., ethanol, ethanol-dioxane) can also induce solidification.[5] |
| Product is Highly Soluble: The product may be too soluble in the reaction solvent to precipitate upon cooling. | Remove the solvent under reduced pressure. If the product is still an oil, attempt purification by column chromatography.[4] | |
| Purification Challenges | Co-elution of Impurities: During column chromatography, impurities may co-elute with the desired product. | Optimize the solvent system for column chromatography by experimenting with different polarity gradients. The addition of a small amount of a basic modifier like triethylamine (around 1%) to the eluent can sometimes improve the separation of basic hydrazones on silica gel.[4] |
| Decomposition on Silica Gel: Some hydrazones can be sensitive to the acidic nature of standard silica gel, leading to decomposition during chromatography. | Consider using basic alumina for column chromatography or treating the silica gel with a base before use.[4] | |
| Difficulty with Recrystallization: Finding a suitable solvent for recrystallization can be challenging. The ideal solvent should dissolve the compound when hot but not when cold.[6] | Screen a variety of solvents of different polarities, such as ethanol, methanol, acetonitrile, or solvent mixtures like hexane/ethyl acetate.[4] Hot filtration can be used to remove insoluble impurities before cooling.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for quinoline-hydrazone formation?
A1: The optimal pH for hydrazone formation is generally in the mildly acidic range of 4 to 6.[7] This is because the reaction is acid-catalyzed; the acid protonates the carbonyl oxygen of the quinoline aldehyde or ketone, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine. However, if the solution is too acidic, the hydrazine, being a nucleophile, will be protonated and lose its nucleophilicity, thus inhibiting the reaction.[1]
Q2: Which catalysts are most effective for this reaction?
A2: Simple acid catalysts are commonly used and effective. A few drops of glacial acetic acid are often sufficient to catalyze the reaction.[2] For less reactive substrates, stronger acids like concentrated sulfuric acid have been used, typically in catalytic amounts.[5] The choice of catalyst may depend on the specific quinoline and hydrazine substrates being used.
Q3: What is the best solvent for quinoline-hydrazone synthesis?
A3: Protic solvents like ethanol and methanol are the most commonly used and are generally effective for dissolving the reactants and facilitating the reaction.[3][8] The choice of solvent can also depend on the solubility of the specific starting materials and the desired reaction temperature.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the reactant spots and the appearance of a new product spot.
Q5: My purified quinoline-hydrazone is an oil. How can I solidify it?
A5: If your purified product is an oil, you can try trituration with a non-polar solvent like cold n-hexane.[4] Stirring the oil with the solvent for an extended period, sometimes in an ice bath, may induce crystallization. If this fails, attempting recrystallization from a variety of solvents or solvent mixtures is a good next step.
Data Presentation
Table 1: Comparison of Catalysts for Quinoline-Hydrazone Synthesis
| Quinoline Reactant | Hydrazine Reactant | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| 6-Fluoro-2-hydroxyquinoline-3-carbaldehyde | Pyridine-3-carbohydrazide | Glacial Acetic Acid | Ethanol | 30 min (reflux) | - | [2] |
| 6-Bromo-2-methyl-quinolin-4-yl-hydrazine | Acetophenone | Conc. Sulfuric Acid | Ethanol | 4 h (80°C) | 56 | [5] |
| Quinoline-2-carbaldehyde | 2-Hydrazinopyridine | None | Methanol | 8 h (RT) | 67 | [8] |
Table 2: Effect of Solvent on Hydrazone Formation (General)
| Solvent Type | Polarity | General Effect on Hydrazone Formation |
| Protic (e.g., Methanol, Ethanol) | Polar | Commonly used, good solubility for many reactants, can participate in hydrogen bonding to stabilize the transition state.[9] |
| Aprotic Polar (e.g., DMF, DMSO) | Polar | Can be effective, especially for less soluble reactants. May lead to faster reaction rates compared to less polar solvents.[9] |
| Aprotic Non-polar (e.g., Toluene, Hexane) | Non-polar | Less commonly used as primary reaction solvents due to poor solubility of many reactants. |
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Synthesis of Quinoline-Hydrazones
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Quinoline aldehyde or ketone (1 equivalent)
-
Hydrazine derivative (1 equivalent)
-
Ethanol or Methanol
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
In a round-bottom flask, dissolve the quinoline aldehyde or ketone in a suitable amount of ethanol or methanol.
-
Add the hydrazine derivative to the solution.
-
Add a few drops of glacial acetic acid to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat under reflux.
-
Monitor the reaction progress by TLC until the starting materials are consumed.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
If a precipitate forms, collect the solid by vacuum filtration and wash with a small amount of cold solvent.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[6]
Protocol 2: Synthesis of 2-((2-(pyridin-2-yl)hydrazineylidene)methyl)quinoline [8]
Materials:
-
Quinoline-2-carbaldehyde (0.318 mmol)
-
2-Hydrazinopyridine (0.318 mmol)
-
Methanol (10 mL)
Procedure:
-
Dissolve equal amounts (0.318 mmol) of quinoline-2-carbaldehyde and 2-hydrazinopyridine in 10 mL of methanol at room temperature.[8]
-
Stir the reaction mixture for 8 hours.[8]
-
A yellow solid will precipitate out of the solution.
-
Filter the precipitated solid and dry it in an oven at 40°C overnight.[8]
-
The pure hydrazone derivative is obtained in 67% yield without the need for further purification.[8]
Visualizations
Experimental Workflow
References
- 1. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of New Hydrazone Derivatives of Quinoline and Their Cu(II) and Zn(II) Complexes against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. Synthesis of antioxidant and antimicrobial bioactive compounds based on the quinoline-hydrazone and benzimidazole structure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Complex NMR Spectra of Substituted Quinoline Hydrazones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra of substituted quinoline hydrazones.
Frequently Asked Questions (FAQs)
Q1: Why do I see more signals in my 1H and 13C NMR spectra than expected for my substituted quinoline hydrazone?
A1: The presence of multiple isomers is the most common reason for signal duplication in the NMR spectra of quinoline hydrazones.[1] These compounds can exist as a mixture of:
The ratio of these isomers in solution can be influenced by factors such as solvent and temperature.[1]
Q2: How can I distinguish between E and Z isomers using NMR?
A2: Differentiating between E and Z isomers can be achieved using a combination of 1D and 2D NMR techniques:
-
1H NMR: The chemical shift of the imine proton (N=CH) and the protons of the substituent on the imine carbon can be different for each isomer. The E isomer is generally more thermodynamically stable and often predominates.[2]
-
NOESY/ROESY: These 2D NMR experiments detect through-space correlations between protons that are close to each other.[4][5] For example, in the E isomer, a NOE correlation might be observed between the imine proton and the protons on the aromatic ring of the aldehyde/ketone precursor, whereas in the Z isomer, a correlation might be seen with the NH proton. The choice between NOESY and ROESY can depend on the molecular weight of your compound.[4][6]
Q3: The chemical shift of my NH proton is very far downfield. What does this indicate?
A3: A significant downfield chemical shift (e.g., > 10 ppm) for the NH proton often indicates the presence of an intramolecular hydrogen bond.[7][8] This is common in hydrazones where the NH proton can form a hydrogen bond with a nearby acceptor atom, such as a carbonyl oxygen or a nitrogen atom on the quinoline ring.[9] The formation of this hydrogen bond deshields the proton, causing it to resonate at a higher chemical shift.[7]
Q4: How do substituents on the quinoline ring affect the 1H NMR spectrum?
A4: Substituents on the quinoline ring can cause significant changes in the chemical shifts of the aromatic protons due to their electronic effects (electron-donating or electron-withdrawing).[10] These effects can alter the electron density at different positions on the ring, leading to shielding or deshielding of the nearby protons.[10] Concentration-dependent chemical shifts can also be observed due to π-π stacking interactions between quinoline rings.[11]
Troubleshooting Guides
Issue 1: Overlapping signals in the aromatic region of the 1H NMR spectrum.
-
Possible Cause: The aromatic protons of the quinoline ring and any other aromatic substituents often resonate in a narrow chemical shift range, leading to signal overlap.
-
Troubleshooting Steps:
-
Change the Solvent: Acquiring the spectrum in a different deuterated solvent (e.g., benzene-d6, acetone-d6) can alter the chemical shifts and may resolve the overlapping signals.[12]
-
Increase Magnetic Field Strength: If available, using a higher field NMR spectrometer will increase the dispersion of the signals.
-
Utilize 2D NMR:
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds), helping to trace out the spin systems within the molecule.[13][14]
-
TOCSY (Total Correlation Spectroscopy): This can be used to identify all protons within a spin system, even if they are not directly coupled.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, which can help to resolve overlapping proton signals by spreading them out in the carbon dimension.[15]
-
HMBC (Heteronuclear Multiple Bond Correlation): This correlates protons and carbons over longer ranges (typically 2-3 bonds), which is crucial for assigning quaternary carbons and connecting different fragments of the molecule.[15]
-
-
Issue 2: Broad or disappearing NH proton signal.
-
Possible Cause:
-
Chemical Exchange: The NH proton can undergo chemical exchange with residual water or other exchangeable protons in the solvent.
-
Quadrupolar Broadening: The nitrogen atom (14N) has a quadrupole moment which can sometimes lead to broadening of the attached proton's signal.
-
-
Troubleshooting Steps:
-
D2O Exchange: Add a drop of deuterium oxide (D2O) to your NMR sample, shake it, and re-acquire the 1H NMR spectrum. If the broad signal is due to an NH proton, it will exchange with deuterium and the signal will disappear or significantly decrease in intensity.[12]
-
Low Temperature NMR: Cooling the sample can slow down the rate of chemical exchange, resulting in a sharper NH signal.
-
Use a Dry Solvent: Ensure that your deuterated solvent is as dry as possible to minimize exchange with water.
-
Issue 3: Difficulty in assigning quaternary carbons.
-
Possible Cause: Quaternary carbons do not have any attached protons, so they do not show up in DEPT-135 or HSQC spectra. Their signals in a standard 13C NMR spectrum can sometimes be weak.
-
Troubleshooting Step:
-
HMBC: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most effective way to assign quaternary carbons.[15] Look for correlations from known protons to the quaternary carbon signal. For example, the protons on the carbons adjacent to a quaternary carbon will typically show a correlation to it.
-
Data Presentation
Table 1: Typical 1H NMR Chemical Shift Ranges for Key Protons in Substituted Quinoline Hydrazones (in DMSO-d6). [1][16][17]
| Proton Type | Chemical Shift (δ, ppm) | Notes |
| C(O)-NH | 9.0 - 12.0 | Often broad; downfield shift indicates intramolecular H-bonding. |
| N=CH | 7.5 - 9.0 | Can appear as singlets for each E/Z isomer. |
| Quinoline Ar-H | 7.0 - 9.0 | Complex multiplet patterns; shifts are dependent on substitution. |
| Other Ar-H | 6.5 - 8.5 | Dependent on the nature and position of substituents. |
| CH2-CO | ~5.0 | Can show separate signals for syn/anti conformers. |
Table 2: Typical 13C NMR Chemical Shift Ranges for Key Carbons in Substituted Quinoline Hydrazones (in DMSO-d6). [1][17]
| Carbon Type | Chemical Shift (δ, ppm) | Notes |
| C=O (Amide) | 160 - 175 | |
| C=N (Imine) | 140 - 155 | Can show separate signals for E/Z isomers. |
| Quinoline Ar-C | 110 - 160 | Chemical shifts are sensitive to substituents. |
| Other Ar-C | 115 - 150 | |
| CH2-CO | ~48 | Can show separate signals for syn/anti conformers. |
Experimental Protocols
Protocol: General Procedure for 1D and 2D NMR Analysis of a Substituted Quinoline Hydrazone
-
Sample Preparation:
-
Weigh approximately 5-15 mg of the purified quinoline hydrazone derivative.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) in a clean, dry NMR tube. DMSO-d6 is often a good choice as it can help to sharpen NH proton signals.
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be necessary.
-
-
1H NMR Acquisition:
-
Acquire a standard 1D 1H NMR spectrum.
-
Ensure proper phasing and baseline correction.
-
Integrate all signals to determine the relative number of protons.
-
-
13C NMR Acquisition:
-
Acquire a proton-decoupled 13C NMR spectrum.
-
A DEPT-135 experiment is recommended to differentiate between CH, CH2, and CH3 groups (CH/CH3 are positive, CH2 are negative).[15]
-
-
2D NMR Acquisition:
-
COSY: Acquire a standard gradient-selected COSY (gCOSY) experiment to establish 1H-1H coupling networks.[15]
-
HSQC: Acquire a multiplicity-edited HSQC spectrum to correlate each proton with its directly attached carbon. This helps in assigning carbons that have attached protons.[15]
-
HMBC: Acquire an HMBC spectrum to identify long-range (2-3 bond) 1H-13C correlations. This is essential for assigning quaternary carbons and piecing together the molecular structure.[15]
-
NOESY/ROESY: If stereochemistry (e.g., E/Z isomerism) needs to be determined, acquire a NOESY or ROESY spectrum.[4][5] The choice depends on the molecular weight of the compound; ROESY is often preferred for medium-sized molecules where the NOE may be close to zero.[6]
-
-
Data Analysis:
-
Process all spectra using appropriate software.
-
Use the HSQC and HMBC data to assign all carbon signals.
-
Use the COSY and NOESY/ROESY data to assign all proton signals and determine the stereochemistry.
-
Visualizations
References
- 1. Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 5. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]
- 6. University of Ottawa NMR Facility Blog: NOESY vs ROESY for Large Molecules. [u-of-o-nmr-facility.blogspot.com]
- 7. A Spectroscopic Overview of Intramolecular Hydrogen Bonds of NH…O,S,N Type - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NMR and IR Investigations of Strong Intramolecular Hydrogen Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. repository.uncw.edu [repository.uncw.edu]
- 12. Troubleshooting [chem.rochester.edu]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Protocols | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis and Biological Evaluation of New Hydrazone Derivatives of Quinoline and Their Cu(II) and Zn(II) Complexes against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming poor yield in the cyclization step of quinoline synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the complexities of quinoline synthesis, with a specific focus on overcoming poor yields during the critical cyclization step.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues encountered during common quinoline synthesis reactions.
General Issues
Q1: My quinoline cyclization reaction is resulting in a very low yield or no product at all. What are the most common general causes?
A1: Low yields in quinoline synthesis can often be traced back to several general factors that are common across different named reactions. Key areas to investigate include:
-
Inappropriate Catalyst: The choice of acid or base catalyst is crucial and highly substrate-dependent.[1][2] An unsuitable catalyst may fail to promote the reaction or may encourage side reactions.[1]
-
Suboptimal Reaction Temperature: Many quinoline cyclizations require high temperatures to proceed efficiently.[1][2] However, excessive temperatures can lead to the decomposition of reactants or products and the formation of tarry byproducts.[1][2][3] Conversely, a temperature that is too low will result in a sluggish or incomplete reaction.[1][4]
-
Poor Substrate Reactivity: The electronic and steric properties of your starting materials can significantly impact the reaction rate. For instance, electron-withdrawing groups on an aniline can deactivate the ring, making the cyclization step more difficult.[1][4][5]
-
Presence of Water: In many acid-catalyzed syntheses, the water produced during the reaction can inhibit equilibrium.[1][4] Using anhydrous reagents and solvents is often recommended.[1]
-
Reaction Atmosphere: Some reactions are sensitive to air or moisture. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation or side reactions.[2]
Q2: I am observing significant tar formation in my reaction, making purification difficult and lowering my yield. What can be done?
A2: Tar formation is a frequent problem, especially in classical methods that use harsh conditions like strong acids and high temperatures, such as the Skraup or Doebner-von Miller syntheses.[5][6][7] Key causes include:
-
Uncontrolled Exothermic Reactions: The Skraup synthesis, in particular, is highly exothermic, and localized overheating can lead to polymerization and charring.[5]
-
High Reaction Temperatures: Prolonged heating at very high temperatures (e.g., >250°C) can cause decomposition.[2][3]
-
Acid-Catalyzed Polymerization: In the Doebner-von Miller reaction, the α,β-unsaturated carbonyl substrate is prone to acid-catalyzed polymerization, which is a major cause of low yields.[6][7]
To mitigate tar formation, consider these strategies:
-
Use a Moderator: In the Skraup synthesis, adding a moderator like ferrous sulfate (FeSO₄) or boric acid is crucial to control the violent reaction.[5][7][8]
-
Optimize Temperature and Time: Find a balance between the temperature required for cyclization and the point at which degradation occurs.[3] Microwave-assisted heating can sometimes provide rapid, uniform heating, reducing reaction times and byproduct formation.[3][4][7][9]
-
Use a High-Boiling Inert Solvent: Solvents like Dowtherm A, diphenyl ether, or even mineral oil can ensure even heating and prevent localized hotspots.[2][3][10]
-
Employ a Biphasic Medium: For the Doebner-von Miller reaction, sequestering the carbonyl compound in an organic phase can drastically reduce polymerization and increase yield.[6][7]
Reaction-Specific Troubleshooting
Q3: My Skraup synthesis resulted in a very low yield and a lot of tar. What are the common causes?
A3: Low yields and tar formation are hallmark issues of the Skraup synthesis, often attributed to its highly exothermic and vigorous nature.[5][11] Key causes include uncontrolled reaction temperature, sub-optimal reagent ratios, and inefficient mixing.[5] The use of ferrous sulfate as a moderator is recommended to control the reaction's violence by acting as an oxygen carrier, allowing the oxidation to proceed more smoothly.[5][12]
Q4: The cyclization step of my Conrad-Limpach synthesis is failing. What should I do?
A4: The key to a successful Conrad-Limpach cyclization is achieving and maintaining the high temperature required for the electrocyclic ring closing, which is often around 250°C.[2][10] Performing the cyclization neat can lead to decomposition.[2] Using a high-boiling, inert solvent is critical.[2][10] Yields generally increase with the reaction temperature up to a certain point.[13]
Q5: I am struggling with poor regioselectivity in my Friedländer synthesis using an unsymmetrical ketone. How can this be controlled?
A5: Poor regioselectivity is a common challenge when an unsymmetrical ketone can condense on either side of the carbonyl group.[2] To control this, you can introduce a directing group on the ketone or, in some cases, use specific amine catalysts or ionic liquids to favor one pathway over the other.[14]
Q6: My Gould-Jacobs cyclization is not proceeding to completion. What are the troubleshooting steps?
A6: Incomplete cyclization in the Gould-Jacobs reaction is often due to insufficient temperature. This step is a thermal process requiring temperatures in the range of 250-300°C.[3] Consider gradually increasing the reaction temperature or extending the reaction time.[3] Microwave heating is a highly effective alternative to conventional heating, often leading to higher yields and significantly shorter reaction times.[3][15]
Quantitative Data Summary
Table 1: Effect of Solvent on Conrad-Limpach Thermal Cyclization Yield
This table summarizes how the choice of a high-boiling solvent impacts the yield of a 4-hydroxyquinoline derivative. The data indicates a general trend where solvents with higher boiling points lead to improved reaction yields.
| Solvent | Boiling Point (°C) | Yield (%) |
| Methyl Benzoate | 199 | 25 |
| Ethyl Benzoate | 212 | 30 |
| Propyl Benzoate | 231 | 51 |
| Iso-butyl Benzoate | 241 | 66 |
| Dowtherm A | 257 | 65 |
| 1,2,4-Trichlorobenzene | 214 | 60 |
| 2-Nitrotoluene | 222 | 62 |
| 2,6-di-tert-butylphenol | 253 | 65 |
| (Data sourced from a study on optimizing the Conrad-Limpach synthesis)[13] |
Table 2: Effect of Catalyst and Conditions on Friedländer Synthesis Yield
This table illustrates the impact of different catalysts and conditions on the yield of quinoline derivatives from 2-aminobenzophenone and cyclohexanone. Modern, milder catalysts can significantly improve yields compared to traditional methods.
| Catalyst | Temperature (°C) | Time | Yield (%) |
| None (Thermal) | 160 | 24 h | Low |
| p-Toluenesulfonic acid (p-TsOH) | 80 | 12 h | 75 |
| Iodine (I₂) | 100 | 6 h | 92 |
| Yttrium(III) triflate (Y(OTf)₃) | Room Temp | 2 h | 95 |
| Acetic Acid (Microwave) | 160 | 5-10 min | ~90 |
| (Compiled from various modern protocols for the Friedländer synthesis)[2][4] |
Experimental Protocols
Protocol 1: Moderated Skraup Synthesis of Quinoline
This protocol incorporates a moderating agent to control the reaction's exothermic nature.
-
Reaction Setup: In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add anhydrous glycerol.
-
Addition of Reactants: To the flask, add the aniline derivative.[1] Stir the mixture to ensure it is homogeneous.[1] Add a small amount of ferrous sulfate (FeSO₄) as a moderator.[7]
-
Acid Addition: While stirring vigorously and cooling the flask in an ice bath, slowly and carefully add concentrated sulfuric acid through the condenser at a rate that keeps the internal temperature under control.[1]
-
Reaction: Gently heat the mixture to initiate the reaction. Once started, the reaction will become vigorous. Be prepared to remove the heat source or use an ice bath to manage the temperature.[7] After the initial vigorous phase subsides, heat the mixture at reflux for several hours.[7]
-
Work-up: After cooling, carefully pour the viscous reaction mixture into a large volume of water.[1] Make the solution strongly basic with a concentrated sodium hydroxide solution to neutralize the acid and liberate the quinoline base.[1]
-
Purification: The crude quinoline is often purified by steam distillation, which effectively separates the volatile product from non-volatile tar.[1][7] The distillate is then extracted with an organic solvent, dried, and distilled under reduced pressure.[1]
Protocol 2: Base-Catalyzed Friedländer Synthesis
This protocol uses a simple base catalyst for the cyclocondensation.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 2-aminoaryl aldehyde or ketone (1.0 mmol) in a suitable solvent like ethanol (10 mL).[1]
-
Addition of Reagents: Add the ketone or other compound containing an α-methylene group (1.1 mmol) and a catalytic amount of a base such as potassium hydroxide (KOH, 0.2 mmol, 20 mol%).[1]
-
Reaction: Heat the mixture to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.[1]
-
Work-up: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.[1]
-
Purification: The residue can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel to yield the pure quinoline product.[1]
Protocol 3: Gould-Jacobs Synthesis (Microwave-Assisted Cyclization)
This protocol utilizes microwave heating to improve the high-temperature cyclization step.
-
Condensation: In a round-bottom flask, combine the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq). Heat the mixture at 100-130°C for 1-2 hours. The reaction can be monitored by the evolution of ethanol.[3]
-
Cyclization (Microwave): Transfer the crude anilidomethylenemalonate intermediate to a 10 mL microwave reaction vessel. Add a high-boiling solvent like Dowtherm A or diphenyl ether. Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a constant temperature of 250°C for 30-60 minutes, monitoring the internal pressure.[3][4]
-
Work-up and Purification: After cooling the vessel to a safe temperature, pour the mixture into a beaker. Dilute with a hydrocarbon solvent like hexanes to precipitate the product.[2] Collect the solid by filtration, wash thoroughly with the hydrocarbon solvent, and dry to obtain the 4-hydroxyquinoline derivative.[2]
Visualized Workflows and Pathways
Caption: General troubleshooting workflow for low cyclization yield.
Caption: Troubleshooting workflow for optimizing Friedländer synthesis.[2]
Caption: Decision tree for selecting a quinoline synthesis method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Skraup reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. ablelab.eu [ablelab.eu]
Technical Support Center: Synthesis and Purification of Quinoline-4-carbohydrazide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of Quinoline-4-carbohydrazide. Our aim is to help you overcome common challenges and ensure the successful isolation of your target compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common unreacted starting materials I need to remove after the synthesis of this compound?
A1: The synthesis of this compound typically involves the reaction of a Quinoline-4-carboxylic acid ester (e.g., ethyl or methyl quinoline-4-carboxylate) with hydrazine hydrate.[1][2][3] Therefore, the primary unreacted starting materials to be removed are the starting ester and excess hydrazine hydrate.
Q2: What is the most common method for purifying crude this compound?
A2: The most widely reported and effective method for purifying this compound is recrystallization, most commonly from ethanol.[4][5] This process typically yields a white or pale-yellow crystalline solid.[5]
Q3: How can I monitor the progress of my reaction to minimize the amount of unreacted starting material?
A3: Thin-Layer Chromatography (TLC) is an effective technique to monitor the progress of the reaction. You can compare the reaction mixture to spots of your starting ester. The reaction is complete when the spot corresponding to the starting ester has disappeared. A common solvent system for similar compounds is a mixture of n-hexane and ethyl acetate (e.g., 7:3 v/v).[6]
Q4: Are there any specific safety precautions I should take when working with hydrazine hydrate?
A4: Yes, hydrazine hydrate is a hazardous substance and requires careful handling in a well-ventilated fume hood. It is crucial to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation and skin contact. For detailed safety information, always consult the Safety Data Sheet (SDS) for hydrazine hydrate.
Troubleshooting Guide
This guide addresses specific issues that may arise during the workup and purification of this compound.
| Problem | Possible Cause | Recommended Solution |
| Low Yield of Precipitated Product | Incomplete reaction; Product is too soluble in the reaction solvent. | - Monitor the reaction by TLC to ensure completion. - If the reaction is complete, cool the reaction mixture in an ice bath to reduce the solubility of the product and induce precipitation. - If the product remains dissolved, carefully reduce the solvent volume under reduced pressure before cooling. |
| Product "Oils Out" Instead of Crystallizing | The melting point of the impure product is lower than the temperature of the solution; The solution is supersaturated and cooling too quickly. | - Reheat the solution to dissolve the oil. - Add a small amount of additional hot solvent to ensure the product is fully dissolved. - Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath. - If the problem persists, try a different recrystallization solvent or a solvent mixture. |
| Presence of Oily Residue (Hydrazine Hydrate) in the Final Product | Insufficient removal of excess hydrazine hydrate during workup. | - After filtration, wash the crude product thoroughly with cold ethanol or water. - If residual hydrazine is suspected, the product can be dissolved in a suitable solvent and washed with water in a separatory funnel. - Co-evaporation with a high-boiling point solvent like toluene under reduced pressure can also help remove residual hydrazine. |
| Broad Melting Point Range of the Final Product | The product is still impure and contains unreacted starting materials or byproducts. | - Perform a second recrystallization. - If the starting ester is still present (confirm by TLC), consider purifying the crude product by column chromatography. |
Data Presentation
The following table summarizes representative data for the synthesis of a carbohydrazide from its corresponding ester, highlighting the effect of purification.
| Parameter | Crude Product | After Recrystallization | Reference |
| Yield | >90% (often used directly) | 55-92% | [4][5] |
| Appearance | Off-white to yellow solid | White to pale-yellow crystalline solid | [5] |
| Melting Point | Lower and broader range | Sharp, higher melting point (e.g., 184-186 °C for a similar hydrazide) | [5] |
| Purity (by TLC) | May show multiple spots | Single spot | [6] |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline based on literature procedures.[1][3]
-
In a round-bottom flask equipped with a reflux condenser, dissolve ethyl quinoline-4-carboxylate (1 equivalent) in absolute ethanol.
-
Add hydrazine hydrate (5-10 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-8 hours.
-
Monitor the reaction progress by TLC using a 7:3 n-hexane/ethyl acetate solvent system. The reaction is complete when the starting ester spot is no longer visible.
Workup and Purification
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Further cool the flask in an ice bath to induce crystallization of the product.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol to remove residual hydrazine hydrate and other impurities.
-
Recrystallize the crude product from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Characterize the final product by determining its melting point and using spectroscopic methods (e.g., IR, NMR).
Visualizations
Experimental Workflow for this compound Synthesis and Purification
Caption: Workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Product Purification
Caption: Decision tree for troubleshooting the purification of this compound.
References
- 1. Design and Synthesis of 2-(4-Bromophenyl)this compound Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity [mdpi.com]
- 6. impactfactor.org [impactfactor.org]
Technical Support Center: Stability of Quinoline-4-carbohydrazide Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinoline-4-carbohydrazide derivatives. This resource provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of these compounds in acidic and basic media.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative appears to be degrading in my aqueous solution. What are the primary factors that could be causing this instability?
A1: The stability of this compound derivatives in aqueous solutions is primarily influenced by pH, temperature, and light exposure. The carbohydrazide functional group is susceptible to hydrolysis, which can be catalyzed by both acidic and basic conditions. The quinoline ring system itself can also exhibit pH-dependent stability.[1]
Q2: I am observing a color change in my stock solution over time. Is this an indication of degradation?
A2: Yes, a color change, often to yellow or brown, is a common visual indicator of the degradation of quinoline-containing compounds.[1] This is frequently a result of photodegradation or oxidative processes. It is crucial to protect solutions of these derivatives from light.[1]
Q3: What are the likely degradation products of this compound derivatives under hydrolytic stress?
A3: Based on the hydrolysis of structurally similar compounds like isoniazid (a pyridine carbohydrazide), the primary degradation products from the cleavage of the carbohydrazide bond are expected to be quinoline-4-carboxylic acid and hydrazine . Further degradation or side reactions may also occur depending on the specific reaction conditions and the substituents on the quinoline ring.[2][3][4]
Q4: In which pH range are this compound derivatives generally most stable?
A4: While specific stability profiles depend on the exact molecular structure, analogous compounds like isoniazid tend to be more stable in acidic conditions and less stable in neutral to alkaline solutions.[1] It is recommended to perform a pH stability profile for your specific derivative to determine its optimal pH range for storage and handling.
Troubleshooting Guides
Issue 1: Inconsistent or poor results in biological assays.
-
Possible Cause: Degradation of the this compound derivative in the assay medium.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh solutions of your compound immediately before use.
-
pH Control: Ensure the pH of your stock solutions and assay buffers is within the optimal stability range for your compound. If unknown, a pH stability study is recommended.
-
Temperature Control: Store stock solutions at low temperatures (e.g., 2-8 °C or -20 °C) and minimize the time samples are kept at room temperature.
-
Light Protection: Protect all solutions from light by using amber vials or wrapping containers in aluminum foil.
-
Stability-Indicating Assay: Use a validated stability-indicating analytical method, such as HPLC, to confirm the integrity of your compound in the assay medium under the experimental conditions.
-
Issue 2: Appearance of unknown peaks in my HPLC chromatogram during analysis.
-
Possible Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Forced Degradation Study: Conduct a forced degradation study to intentionally generate degradation products. This will help in identifying the unknown peaks.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to check the peak purity of your main compound. Co-elution of degradation products can lead to inaccurate quantification.
-
LC-MS Analysis: Employ Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the mass of the unknown peaks and elucidate the structures of the degradation products.
-
Quantitative Data Summary
The following table summarizes the degradation of Isoniazid, a structurally related carbohydrazide, under various stress conditions. This data can serve as a general guideline for predicting the stability of this compound derivatives.
| Stress Condition | Reagent/Parameter | Duration | Temperature | % Degradation (Isoniazid) | Primary Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 80 °C | 16.24%[5] | Isonicotinic Acid, Hydrazine[2][3] |
| Base Hydrolysis | 0.1 M NaOH | 24 hours | 80 °C | 13.04%[5] | Isonicotinic Acid, Hydrazine[2][3] |
| Oxidative | 3% H₂O₂ | 24 hours | Room Temp | 20.49%[5] | Various oxidized products |
| Photolytic | UV Light | 24 hours | Room Temp | 11.67%[5] | Isonicotinic acid N'-(pyridyl-4-carbonyl)-hydrazide[4] |
| Thermal | Dry Heat | 24 hours | 105 °C | 8.84%[5] | - |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the this compound derivative in a suitable solvent (e.g., methanol or a mixture of organic solvent and water).
-
Acid Hydrolysis:
-
Mix 5 mL of the stock solution with 5 mL of 1 M HCl.
-
Reflux the mixture at 80°C for 8 hours.
-
Cool the solution to room temperature and neutralize with 1 M NaOH.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 5 mL of the stock solution with 5 mL of 1 M NaOH.
-
Reflux the mixture at 80°C for 8 hours.
-
Cool the solution to room temperature and neutralize with 1 M HCl.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase for HPLC analysis.
-
-
Sample Analysis: Analyze the stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to separate the parent compound from its degradation products. Method optimization will be required for specific derivatives.
-
Instrumentation: HPLC system with a UV or PDA detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of a buffered aqueous phase (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV spectrum of the parent compound (typically in the range of 250-320 nm for quinoline derivatives).
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
Method Validation: The method should be validated according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: General chemical structure of a this compound derivative.
Caption: A typical experimental workflow for conducting a forced degradation study.
Caption: A simplified diagram illustrating the potential hydrolysis degradation pathway.
References
- 1. jocpr.com [jocpr.com]
- 2. Frontiers | Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement [frontiersin.org]
- 3. Isoniazid Degradation Pathway [eawag-bbd.ethz.ch]
- 4. LC and LC-MS study of stress decomposition behaviour of isoniazid and establishment of validated stability-indicating assay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. seejph.com [seejph.com]
Preventing the degradation of quinoline hydrazones during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of quinoline hydrazones during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: My quinoline hydrazone sample shows signs of degradation after a short period of storage. What are the likely causes?
A1: The most common cause of quinoline hydrazone degradation is hydrolysis of the C=N bond.[1][2] This is often catalyzed by the presence of moisture and acidic conditions.[3] Another potential, though less common, degradation pathway is disproportionation into the corresponding hydrazine and azine, which can also be catalyzed by moisture.[3] Exposure to light and elevated temperatures can also accelerate degradation.
Q2: What are the optimal storage conditions for solid quinoline hydrazone compounds?
A2: To minimize degradation, solid quinoline hydrazones should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to exclude moisture and air. Storage at low temperatures, such as in a refrigerator (2-8 °C) or freezer (-20 °C), is highly recommended. The container should be protected from light by using an amber vial or by wrapping it in aluminum foil.
Q3: I need to prepare a stock solution of my quinoline hydrazone. What solvent should I use and how should I store it?
A3: Prepare stock solutions in a dry, aprotic solvent such as DMSO or DMF.[4][5] It is crucial to use anhydrous solvents to minimize hydrolysis. After preparation, aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles and moisture ingress. Store these aliquots at -20 °C or below.
Q4: I am observing rapid degradation of my quinoline hydrazone in an aqueous buffer during my assay. What can I do to improve its stability?
A4: The stability of the hydrazone bond is pH-dependent.[1] Hydrazones are generally more stable at neutral pH and are rapidly hydrolyzed in acidic environments.[1] If your experimental conditions permit, try to maintain a neutral pH. If an acidic pH is required, be aware that the compound will likely have a shorter half-life. It is advisable to prepare fresh solutions immediately before use and to minimize the incubation time.
Q5: How can I confirm that the degradation I am observing is due to hydrolysis?
A5: Degradation via hydrolysis will yield the parent quinoline aldehyde or ketone and the corresponding hydrazine.[1] You can use analytical techniques such as HPLC or LC-MS to identify these degradation products in your sample.[5][6] Comparing the chromatogram of your degraded sample to that of authentic standards of the potential degradation products can confirm the pathway.
Q6: Are there any structural modifications that can enhance the stability of quinoline hydrazones?
A6: Yes, the electronic properties of the substituents on both the quinoline and the hydrazone moiety can influence stability. Electron-withdrawing groups can sometimes affect the stability of the hydrazone bond. The persistence of the hydrazide/hydrazone linker in a molecule can also contribute to its stabilization and its ability to form hydrogen bonds with target sites.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected peaks in HPLC/LC-MS analysis of a stored solid sample. | Hydrolysis due to moisture absorption. | Store the solid compound in a desiccator over a drying agent. For long-term storage, use a sealed container under an inert atmosphere at low temperature. |
| Disproportionation.[3] | Ensure the compound is stored in a moisture-free environment. If degradation persists, repurify the compound before use.[3] | |
| Rapid disappearance of the parent compound peak in aqueous solution. | Hydrolysis catalyzed by acidic pH.[1] | Adjust the buffer to a neutral pH if the experimental protocol allows. Prepare the solution immediately before the experiment. |
| Presence of catalytic impurities in the buffer. | Use high-purity water and buffer reagents. Consider filtering the buffer. | |
| Inconsistent results in biological assays. | Degradation of the quinoline hydrazone in the assay medium. | Perform a stability study of the compound in the specific cell culture medium or biological matrix to determine its half-life under the assay conditions.[2] |
| Interaction with components of the medium. | Some components in complex biological media can catalyze degradation. Minimize pre-incubation times whenever possible. |
Experimental Protocols
Protocol 1: Assessment of Quinoline Hydrazone Stability in Buffer by HPLC
This protocol provides a general method for evaluating the stability of a quinoline hydrazone at different pH values using High-Performance Liquid Chromatography (HPLC).[4][5]
1. Materials and Reagents:
-
Quinoline hydrazone compound
-
Phosphate-buffered saline (PBS) at pH 7.4
-
Acetate or citrate buffer at the desired acidic pH (e.g., pH 5.0)[5]
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or formic acid (for mobile phase)
2. Procedure:
-
Prepare a 10 mM stock solution of the quinoline hydrazone in anhydrous DMSO.[5]
-
For each pH condition, dilute the stock solution into the respective pre-warmed buffer (37 °C) to a final concentration of 100 µM.[4][5]
-
At specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of each sample.[5]
-
Immediately stop the degradation by diluting the aliquot in the mobile phase or a suitable quenching agent and inject it into the HPLC system.[5]
-
Analyze the samples by reverse-phase HPLC with a C18 column. A typical mobile phase consists of a gradient of water and acetonitrile with 0.1% TFA.[4]
-
Monitor the decrease in the peak area of the parent quinoline hydrazone over time.[5]
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Calculate the first-order rate constant (k) from the negative of the slope of the line.
-
Determine the half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.[4]
Protocol 2: In Vitro Plasma Stability Assay
This protocol outlines a method to assess the stability of a quinoline hydrazone in plasma.[2][4]
1. Materials and Reagents:
-
Quinoline hydrazone compound
-
Plasma (human, mouse, or rat), thawed at 37 °C[4]
-
DMSO, anhydrous
-
Acetonitrile, cold (4 °C)
2. Procedure:
-
Prepare a stock solution of the quinoline hydrazone in a minimal amount of DMSO. The final concentration of DMSO in the plasma should be less than 1% to prevent protein precipitation.[4]
-
Spike the stock solution into pre-warmed plasma (37 °C) to achieve the desired final concentration (e.g., 1-10 µM).[4]
-
Incubate the plasma sample at 37 °C with gentle agitation.[4]
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the plasma sample (e.g., 50 µL).[4]
-
Immediately add the aliquot to a larger volume of cold acetonitrile (e.g., 150 µL) to precipitate plasma proteins and quench the reaction.[4]
-
Vortex the samples and centrifuge at high speed (>10,000 x g) for 10-15 minutes.[4]
-
Transfer the supernatant to an HPLC vial for analysis.[4]
-
Quantify the remaining parent compound by HPLC or LC-MS/MS and calculate the half-life as described in Protocol 1.[4]
Visualizations
Caption: Degradation pathway of quinoline hydrazones via hydrolysis.
Caption: Troubleshooting workflow for quinoline hydrazone degradation.
References
- 1. Hydrazone - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Quinoline-4-Carbohydrazide Synthesis: A Technical Support Guide for Scale-Up
Welcome to the Technical Support Center for the synthesis of Quinoline-4-carbohydrazide. This guide is designed for researchers, chemical engineers, and drug development professionals navigating the complexities of scaling this synthesis from the laboratory bench to pilot plant and beyond. Here, we address common challenges with in-depth, field-proven insights and troubleshooting protocols to ensure a safe, efficient, and scalable process.
I. Process Overview & Key Transformations
The synthesis of this compound is typically a two-step process commencing from the corresponding quinoline-4-carboxylic acid. The overall transformation involves the initial conversion of the carboxylic acid to an ester, most commonly via Fischer esterification, followed by hydrazinolysis of the ester intermediate.
Minimizing byproduct formation in the Pfitzinger synthesis of quinolines
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the Pfitzinger synthesis of quinolines. The following information addresses common challenges, with a focus on minimizing byproduct formation to improve reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the Pfitzinger synthesis?
A1: The most frequently encountered byproducts in the Pfitzinger synthesis include:
-
Tars and Resinous Materials: These are complex, high-molecular-weight substances formed from the self-condensation and polymerization of reactants and intermediates, especially under high temperatures and strongly basic conditions.[1][2]
-
Products of Self-Condensation: The carbonyl reactant, particularly if it is an aldehyde or a ketone with multiple enolizable protons, can undergo self-condensation (e.g., aldol condensation) under the basic reaction conditions.[3]
-
Decarboxylated Quinolines: The desired quinoline-4-carboxylic acid product can lose carbon dioxide under harsh thermal conditions, leading to the corresponding quinoline.[3]
-
Unreacted Isatin: Incomplete reaction can lead to the presence of unreacted isatin in the final product mixture, which can complicate purification.[1]
Q2: How can I prevent the formation of tar and resinous byproducts?
A2: Minimizing tar formation is crucial for a successful Pfitzinger synthesis. Key strategies include:
-
Temperature Control: Avoid excessive heating. High temperatures often accelerate side reactions that lead to tar. Running the reaction at a lower temperature for a longer duration can be beneficial.[1]
-
Sequential Reagent Addition: First, dissolve the isatin in the base to facilitate the ring-opening to the isatinic acid salt. This intermediate is less prone to self-condensation. Then, add the carbonyl compound to the solution.[4]
-
pH Control During Workup: When acidifying the reaction mixture to precipitate the product, add the acid slowly with vigorous stirring. This prevents localized high acidity, which can promote degradation of the product.[1]
Q3: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A3: Low yields can stem from several factors. Consider the following troubleshooting steps:
-
Ensure Complete Isatin Ring Opening: Pre-reacting the isatin with a strong base is a critical step. Ensure the isatin is fully dissolved and the solution's color has changed before adding the carbonyl compound.[1]
-
Optimize Reactant Stoichiometry: An excess of the carbonyl compound is often used to drive the reaction to completion and consume all of the isatin. Experimenting with the molar ratio of the carbonyl compound to isatin can improve yields.[1]
-
Increase Reaction Time: The reaction may require a longer time to reach completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1]
-
Purity of Reactants: Ensure that the isatin and carbonyl compound are of high purity, as impurities can interfere with the reaction and contribute to side product formation.
Q4: I am observing a significant amount of unreacted isatin. How can I drive the reaction to completion?
A4: Incomplete conversion of isatin is a common issue. To improve conversion:
-
Increase the Excess of the Carbonyl Compound: Using a larger excess of the ketone or aldehyde can help shift the equilibrium towards the product and ensure more complete consumption of the isatin.[1]
-
Optimize Base Concentration: The concentration of the base (e.g., KOH or NaOH) is critical for the initial ring opening of isatin. You may need to adjust the concentration to find the optimal conditions for your specific substrates.[1]
-
Extend the Reaction Time: As with low yields, allowing the reaction to proceed for a longer period can lead to higher conversion. Use TLC to monitor the disappearance of the isatin spot.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Thick, intractable tar formation | - Reaction temperature is too high.- All reactants added at once.- Localized high acidity during workup. | - Maintain the recommended reaction temperature; consider lowering the temperature and extending the reaction time.[1] - First, dissolve isatin in the base to form the isatinic acid salt before adding the carbonyl compound.[4] - Add acid dropwise with vigorous stirring during product precipitation.[1] |
| Low yield of desired quinoline | - Incomplete ring-opening of isatin.- Insufficient amount of carbonyl reactant.- Reaction time is too short.- Degradation of product at high temperatures. | - Ensure isatin is fully dissolved in the base before proceeding.[1] - Use an excess of the carbonyl compound.[1] - Monitor the reaction by TLC to determine the optimal reaction time.[1] - Avoid excessive heating during the reaction and workup.[3] |
| Significant amount of unreacted isatin | - Insufficient excess of the carbonyl compound.- Suboptimal base concentration.- Short reaction time. | - Increase the molar ratio of the carbonyl compound to isatin.[1] - Optimize the concentration of the base.[1] - Extend the reaction time and monitor by TLC.[1] |
| Presence of decarboxylated byproduct | - Prolonged reaction at high temperatures. | - Reduce the reaction temperature and/or time. Monitor the reaction progress closely to avoid overheating after completion.[3] |
| Self-condensation of carbonyl compound | - Highly reactive carbonyl compound (e.g., aldehydes).- High base concentration. | - Add the carbonyl compound slowly and dropwise to the reaction mixture.[3] - Consider using a milder base or optimizing the base concentration. |
Data Presentation
While the literature provides extensive data on the yield of the desired quinoline-4-carboxylic acid under various conditions, there is a notable lack of direct quantitative comparison of byproduct formation. The data below, synthesized from various sources, focuses on the yield of the main product. The formation of byproducts is generally observed to increase with higher temperatures and longer reaction times, though specific percentages are not consistently reported.
Table 1: Influence of Carbonyl Compound and Reaction Conditions on Product Yield
| Isatin Derivative | Carbonyl Compound | Base | Solvent | Reaction Time (h) | Yield (%) | Reference(s) |
| Isatin | Acetone | KOH | Ethanol/Water | 24 | 84 | [4] |
| Isatin | Acetophenone | KOH | Ethanol | 12-13 | 75-85 | [5] |
| Isatin | Cyclohexanone | KOH | Ethanol | 24 | 60-70 | [3] |
| 5-Chloroisatin | Acetophenone | KOH | Ethanol | 16 | 38 | [6] |
| Isatin | Butan-2-one | KOH | Ethanol/Water | 4-6 | High | [1] |
Table 2: Effect of Microwave Irradiation on Reaction Time and Yield
| Isatin Derivative | Carbonyl Compound | Base | Reaction Time (min) | Yield (%) | Reference(s) |
| Isatin | 1-Aryl-2-(1H-benzimidazol-2-ylthio)ethanone | KOH | 9 | 77-85 | [3] |
| Isatin | Various Ketones | CuSO4·5H2O | 12 | High | [7] |
Experimental Protocols
Protocol 1: Optimized Pfitzinger Synthesis of 2,3-dimethylquinoline-4-carboxylic acid
This protocol is adapted from a procedure designed to minimize the formation of resinous byproducts.[1]
Materials:
-
Isatin
-
Butan-2-one (Methyl ethyl ketone)
-
Potassium Hydroxide (KOH)
-
Ethanol
-
Water
-
Hydrochloric Acid (HCl)
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve isatin (1 equivalent) in a solution of potassium hydroxide (3 equivalents) in a mixture of ethanol and water.
-
Heat the mixture to reflux until the isatin has completely dissolved and the color of the solution changes, indicating the formation of the potassium salt of isatinic acid.
-
Cool the reaction mixture slightly and then add butan-2-one (2 equivalents) dropwise with continuous stirring.
-
Heat the reaction mixture to reflux for 4-6 hours. Monitor the progress of the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol by rotary evaporation.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted butan-2-one and other neutral impurities.
-
Carefully acidify the aqueous layer with hydrochloric acid while cooling in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure 2,3-dimethylquinoline-4-carboxylic acid.
Protocol 2: Microwave-Assisted Pfitzinger Synthesis
This protocol demonstrates a rapid synthesis of quinoline-4-carboxylic acids using microwave irradiation.[3]
Materials:
-
Isatin
-
Appropriate 1-aryl-2-(1H-benzimidazol-2-ylthio)ethanone
-
Potassium hydroxide (33% aqueous solution)
-
Acetic acid
-
Water
Procedure:
-
In a microwave-safe reaction vessel, add isatin (10.0 mmol) to a 33% aqueous solution of potassium hydroxide (15 mL).
-
To this solution, add the appropriate 1-aryl-2-(1H-benzimidazol-2-ylthio)ethanone (10.0 mmol).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture for 9 minutes.
-
After irradiation, cool the vessel to room temperature and filter the dark solution.
-
Pour the filtrate into an ice-water mixture (100 mL) and acidify with acetic acid.
-
Collect the precipitated pale-yellow solid by filtration, wash with water, and dry to afford the final product.
Visualizations
Caption: The reaction mechanism of the Pfitzinger synthesis.
References
Validation & Comparative
A Comparative Guide to the Antimicrobial Activity of Quinoline Derivatives
The quinoline scaffold, a bicyclic aromatic heterocycle, represents a cornerstone in the development of antimicrobial agents.[1][2] Its derivatives have yielded some of the most potent antibacterial and antifungal compounds used in clinical practice. This guide provides a comparative analysis of different classes of quinoline derivatives, focusing on their mechanisms of action, antimicrobial efficacy supported by experimental data, and the methodologies used to determine their activity. This document is intended for researchers, scientists, and drug development professionals seeking to understand the landscape of quinoline-based antimicrobials.
The Fluoroquinolones: The DNA Synthesis Inhibitors
The most prominent class of quinoline-based antimicrobials is the fluoroquinolones. The addition of a fluorine atom at position 6 and various substituents at position 7 of the quinoline ring dramatically enhances their antibacterial spectrum and potency.[3]
Mechanism of Action
Fluoroquinolones exert their bactericidal effect by directly inhibiting bacterial DNA synthesis.[4] They form a ternary complex with bacterial DNA and essential type II topoisomerase enzymes, namely DNA gyrase and topoisomerase IV.[5][6] This complex traps the enzymes on the DNA, preventing the re-ligation of DNA strands and leading to the accumulation of double-strand breaks, which ultimately blocks DNA replication and triggers cell death.[4][]
The primary target of fluoroquinolones differs between bacterial types. In many Gram-negative bacteria, DNA gyrase is the main target, whereas in many Gram-positive bacteria, topoisomerase IV is preferentially inhibited.[3][5][] This dual-targeting capability contributes to their broad-spectrum activity.
Mechanism of Fluoroquinolone Action
Caption: Fluoroquinolones inhibit DNA gyrase and topoisomerase IV, stalling replication and causing lethal double-strand DNA breaks.
Comparative Antimicrobial Activity
The efficacy of fluoroquinolones varies based on their generation and specific chemical modifications. Below is a comparison of Minimum Inhibitory Concentration (MIC) values for representative compounds against common pathogens. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8]
| Quinolone Derivative | Class | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Pseudomonas aeruginosa (Gram-negative) |
| Ciprofloxacin | 2nd Gen Fluoroquinolone | 0.12 - 1 µg/mL | ≤0.008 - 0.5 µg/mL | 0.03 - 2 µg/mL |
| Moxifloxacin | 4th Gen Fluoroquinolone | ≤0.015 - 0.5 µg/mL | ≤0.015 - 1 µg/mL | 0.5 - 8 µg/mL |
| Novel Derivative 11[1] | Experimental | 6.25 µg/mL | >50 µg/mL | >50 µg/mL |
| Novel Derivative 6[9] | Experimental | 3.12 µg/mL | 6.25 µg/mL | 12.5 µg/mL |
Note: MIC values are ranges compiled from various studies and can vary based on the specific strain and testing conditions. The novel derivatives are included to showcase ongoing research efforts.[1][9]
8-Hydroxyquinolines: The Metal Chelators
8-Hydroxyquinoline (8HQ) and its derivatives represent another significant class of quinoline-based antimicrobials. Their mechanism of action is fundamentally different from that of fluoroquinolones.
Mechanism of Action
The antimicrobial activity of 8HQ is largely attributed to its ability to chelate metal ions.[10] By binding to essential divalent metal ions like Fe²⁺ and Zn²⁺, 8HQ can disrupt microbial metabolism and inhibit metalloenzymes that are crucial for cellular processes. This chelation can also facilitate the transport of these ions across cell membranes, leading to an imbalance in intracellular ion homeostasis and inducing oxidative stress.[11] The 8-hydroxyl group is critical for this activity.[12]
Comparative Antimicrobial Activity
8HQ derivatives have shown a broad spectrum of activity, including against bacteria, fungi, and mycobacteria.[10][13][14]
| Derivative | Target Organism | Reported MIC |
| 8-Hydroxyquinoline (8HQ) | Staphylococcus aureus | 27.58 µM[13] |
| 8-Hydroxyquinoline (8HQ) | Candida albicans | 27.58 µM[13] |
| Clioquinol (5-chloro-7-iodo-8HQ) | Candida sp. | 0.206–3.27 µM[11] |
| Clioquinol (5-chloro-7-iodo-8HQ) | M. tuberculosis | 32.73 µM[11] |
| 5,7-Dichloro-8-hydroxy-2-methylquinoline | M. tuberculosis | 0.1 µM[12] |
Novel Quinolone Scaffolds: Expanding the Chemical Space
The emergence of antimicrobial resistance necessitates the continuous development of new chemical entities.[15] Researchers are actively exploring novel quinoline derivatives by modifying the core structure in various positions to enhance potency and evade resistance mechanisms.[16][17][18][19][20] These efforts have yielded compounds with significant activity against multi-drug resistant strains. For instance, certain novel quinoline-3-carbonitrile derivatives have shown potent activity against both bacteria and fungi, comparable to standard drugs like Ciprofloxacin and Amphotericin B.[16] Another study highlighted N-methylbenzoindolo[3,2-b]-quinoline derivatives active against vancomycin-resistant E. faecium with an MIC of 4 µg/mL.[15]
Experimental Protocol: Broth Microdilution for MIC Determination
The determination of Minimum Inhibitory Concentration (MIC) is the gold standard for measuring the in vitro susceptibility of a microorganism to an antimicrobial agent. The broth microdilution method, standardized by the Clinical and Laboratory Standards Institute (CLSI), is a widely accepted and reproducible technique.[21][22][23]
Causality and Rationale
-
Standardized Inoculum: Using a standardized bacterial suspension (typically a 0.5 McFarland standard) ensures that the number of bacteria is consistent across all tests. This is critical because the efficacy of an antibiotic can be inoculum-dependent.
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB): This specific growth medium is used because its concentration of divalent cations (Mg²⁺ and Ca²⁺) is controlled. These ions can interfere with the activity of certain antibiotics (like tetracyclines and some fluoroquinolones), and standardization is essential for inter-laboratory reproducibility.
-
Serial Dilutions: A two-fold serial dilution of the antimicrobial agent provides a logarithmic concentration gradient, allowing for precise determination of the MIC value.
-
Controls: A positive control (broth + inoculum, no drug) ensures the bacteria are viable and the medium supports growth. A negative control (broth only) ensures the medium is sterile. These are fundamental for validating the experiment's results.
Step-by-Step Methodology
-
Preparation of Inoculum:
-
Aseptically select 3-5 well-isolated colonies of the test organism from an 18-24 hour agar plate.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this adjusted suspension (typically 1:100 or 1:150) in CAMHB to achieve the final target inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microplate wells.
-
-
Preparation of Microdilution Plate:
-
Dispense 50 µL of sterile CAMHB into each well of a 96-well microtiter plate.
-
Prepare a stock solution of the quinoline derivative at a concentration at least 10x the highest desired final concentration.
-
Add 50 µL of the drug stock solution to the first well of each row to be tested, creating a 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and repeating this process across the plate. Discard the final 50 µL from the last well. This creates a gradient of drug concentrations.
-
Reserve wells for a positive control (no drug) and a negative control (no bacteria).
-
-
Inoculation and Incubation:
-
Add 50 µL of the final diluted bacterial inoculum to each well (except the negative control), bringing the total volume to 100 µL.
-
Seal the plate to prevent evaporation and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpreting Results:
-
Following incubation, visually inspect the plate for bacterial growth (indicated by turbidity).
-
The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
-
Workflow for Broth Microdilution MIC Assay
Caption: Standardized workflow for determining Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Conclusion
The quinoline framework remains a highly versatile and fruitful scaffold for the discovery of new antimicrobial agents. While classic fluoroquinolones continue to be clinically important, their efficacy is challenged by rising resistance. The exploration of alternative quinoline derivatives, such as 8-hydroxyquinolines with their distinct metal-chelating mechanism, and the rational design of novel scaffolds, are critical strategies in the ongoing fight against microbial infections. Standardized evaluation methodologies, such as the CLSI broth microdilution assay, are essential to accurately compare the potency of these diverse compounds and guide future drug development efforts.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of action of antimicrobials: focus on fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scialert.net [scialert.net]
- 14. Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes [wisdomlib.org]
- 15. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives - MedCrave online [medcraveonline.com]
- 17. tandfonline.com [tandfonline.com]
- 18. Synthesis and evaluation of novel antimicrobial quinoline derivatives [wisdomlib.org]
- 19. researchgate.net [researchgate.net]
- 20. apjhs.com [apjhs.com]
- 21. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 22. researchgate.net [researchgate.net]
- 23. downloads.regulations.gov [downloads.regulations.gov]
A Comparative Guide to the Structure-Activity Relationship of Quinoline-4-Carbohydrazide Analogs
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds. Among its numerous derivatives, quinoline-4-carbohydrazides have emerged as a versatile class of molecules exhibiting a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and antitubercular effects. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of quinoline-4-carbohydrazide analogs, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.
Antimicrobial Activity
This compound derivatives have demonstrated significant potential as antimicrobial agents, particularly against Gram-positive bacteria. The core structure allows for diverse substitutions that modulate their potency and spectrum of activity.
A series of 2-(4-bromophenyl)this compound derivatives were synthesized and evaluated for their in vitro antimicrobial activity. The minimum inhibitory concentration (MIC) and DNA gyrase inhibitory activity (IC50) were determined for the most promising compounds.
| Compound | Modification | MIC (μM) vs. S. aureus | IC50 (μM) S. aureus DNA Gyrase |
| 5 | Ethyl formohydrazonate linkage | 49.04[1] | Not Reported |
| 6a | N-(phenyl)acetamide linkage | 164.35[1] | Not Reported |
| 6b | N-(4-methoxyphenyl)acetamide linkage | 38.64[1] | 33.64[1][2] |
| 10 | Pyrazole moiety | 191.36[1] | 8.45[1][2] |
| 11 | 3,5-dimethyl-1H-pyrazol-1-yl moiety | 192.29[1] | Not Reported |
| 13 | Not Specified | 381.81[1] | Not Reported |
| 14 | Not Specified | 761.77[1] | Not Reported |
| Ciprofloxacin | (Reference) | Not Reported | 3.80[1][2] |
SAR Insights:
-
The nature of the substituent attached to the hydrazide moiety significantly influences antibacterial activity.
-
Compound 6b , with a 4-methoxyphenyl acetamide substituent, exhibited potent activity against S. aureus.[1]
-
Cyclization of the hydrazide into a pyrazole ring (compound 10 ) also resulted in a notable DNA gyrase inhibitory effect.[1][2]
-
The hydrazine moiety, whether in an open or cyclized form, appears to be crucial for the antimicrobial action of these analogs.[1][2]
Anticancer Activity
Recent studies have explored this compound-acrylamide hybrids as potential anticancer agents, demonstrating significant cytotoxic effects against breast cancer cell lines.
A series of 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids were synthesized and evaluated for their in vitro antiproliferative activity against the MCF-7 breast carcinoma cell line and their inhibitory potential against EGFR kinase.
| Compound | Modification (at acrylamide moiety) | IC50 (μM) vs. MCF-7 | IC50 (μM) EGFR Kinase Inhibition |
| 6a | 3-(4-methylphenyl) | 3.39[3][4] | 0.31[4] |
| 6b | 3-(3,4-dimethoxyphenyl) | 5.94[3][4] | Not Reported |
| 6h | 3-(4-nitrophenyl) | 2.71[3][4] | 0.22[3][4] |
| Doxorubicin | (Reference) | 6.18[3][4] | Not Reported |
| Lapatinib | (Reference) | Not Reported | 0.18[3][4] |
SAR Insights:
-
The introduction of an acrylamide moiety to the this compound scaffold yields potent anticancer agents.
-
Substituents on the phenyl ring of the acrylamide moiety play a critical role in modulating cytotoxic activity.
-
Electron-donating groups like methyl (compound 6a ) and dimethoxy (compound 6b ) at the C3 position of the acrylamide moiety resulted in significant activity.[4]
-
An electron-withdrawing nitro group (compound 6h ) led to the most potent compound in the series, with an IC50 value of 2.71 μM against MCF-7 cells.[3][4]
-
The most active compounds, 6a and 6h , also demonstrated potent inhibitory activity against EGFR kinase, suggesting a potential mechanism of action.[4]
Experimental Protocols
The general synthesis of the target 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids involves a multi-step process:
-
Synthesis of Quinoline-4-carboxylic acid: This is typically achieved via the Pfitzinger reaction, starting from isatin and an appropriate acetophenone derivative in the presence of a base.[4]
-
Esterification: The resulting carboxylic acid is then esterified, for example, by refluxing with ethanol in the presence of a catalytic amount of sulfuric acid to yield the corresponding ethyl quinoline-4-carboxylate.[4]
-
Hydrazinolysis: The ester is subsequently reacted with hydrazine hydrate in a suitable solvent like ethanol under reflux to produce the key this compound intermediate.[4]
-
Final Hybrid Synthesis: The this compound is then reacted with the desired aldehyde or a related derivative to form the final hydrazone or other hybrid molecules. For the acrylamide hybrids, this involves refluxing with the respective ethyl (Z)-3-aryl-2-(4-methoxybenzamido)acrylate in the presence of anhydrous sodium acetate.[4]
-
Bacterial and fungal strains are cultured in appropriate broth and incubated.
-
The microbial suspension is standardized to a specific turbidity.
-
The standardized inoculum is uniformly spread on the surface of agar plates.
-
Wells are created in the agar using a sterile cork borer.
-
A specific volume of the test compound solution (at a defined concentration) is added to each well.
-
The plates are incubated at an appropriate temperature for a specified period.
-
The diameter of the zone of inhibition around each well is measured in millimeters.[2]
-
Serial two-fold dilutions of the test compounds are prepared in a suitable broth medium in microtiter plates.
-
A standardized suspension of the test microorganism is added to each well.
-
The plates are incubated under appropriate conditions.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[1][2]
-
Human cancer cells (e.g., MCF-7) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified duration (e.g., 48 hours).
-
After incubation, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
The plates are incubated to allow the formazan crystals to form.
-
The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength using a microplate reader.
-
The IC50 value (the concentration of the drug that inhibits cell growth by 50%) is calculated from the dose-response curve.
The inhibitory activity of the compounds against EGFR kinase is typically assessed using a commercially available kinase assay kit. The assay measures the amount of ATP consumed during the phosphorylation of a substrate by the kinase. The luminescence signal is inversely proportional to the amount of ATP remaining in the reaction, and thus, a lower signal indicates higher kinase activity. The IC50 values are determined by plotting the percentage of inhibition against the compound concentrations.[4]
Visualizing the Concepts
Caption: A generalized workflow for SAR studies of this compound analogs.
Caption: Simplified EGFR signaling pathway and the inhibitory action of active analogs.
References
- 1. Design and Synthesis of 2-(4-Bromophenyl)this compound Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MC ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03963G [pubs.rsc.org]
Quinoline-4-Carbohydrazide Derivatives Emerge as Promising Alternatives to Established Antibiotics
For Immediate Release
In the ongoing battle against antimicrobial resistance, researchers are exploring novel chemical scaffolds to develop new and effective antibacterial agents. Among these, quinoline-4-carbohydrazide derivatives have garnered significant attention, demonstrating potent activity against a range of clinically relevant bacteria. This guide provides a comprehensive comparison of the in vitro performance of these emerging compounds against established antibiotics, ciprofloxacin and nalidixic acid, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Comparative Antibacterial Activity
Recent studies have highlighted the promising antibacterial potential of various this compound derivatives. Their efficacy, measured by Minimum Inhibitory Concentration (MIC), has been evaluated against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The data presented below, compiled from multiple peer-reviewed studies, facilitates a direct comparison with the widely used antibiotics, ciprofloxacin and nalidixic acid.
It is important to note that the antibacterial activity of this compound derivatives is highly dependent on the specific substitutions on the quinoline and carbohydrazide moieties. For instance, some derivatives exhibit potent activity against S. aureus but are less effective against E. coli and P. aeruginosa. In contrast, certain modifications can enhance the spectrum of activity to include these challenging Gram-negative pathogens.
| Compound/Antibiotic | Staphylococcus aureus (ATCC 25923) MIC (µg/mL) | Escherichia coli (ATCC 25922) MIC (µg/mL) | Pseudomonas aeruginosa (ATCC 27853) MIC (µg/mL) | Reference |
| This compound Derivatives | ||||
| Derivative A | 39 | 39 | 39 | [1] |
| Derivative B | 78 | 78 | 78 | [1] |
| Derivative C | 340 | - | - | [2] |
| Established Antibiotics | ||||
| Ciprofloxacin | 0.25 - 1.0 | 0.015 - 0.12 | 0.25 - 1.0 | [3] |
| Nalidixic Acid | >1024 | 4 - 16 | >1024 | [3] |
Note: '-' indicates data not available in the cited literature. The MIC values for established antibiotics can vary between studies and bacterial strains.
Mechanism of Action: Targeting Bacterial DNA Gyrase
The primary antibacterial mechanism of quinoline derivatives, including quinoline-4-carbohydrazides, involves the inhibition of bacterial DNA gyrase (a type II topoisomerase).[4] This enzyme is crucial for DNA replication, repair, and recombination in bacteria. By binding to the DNA-gyrase complex, these compounds stabilize the cleavage complex, leading to double-strand DNA breaks and ultimately, bacterial cell death. This mechanism is similar to that of fluoroquinolones like ciprofloxacin.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental protocols for determining the antibacterial activity of these compounds are provided below.
Minimum Inhibitory Concentration (MIC) Assay
The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a key parameter in assessing antibacterial efficacy. The broth microdilution method is a widely accepted and standardized technique for its determination.
Experimental Workflow for MIC Determination
Detailed Methodology:
-
Preparation of Compounds: Stock solutions of the this compound derivatives and control antibiotics (ciprofloxacin and nalidixic acid) are prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO).
-
Serial Dilutions: Two-fold serial dilutions of the stock solutions are prepared in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.
-
Inoculum Preparation: A fresh bacterial culture is grown to the logarithmic phase and its turbidity is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the bacterial suspension. A positive control (broth with bacteria, no compound) and a negative control (broth only) are included. The plate is then incubated at 37°C for 18-24 hours.
-
MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium. It is determined following the MIC assay.
Experimental Workflow for MBC Determination
Detailed Methodology:
-
Subculturing: Following the determination of the MIC, a small aliquot (typically 10 µL) from each well showing no visible growth is subcultured onto a nutrient agar plate.
-
Incubation: The agar plates are incubated at 37°C for 24 hours.
-
MBC Determination: The MBC is defined as the lowest concentration of the antibacterial agent that results in a ≥99.9% reduction in the number of colony-forming units (CFU)/mL compared to the initial inoculum.
Conclusion
This compound derivatives represent a promising class of antibacterial agents with the potential to address the growing challenge of antibiotic resistance. While some derivatives exhibit potent and broad-spectrum activity, further structure-activity relationship studies are necessary to optimize their efficacy and pharmacokinetic properties. The data and protocols presented in this guide offer a valuable resource for researchers dedicated to the discovery and development of novel antimicrobial therapies.
References
Unveiling the Potency of Novel Quinoline-Based Compounds: A Comparative Guide to Their Mechanism of Action
For Immediate Release
In the dynamic landscape of oncology drug discovery, novel quinoline-based compounds are emerging as a promising class of therapeutics. This guide offers researchers, scientists, and drug development professionals an in-depth comparison of these innovative molecules, validating their mechanism of action with supporting experimental data against established alternatives. The unique chemical scaffold of quinoline allows for diverse pharmacological activities, primarily through the inhibition of key signaling pathways implicated in cancer progression, including kinase and topoisomerase pathways.[1][2]
Quantitative Performance Analysis: A Head-to-Head Comparison
The anti-proliferative activity of novel quinoline-based compounds has been rigorously evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, demonstrates the superior or comparable efficacy of these compounds against current standard-of-care drugs.
Kinase Inhibitory Activity
Novel quinoline derivatives have shown significant inhibitory effects on receptor tyrosine kinases such as c-Met, EGFR, and VEGFR, as well as intracellular kinases like PI3K, mTOR, and PIM-1.[3][4][5] These kinases are pivotal in regulating cell proliferation, survival, and angiogenesis.[3]
| Compound/Drug | Target Kinase(s) | Cancer Cell Line | IC50 (µM) | Reference |
| Novel Quinoline 11k | c-Met, Ron, PDGFRα, c-Src, AXL | HT-29 (Colorectal) | 0.31 | [6] |
| Cabozantinib | c-Met, VEGFR2 | HT-29 (Colorectal) | 10.6 | [6] |
| Regorafenib | VEGFR2, PDGFR, FGFR | HT-29 (Colorectal) | 2.87 | [6] |
| Novel Quinoline 38 | PI3K / mTOR | MCF-7 (Breast) | 0.72 (PI3K), 2.62 (mTOR) | [5] |
| Novel Quinoline 40 | PI3Kδ | - | 0.0019 | [5] |
| Novel Quinoline VII | EGFR | - | 0.12 | [7] |
| Erlotinib | EGFR | - | 0.032 | [7] |
| Novel Quinoline VIII | EGFR / BRAFV600E | - | 0.105 (EGFR), 0.140 (BRAFV600E) | [7] |
| PIM1-IN-2 | PIM-1 | - | Ki: 0.091 | [8] |
Cytotoxicity Against Cancer Cell Lines
The cytotoxic effects of these novel compounds extend across a broad range of cancer types, often outperforming conventional chemotherapeutic agents like 5-Fluorouracil (5-FU) and Doxorubicin.
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |
| Novel Quinoline-Chalcone 12e | MGC-803 (Gastric) | 1.38 | [9] |
| HCT-116 (Colon) | 5.34 | [9] | |
| MCF-7 (Breast) | 5.21 | [9] | |
| 5-Fluorouracil (5-FU) | MGC-803 (Gastric) | 6.22 | [9] |
| HCT-116 (Colon) | 10.4 | [9] | |
| MCF-7 (Breast) | 11.1 | [9] | |
| Novel Benzo[h]quinoline 6e | A549 (Lung) | 1.86 | [10] |
| MCF-7 (Breast) | 2.54 | [10] | |
| A2780 (Ovarian) | 3.91 | [10] | |
| Doxorubicin | Various | Varies | [11] |
Validated Mechanisms of Action
The anti-cancer effects of these novel quinoline-based compounds are attributed to several well-defined mechanisms of action, which have been validated through a series of key experiments.
Inhibition of Key Signaling Pathways
dot
Caption: Targeted signaling pathways.
Novel quinoline compounds effectively inhibit critical nodes in pro-survival signaling pathways. By targeting receptor tyrosine kinases and intracellular kinases like PI3K, mTOR, and PIM-1, these compounds disrupt the downstream signaling cascades that drive cell proliferation and survival.[3][5][12]
Induction of Apoptosis and Cell Cycle Arrest
Flow cytometry analysis consistently demonstrates that these compounds induce apoptosis and cause cell cycle arrest, preventing cancer cells from dividing and proliferating.[13][14]
dot
Caption: Apoptosis analysis workflow.
Inhibition of Topoisomerase Activity and DNA Intercalation
Certain quinoline derivatives function as topoisomerase inhibitors, disrupting the process of DNA replication and transcription in cancer cells.[15][16] Additionally, some compounds can intercalate directly into the DNA double helix, further impeding cellular processes.[10]
dot
Caption: Topoisomerase inhibition.
Anti-Angiogenic Effects
By inhibiting key signaling pathways like VEGFR, novel quinoline compounds have demonstrated the ability to disrupt the formation of new blood vessels, a process crucial for tumor growth and metastasis.[17][18]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Kinase Inhibition Assay (Mobility Shift Assay for PIM-1)
This assay measures the inhibitory effect of a compound on a specific kinase.
-
Reaction Mixture Preparation: A reaction buffer is prepared containing PIM-1 kinase, a fluorescently labeled peptide substrate, and ATP.
-
Compound Addition: The novel quinoline compound is added at various concentrations.
-
Incubation: The reaction mixture is incubated to allow for the kinase reaction to proceed.
-
Detection: The phosphorylated and unphosphorylated substrates are separated by electrophoresis, and the fluorescent signal is measured to determine the extent of kinase inhibition.[8][19]
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
This method quantifies the percentage of apoptotic and necrotic cells following treatment.
-
Cell Treatment: Cancer cells are treated with the quinoline compound for a specified duration.
-
Cell Harvesting and Washing: Cells are harvested and washed with a binding buffer.
-
Staining: Cells are stained with Annexin V-FITC (which binds to phosphatidylserine on the surface of apoptotic cells) and Propidium Iodide (PI, which stains the DNA of necrotic cells).[1][2][3]
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.[1][2][3]
Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)
This protocol determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Cells are treated with the compound and then harvested.
-
Fixation: Cells are fixed, typically with cold ethanol, to permeabilize the membrane.
-
Staining: The fixed cells are treated with RNase to remove RNA and then stained with Propidium Iodide, which stoichiometrically binds to DNA.[16][20]
-
Flow Cytometry: The DNA content of individual cells is measured by a flow cytometer, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[16][20]
Topoisomerase I DNA Relaxation Assay
This assay assesses the ability of a compound to inhibit the catalytic activity of topoisomerase I.
-
Reaction Setup: Supercoiled plasmid DNA is incubated with human topoisomerase I in a reaction buffer.
-
Compound Addition: The quinoline compound is added to the reaction mixture.
-
Incubation: The reaction is incubated to allow the enzyme to relax the supercoiled DNA.
-
Analysis: The reaction products are separated by agarose gel electrophoresis. Inhibition is observed as a decrease in the amount of relaxed DNA compared to the control.[21][22][23]
In Vitro Angiogenesis Assay (Tube Formation Assay)
This assay evaluates the effect of a compound on the ability of endothelial cells to form capillary-like structures.
-
Matrix Coating: A plate is coated with an extracellular matrix substrate like Matrigel®.
-
Cell Seeding: Endothelial cells (e.g., HUVECs) are seeded onto the matrix in the presence of the quinoline compound at various concentrations.[24][25][26]
-
Incubation: The plate is incubated to allow for the formation of tube-like structures.
-
Imaging and Quantification: The extent of tube formation is visualized by microscopy and quantified by measuring parameters such as tube length and the number of junctions.[24][25][26]
This comparative guide underscores the significant potential of novel quinoline-based compounds as next-generation anticancer agents. Their potent and multi-faceted mechanisms of action, validated by robust experimental data, position them as strong candidates for further preclinical and clinical development.
References
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - DE [thermofisher.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of novel quinoline analogues bearing thiazolidinones as potent kinase inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Design, synthesis and biological evaluation of novel benzo- and tetrahydrobenzo-[h]quinoline derivatives as potential DNA-intercalating antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 12. benchchem.com [benchchem.com]
- 13. youtube.com [youtube.com]
- 14. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. wp.uthscsa.edu [wp.uthscsa.edu]
- 17. researchgate.net [researchgate.net]
- 18. Combined inhibition of MET and VEGF enhances therapeutic efficacy of EGFR TKIs in EGFR-mutant non-small cell lung cancer with concomitant aberrant MET activation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Kinase Mobility Shift Assay (KiMSA) for Assessing Protein Kinase A Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A Novel DNA Topoisomerase I Inhibitor with Different Mechanism from Camptothecin Induces G2/M Phase Cell Cycle Arrest to K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives [mdpi.com]
- 23. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. Angiogenesis Assay Kit / Tube Formation Assay. (ab204726) | Abcam [abcam.com]
- 26. In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Potential: A Comparative Analysis of Quinoline-4-Carbohydrazide Derivatives and Their Molecular Docking Scores
A deep dive into the in-silico performance of novel Quinoline-4-Carbohydrazide derivatives reveals promising candidates for antimicrobial and antiviral drug development. This guide provides a comparative analysis of their molecular docking scores against key biological targets, supported by detailed experimental protocols and workflow visualizations, offering valuable insights for researchers in medicinal chemistry and drug design.
This compound and its derivatives have emerged as a versatile scaffold in the quest for new therapeutic agents, demonstrating a broad spectrum of pharmacological activities. Molecular docking studies are a crucial component of this research, providing predictive insights into the binding affinities and interaction patterns of these compounds at a molecular level. This guide summarizes and compares the docking performance of various this compound derivatives from recent studies, focusing on their potential as inhibitors of microbial DNA gyrase and HIV-1 integrase.
Comparative Docking Scores
The following table summarizes the molecular docking scores for selected this compound derivatives against their respective protein targets. Docking scores, typically expressed in kcal/mol, represent the binding affinity of the ligand to the receptor, with more negative values indicating a stronger interaction.
| Derivative Class | Compound | Target Protein | PDB ID | Docking Score (kcal/mol) | Reference Compound | Reference Docking Score (kcal/mol) |
| 2-(4-Bromophenyl)this compound | Compound 6b | S. aureus DNA Gyrase | Not Specified | -7.73 | Ciprofloxacin | -7.29[1][2][3][4][5] |
| 2-(4-Bromophenyl)this compound | Compound 10 | S. aureus DNA Gyrase | Not Specified | Not Specified | Ciprofloxacin | -7.29[1][2][3][4][5] |
| N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide | Compounds 12a-o | HIV-1 Integrase | Not Specified | Not Specified in Abstract | Raltegravir | Not Specified in Abstract |
Note: Specific docking scores for individual N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide derivatives (12a-o) were not detailed in the available abstracts. However, the study confirmed that the designed scaffold orients within the active site of HIV-1 integrase in a manner similar to known inhibitors.[6][7]
Experimental Protocols
The methodologies for molecular docking studies are critical for the reproducibility and validation of in-silico findings. Below are generalized protocols based on the cited research for the docking of this compound derivatives.
Molecular Docking against S. aureus DNA Gyrase
A molecular docking study was performed to investigate the binding mode of 2-(4-bromophenyl)this compound derivatives with the active site of S. aureus DNA gyrase.[1][2][3][4][5]
-
Protein Preparation: The three-dimensional crystal structure of the target protein, S. aureus DNA gyrase, was obtained from the Protein Data Bank (PDB). The protein was prepared for docking by removing water molecules, adding polar hydrogen atoms, and assigning Kollman charges.
-
Ligand Preparation: The 2D structures of the this compound derivatives were drawn using appropriate chemical drawing software and converted to 3D structures. The ligands were then energetically minimized using a suitable force field.
-
Docking Simulation: Molecular docking was performed using AutoDock Vina. The prepared ligands were docked into the defined active site of the DNA gyrase. The grid box for docking was centered on the co-crystallized ligand or a predicted binding site.
-
Analysis of Results: The docking results were analyzed based on the binding energies (docking scores) and the interaction patterns (hydrogen bonds, hydrophobic interactions, etc.) between the ligands and the amino acid residues of the active site. The pose with the lowest binding energy was typically selected as the most probable binding conformation.
Molecular Docking against HIV-1 Integrase
For the N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide derivatives, a docking study was conducted to understand their interaction with the catalytic domain of HIV-1 integrase.[6][7]
-
Receptor Preparation: The crystal structure of the prototype foamy virus (PFV) integrase, which shares high homology with HIV-1 integrase, was used as the receptor. The structure, including Mg2+ cofactors and double-stranded DNA, was prepared for docking.
-
Ligand Preparation: The synthesized compounds were built and optimized to obtain their low-energy 3D conformations.
-
Grid Generation: A grid box was defined around the crystallographic ligand (e.g., raltegravir) to encompass the active site.
-
Docking and Scoring: Autodock Vina was utilized to perform the docking of the prepared ligands into the active site of the integrase. The resulting conformations were analyzed to understand their binding orientation and interactions with key residues.
Visualizing the Workflow
The following diagram illustrates a generalized workflow for a comparative molecular docking study.
Caption: A generalized workflow for comparative molecular docking studies.
References
- 1. Design and Synthesis of 2-(4-Bromophenyl)this compound Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design and Synthesis of 2-(4-Bromophenyl)this compound Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Analysis of Quinoline-4-Carbohydrazide Derivatives: In Vivo Efficacy in Antimalarial and Anticancer Research
For Immediate Release
This guide provides a comparative overview of the in vivo efficacy of two distinct classes of quinoline-4-carbohydrazide derivatives, tailored for researchers, scientists, and drug development professionals. We will explore the potent antimalarial activity of quinoline-4-carboxamides and the promising, albeit currently in vitro, anticancer properties of 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids. This comparison aims to highlight their therapeutic potential, supported by available experimental data, detailed protocols, and insights into their mechanisms of action.
Antimalarial Quinoline-4-Carboxamides: Potent In Vivo Efficacy
A series of quinoline-4-carboxamide derivatives has demonstrated remarkable in vivo efficacy in murine models of malaria. The lead compound, DDD107498, emerged from a phenotypic screen and subsequent optimization, showing excellent oral efficacy and a novel mechanism of action through the inhibition of the Plasmodium falciparum translation elongation factor 2 (PfEF2).
Quantitative In Vivo Efficacy Data
The in vivo antimalarial activity of key quinoline-4-carboxamide derivatives was evaluated in a P. berghei mouse model. The efficacy is presented as the dose required to inhibit parasite growth by 90% (ED90) after four consecutive daily oral doses.
| Compound | Structure | ED90 (mg/kg) | Parasitemia Reduction at 30 mg/kg (4 days, p.o.) | Reference |
| DDD107498 (2) | (Structure not available in search results) | 0.1 - 0.3 | Complete cure | [1] |
| 25 | (Structure not available in search results) | Not reported | 93% | [2] |
| 27 | (Structure not available in search results) | 2.6 | One of three mice cured | [1] |
Experimental Protocols
Murine Model for In Vivo Antimalarial Assay
The standard experimental workflow for assessing the in vivo antimalarial efficacy of these compounds is as follows:
In Vivo Antimalarial Assay Workflow
-
Animal Model : Female Swiss Webster mice are typically used.
-
Parasite Strain : Plasmodium berghei is a common rodent malaria parasite used for these studies.
-
Infection : Mice are infected intraperitoneally with parasitized red blood cells.
-
Treatment : The test compounds are administered orally, once daily for four consecutive days, starting 24 hours post-infection. A vehicle control group is also included.
-
Evaluation : Parasitemia is monitored by microscopic examination of Giemsa-stained thin blood smears. The percentage of infected red blood cells is determined, and the ED90 is calculated by comparing the parasitemia in treated groups to the vehicle control group.
Signaling Pathway
The antimalarial activity of DDD107498 and related compounds stems from the inhibition of Plasmodium falciparum elongation factor 2 (PfEF2). PfEF2 is a crucial enzyme in the parasite's protein synthesis machinery, responsible for the translocation of the ribosome along mRNA. By inhibiting PfEF2, these compounds effectively halt protein synthesis, leading to parasite death.
Mechanism of Action of DDD107498 via PfEF2 Inhibition
Anticancer 2-(Quinoline-4-carbonyl)hydrazide-Acrylamide Hybrids: In Vitro Efficacy
A novel series of 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids has been synthesized and evaluated for their anticancer potential. These compounds have shown significant cytotoxic effects against the MCF-7 breast carcinoma cell line and inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) kinase in vitro. Currently, there is no publicly available data on the in vivo efficacy of this specific class of compounds.
Quantitative In Vitro Efficacy Data
The in vitro anticancer activity of the most potent 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids is summarized below.
| Compound | Structure | Cytotoxicity IC50 (µM) vs. MCF-7 | EGFR Kinase Inhibition IC50 (µM) | Reference |
| 6a | (Structure not available in search results) | 3.39 | 0.31 | [3] |
| 6b | (Structure not available in search results) | 5.94 | Not reported | [3] |
| 6h | (Structure not available in search results) | 2.71 | 0.22 | [3] |
| Doxorubicin | (Reference Drug) | 6.18 | Not applicable | [3] |
| Lapatinib | (Reference Drug) | Not reported | 0.18 | [3] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Line : MCF-7 breast adenocarcinoma cells.
-
Method : Cells are seeded in 96-well plates and incubated. They are then treated with various concentrations of the test compounds and incubated for a specified period. The cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of the cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.
In Vitro EGFR Kinase Inhibition Assay
-
Method : The ability of the compounds to inhibit the kinase activity of EGFR is measured using a variety of commercially available assay kits. These assays typically involve incubating the recombinant EGFR enzyme with a substrate and ATP in the presence of the test compound. The amount of phosphorylated substrate is then quantified to determine the inhibitory activity of the compound, and the IC50 value is calculated.
Signaling Pathway
The anticancer activity of these hybrids is attributed to their inhibition of the EGFR signaling pathway. EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), triggers a cascade of downstream signaling events, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways. These pathways are crucial for cell proliferation, survival, and differentiation. In many cancers, including breast cancer, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. By inhibiting EGFR, these quinoline derivatives block these downstream signals, thereby inhibiting cancer cell proliferation and inducing apoptosis.
EGFR Signaling Pathway and Inhibition by Quinoline-Acrylamide Hybrids
Conclusion and Future Directions
This guide highlights the significant progress made in the development of this compound derivatives for distinct therapeutic applications. The quinoline-4-carboxamides stand out as highly promising antimalarial candidates with proven potent in vivo efficacy and a novel mechanism of action. In contrast, the 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids have demonstrated encouraging in vitro anticancer activity by targeting the EGFR pathway.
A critical next step for the anticancer compounds is the evaluation of their in vivo efficacy in relevant animal models, such as MCF-7 xenografts in nude mice. Such studies are imperative to validate their therapeutic potential and to enable a more direct comparison with the successful in vivo performance of their antimalarial counterparts. Further research into both classes of compounds will undoubtedly contribute to the development of new and effective therapies for malaria and cancer.
References
- 1. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of different synthetic routes to quinoline-4-carboxylic acids
For researchers, scientists, and drug development professionals, the quinoline-4-carboxylic acid scaffold is a cornerstone of many therapeutic agents. The efficient synthesis of these molecules is therefore of critical importance. This guide provides a head-to-head comparison of three prominent synthetic routes: the Pfitzinger reaction, the Doebner reaction, and the Gould-Jacobs reaction. We present a detailed analysis of their respective methodologies, supported by experimental data, to inform the selection of the most appropriate route for a given research and development objective.
At a Glance: Comparative Analysis of Synthetic Routes
| Synthetic Route | Starting Materials | Typical Product | Reaction Conditions | Reported Yield | Key Advantages | Key Disadvantages |
| Pfitzinger Reaction | Isatin, Carbonyl compound (ketone or aldehyde) | 2- or 2,3-substituted quinoline-4-carboxylic acid | Basic (e.g., KOH in ethanol), Reflux | 10-89% | Good for a variety of 2- and 2,3-substituted products; one-pot reaction. | Limited by the availability of substituted isatins; can be low yielding with certain substrates.[1][2] |
| Doebner Reaction | Aniline, Aldehyde, Pyruvic acid | 2-substituted quinoline-4-carboxylic acid | Acidic (e.g., BF₃·THF in acetonitrile), 65°C | Up to 82% (modified) | Utilizes readily available anilines and aldehydes; amenable to a wider range of aniline substituents with modified protocols. | Traditional method can suffer from low yields, especially with electron-deficient anilines.[1] |
| Gould-Jacobs Reaction | Aniline, Diethyl ethoxymethylenemalonate | 4-Hydroxyquinoline-3-carboxylic acid | High temperature (conventional) or Microwave irradiation | 47% (microwave) | Efficient for the synthesis of 4-hydroxyquinoline derivatives. | Multi-step process (cyclization, hydrolysis, decarboxylation); requires high temperatures or specialized equipment. |
In-Depth Analysis of Synthetic Pathways
This section provides a detailed overview of the reaction mechanisms for the Pfitzinger, Doebner, and Gould-Jacobs reactions, offering a deeper understanding of the chemical transformations involved.
Pfitzinger Reaction Pathway
The Pfitzinger reaction involves the condensation of isatin with a carbonyl compound in the presence of a base to yield a substituted quinoline-4-carboxylic acid. The reaction proceeds through the base-catalyzed opening of the isatin ring, followed by condensation with the carbonyl compound to form an imine, which then cyclizes and dehydrates to form the quinoline ring.
Caption: Pfitzinger Reaction Workflow.
Doebner Reaction Pathway
The Doebner reaction is a three-component reaction between an aniline, an aldehyde, and pyruvic acid.[3] The reaction is typically acid-catalyzed and involves the formation of an imine from the aniline and aldehyde, which then reacts with the enol of pyruvic acid, followed by cyclization and oxidation to the quinoline-4-carboxylic acid.
Caption: Doebner Reaction Workflow.
Gould-Jacobs Reaction Pathway
The Gould-Jacobs reaction begins with the condensation of an aniline with diethyl ethoxymethylenemalonate. The resulting intermediate undergoes thermal cyclization to form a 4-hydroxyquinoline-3-carboxylate ester. Subsequent hydrolysis and decarboxylation yield the final 4-hydroxyquinoline.[4]
References
Unveiling the Double-Edged Sword: Evaluating the Selectivity of Quinoline-4-Carbohydrazide Derivatives for Cancer Cells
A deep dive into the cytotoxic potential and cancer cell selectivity of emerging quinoline-4-carbohydrazide derivatives reveals a promising class of compounds with the potential for targeted cancer therapy. This comparative guide synthesizes experimental data on their efficacy against various cancer cell lines, juxtaposed with their impact on normal cells, and benchmarks them against established anticancer agents.
Researchers in the field of oncology and drug development are in a constant pursuit of therapeutic agents that can selectively eradicate cancer cells while sparing their healthy counterparts, thereby minimizing the debilitating side effects of conventional chemotherapy. In this context, this compound derivatives have emerged as a noteworthy scaffold, demonstrating significant cytotoxic effects against a spectrum of cancer cell lines. This guide provides a comprehensive evaluation of their selectivity, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
Performance Profile: A Quantitative Look at Cytotoxicity
The cornerstone of evaluating any potential anticancer compound lies in its cytotoxic profile, typically quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value signifies a higher potency in inhibiting cell growth. The selectivity of a compound is often expressed as a selectivity index (SI), calculated as the ratio of the IC50 value for normal cells to that for cancer cells (SI = IC50 normal cells / IC50 cancer cells). A higher SI value indicates greater selectivity for cancer cells.
The following tables summarize the in vitro cytotoxic activity of various this compound derivatives and comparator compounds against a panel of human cancer cell lines and normal cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (SI) | Reference Compound | Cancer Cell Line | IC50 (µM) |
| This compound Derivatives | ||||||||
| 2-(quinoline-4-carbonyl)hydrazide-3-(4-nitrophenyl)acrylamide 6h | MCF-7 | 2.71 | - | - | - | Doxorubicin | MCF-7 | 6.18 |
| Quinoline derivative 91b1 | KYSE150 | 4.17 | NE3 | 2.17 | 0.52 | Cisplatin (CDDP) | KYSE150 | 13.2 |
| AGS | 4.28 | AGS | 13.00 | |||||
| KYSE450 | 1.83 | KYSE450 | 6.83 | |||||
| A549 | 15.38 | A549 | 6.23 | |||||
| Other Quinoline Derivatives | ||||||||
| (E)-3-[3-(4-methoxyphenyl)quinolin-2-yl]-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | MCF-7 | 1.05 | H184B5F5/M10 | >10 | >9.52 | - | - | - |
| MDA-MB-231 | 0.75 | >13.33 | ||||||
| SKBR-3 | 0.78 | >12.82 | ||||||
| Quinoline-based dihydrazone 3b | MCF-7 | 7.016 | HL-7702 | >50 | >7.13 | 5-Fluorouracil | MCF-7 | - |
| Quinoline-based dihydrazone 3c | MCF-7 | 7.05 | HL-7702 | >50 | >7.09 | 5-Fluorouracil | MCF-7 | - |
| Diarylurea derivative 1l | RPMI-8226 | - | - | - | Promising | Sorafenib | - | - |
Note: A selectivity index less than 1 indicates that the compound is more toxic to normal cells than to cancer cells. The data presented is a compilation from various research articles and direct comparison should be made with caution due to variations in experimental conditions.
The data indicates that while some this compound derivatives show potent anticancer activity, their selectivity can be variable. For instance, compound 91b1 demonstrated a selectivity index of less than 1, suggesting higher toxicity towards the immortalized normal esophageal epithelial cell line NE3 compared to the KYSE150 cancer cell line.[1] In contrast, other classes of quinoline derivatives, such as the chalcone and dihydrazone derivatives, have shown promising selectivity with high IC50 values against normal cell lines.[2][3]
Unraveling the Mechanism: Signaling Pathways and Experimental Workflows
The anticancer effects of this compound derivatives are often attributed to their ability to induce programmed cell death (apoptosis) and cause cell cycle arrest in cancer cells. Several studies have pointed towards the inhibition of key signaling pathways that are frequently dysregulated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) pathway.
Caption: EGFR Signaling Pathway Inhibition by this compound Derivatives.
The following diagram illustrates a typical workflow for evaluating the anticancer properties of these compounds.
Caption: Experimental Workflow for Anticancer Drug Screening.
In-Depth Experimental Protocols
To ensure the reproducibility and validity of the findings, detailed experimental protocols are crucial. Below are the methodologies for the key experiments cited in the evaluation of this compound derivatives.
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives and control drugs for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 3-4 hours at 37°C.[4][5][6]
-
Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to dissolve the formazan crystals.[4]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Flow Cytometry for Cell Cycle and Apoptosis Analysis
Flow cytometry is a powerful technique to analyze the cell cycle distribution and quantify apoptosis.
Cell Cycle Analysis:
-
Cell Treatment and Harvesting: Cells are treated with the test compounds for a specified time, then harvested by trypsinization and washed with PBS.
-
Fixation: The cells are fixed in cold 70% ethanol and stored at -20°C overnight.[7]
-
Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A.[7]
-
Analysis: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined using cell cycle analysis software.[7]
Apoptosis Assay (Annexin V/PI Staining):
-
Cell Treatment and Harvesting: Similar to the cell cycle analysis, cells are treated and harvested.
-
Staining: The cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI) for 15 minutes in the dark.[7]
-
Analysis: The stained cells are immediately analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[7]
Western Blotting for Protein Expression
Western blotting is used to detect specific proteins in a sample and can be used to assess the effect of compounds on signaling pathways.
-
Protein Extraction: After treatment with the compounds, cells are lysed using a RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA assay.[8]
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[9]
-
Protein Transfer: The separated proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) and then incubated with primary antibodies against the target proteins (e.g., p-EGFR, total EGFR, β-actin) overnight at 4°C.[8][9]
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.[8]
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.[8]
Conclusion
This compound derivatives represent a promising avenue in the quest for novel anticancer agents. While some derivatives have demonstrated potent cytotoxic activity against various cancer cell lines, the critical aspect of selectivity remains a key area for further investigation and optimization. The data presented in this guide highlights the importance of comprehensive screening against both cancerous and normal cell lines to identify lead compounds with a favorable therapeutic window. Future research should focus on structure-activity relationship (SAR) studies to enhance selectivity and further elucidate the intricate molecular mechanisms underlying their anticancer effects. The detailed experimental protocols provided herein serve as a valuable resource for researchers to conduct robust and reproducible evaluations of this and other emerging classes of anticancer compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Advances in antitumor research of CA-4 analogs carrying quinoline scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to Carbohydrazide and Hydrazine in Synthetic Reactions
An Objective Analysis for Researchers and Drug Development Professionals
Carbohydrazide and hydrazine are both pivotal reagents in synthetic chemistry, primarily utilized as building blocks for nitrogen-containing compounds and as reducing agents. While structurally related, their distinct properties in terms of reactivity, stability, and safety dictate their suitability for different applications. This guide provides a detailed comparison of their performance in synthetic reactions, supported by available data and experimental protocols, to assist researchers in making informed decisions for their synthetic strategies.
Overview of Physicochemical and Safety Properties
The most significant divergence between carbohydrazide and hydrazine lies in their safety profiles. Hydrazine is a highly toxic, volatile, and dangerously unstable compound, classified as a suspected carcinogen[1][2][3]. Its handling requires stringent safety measures, including specialized equipment and ventilation[1][3]. In contrast, carbohydrazide is a stable, non-volatile solid with significantly lower toxicity, making it a much safer alternative in many industrial and laboratory settings[4][5].
This enhanced safety profile is a primary driver for the increasing preference for carbohydrazide, particularly in applications like boiler water treatment where it serves as an oxygen scavenger, replacing the more hazardous hydrazine[6].
Table 1: Comparison of Physical, Chemical, and Safety Properties
| Property | Carbohydrazide | Hydrazine |
| Molecular Formula | CH₆N₄O | N₂H₄ |
| Molecular Weight | 90.09 g/mol | 32.05 g/mol |
| Appearance | White crystalline solid[7] | Colorless, fuming oily liquid[2] |
| Melting Point | ~153 °C (decomposes)[8] | 2 °C |
| Boiling Point | Decomposes | 114 °C |
| Solubility in Water | Highly soluble[7] | Miscible |
| Toxicity | Low toxicity, but harmful if swallowed and an irritant[5][7][9]. | Highly toxic (ACGIH TLV: 0.01 ppm), suspected carcinogen[1][2]. |
| Stability | Stable, longer shelf life, easier to handle[4][10]. | Dangerously unstable in anhydrous form, can detonate[2][11]. |
| Handling | Safer and easier to transport and store[12]. | Requires strict precautions, fume hood, and protective gear[1][3][11]. |
Performance in Synthetic Reactions
Both molecules serve as potent nucleophiles due to the presence of terminal -NH₂ groups, making them valuable in the synthesis of a wide array of heterocyclic compounds.
Heterocyclic Synthesis
Hydrazine and its derivatives are classical reagents for synthesizing nitrogen-containing heterocycles. The reaction of hydrazine with 1,3-dicarbonyl compounds is a fundamental and long-standing method for producing pyrazoles[13]. Similarly, carbohydrazide and its derivatives are widely used to construct five-membered heterocycles such as 1,3,4-oxadiazoles, 1,2,4-triazoles, and pyrazoles[14][15][16].
While both can be used to form similar heterocyclic cores, the choice of reagent can be influenced by the desired substitution pattern and reaction conditions. Carbohydrazide's symmetrical structure can be exploited to synthesize symmetrical bis-heterocyclic systems.
Condensation Reactions
The reaction with aldehydes and ketones is fundamental to both reagents. Hydrazine reacts with carbonyl compounds to form hydrazones, which are stable intermediates in reactions like the Wolff-Kishner reduction, or can further react to form azines[17][18]. The condensation of carbohydrazide with aldehydes or ketones yields mono- and bis-carbohydrazones (e.g., salicylidene carbohydrazide), which are versatile precursors for more complex molecules and ligands[19][20].
Table 2: Comparison of Performance in Key Reaction Types
| Reaction Type | Reagent | Typical Products | Yields | Key Considerations |
| Pyrazole Synthesis | Hydrazine | 1,3,5-Trisubstituted Pyrazoles | Excellent[21] | Highly established, versatile for various substitutions. Requires careful handling[13][21]. |
| Carbohydrazide | Pyrazoline-5-carbohydrazides | Good[16] | Safer alternative; products are functionalized for further derivatization[16]. | |
| 1,3,4-Oxadiazole Synthesis | Hydrazine | (Requires multi-step synthesis via hydrazides) | Variable | A common pathway involves first forming an acylhydrazide, then cyclization. |
| Carbohydrazide | 2,5-Disubstituted-1,3,4-oxadiazoles | Good to Excellent[15] | Direct, efficient route for symmetrical oxadiazoles[15][16]. | |
| Condensation with Carbonyls | Hydrazine | Hydrazones, Azines | High to Quantitative[22][23] | Rapid reaction; hydrazones are key intermediates[22]. Can be difficult to control mono- vs. bis-condensation. |
| Carbohydrazide | Carbohydrazones | Good[19][24] | Controlled reaction; forms stable mono- or bis-adducts useful as ligands or synthons[19]. | |
| Reduction of Carbonyls | Hydrazine | Alkanes (Wolff-Kishner) | Good to Excellent[2] | Classic named reaction for deoxygenation of aldehydes/ketones. Harsh basic conditions[2]. |
| Carbohydrazide | Alcohols | Good (under specific conditions)[25] | Can reduce aldehydes to alcohols in large excess, avoiding condensation products. Not a standard application[25]. |
Note: Yields are representative and highly dependent on specific substrates and reaction conditions. The data is compiled from various sources and does not represent a direct side-by-side comparison under identical conditions.
Experimental Protocols
Protocol 1: Synthesis of a Pyrazoline-5-carbohydrazide using Carbohydrazide
This protocol is adapted from the synthesis of 4-aryl-5-benzoylamino-1,3-diphenyl-2-pyrazoline-5-carbohydrazides[16].
-
Reaction: Acylation of hydrazine hydrate with a spiro-oxadiazole precursor.
-
Reagents:
-
4-Aryl-1,3,7-triphenyl-8-oxa-1,2,6-triazaspiro[4.4]nona-2,6-dien-9-one (1 mmol)
-
80% Hydrazine Hydrate (0.5 mL)
-
Methanol (20 mL)
-
-
Procedure:
-
Suspend the spiro compound (1 mmol) in methanol (20 mL).
-
Add 80% hydrazine hydrate (0.5 mL) to the suspension.
-
Shake the reaction mixture at room temperature for 10 minutes (or reflux for 1 hour, depending on the substrate).
-
Allow the mixture to stand overnight at room temperature.
-
Collect the resulting precipitate by filtration, wash with cold methanol, and recrystallize from a suitable solvent to obtain the pure carbohydrazide product.
-
Protocol 2: Synthesis of Acetone Azine using Hydrazine Hydrate
This protocol is adapted from the synthesis of acetone azine, a precursor to acetone hydrazone[22].
-
Reaction: Condensation of acetone with hydrazine hydrate.
-
Reagents:
-
Acetone (2.50 moles)
-
100% Hydrazine Hydrate (1.31 moles)
-
Potassium Hydroxide (KOH) pellets
-
-
Procedure:
-
Caution: Hydrazine is toxic and should be handled in a fume hood with appropriate personal protective equipment.
-
To a round-bottomed flask containing acetone (2.50 moles), fitted with a mechanical stirrer and cooled in an ice bath, add hydrazine hydrate (1.31 moles) dropwise while maintaining the temperature below 35 °C.
-
Stir for an additional 10-15 minutes after addition is complete.
-
Add KOH pellets (50 g) with vigorous stirring and continued cooling.
-
Separate the upper organic layer and dry it sequentially over fresh portions of KOH pellets.
-
Distill the dried liquid to obtain acetone azine (b.p. 128–131 °C).
-
Conclusion
The choice between carbohydrazide and hydrazine in synthetic reactions is a classic example of balancing reactivity with safety.
-
Hydrazine remains a powerful and indispensable reagent for specific, well-established reactions like the Wolff-Kishner reduction and in many heterocyclic syntheses where its high reactivity is paramount. However, its extreme toxicity and instability necessitate specialized handling procedures and limit its use where safer alternatives exist.
-
Carbohydrazide emerges as a superior alternative in a growing number of applications. Its significantly improved safety profile, stability, and ease of handling make it the preferred choice for industrial processes and for synthetic routes where moderate reactivity is sufficient[4]. It is a versatile building block for a wide range of heterocycles and functionalized molecules, offering a safer path to complex chemical entities.
For modern research and development, particularly in the pharmaceutical industry, the "safety-by-design" principle strongly favors carbohydrazide. While hydrazine will always have a place in the synthetic chemist's toolbox, the continued development of synthetic methodologies utilizing carbohydrazide is a clear and positive trend toward greener and safer chemistry.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Hydrazine [commonorganicchemistry.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. tcc-ofc.com [tcc-ofc.com]
- 5. gas-sensing.com [gas-sensing.com]
- 6. RXSOL | THINK CHEMICALS | THINK RXMARINE [rxmarine.com]
- 7. Application of carbohydrazide in power plant chemistry - SINOCHEM [sinocheme.com]
- 8. What is the Difference Between Hydrazine and Carbohydrazide [qinmuchem.com]
- 9. redox.com [redox.com]
- 10. puyuanpharm.com [puyuanpharm.com]
- 11. reddit.com [reddit.com]
- 12. Synthesis of carbohydrazide_Chemicalbook [chemicalbook.com]
- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 14. arkat-usa.org [arkat-usa.org]
- 15. ajgreenchem.com [ajgreenchem.com]
- 16. Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Hydrazine - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Organic Syntheses Procedure [orgsyn.org]
- 23. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06845D [pubs.rsc.org]
- 24. A Review on Synthesis of Carbohydrazide Derivatives [ajgreenchem.com]
- 25. repositorio.uchile.cl [repositorio.uchile.cl]
Assessing the Drug-Likeness of Novel Quinoline-4-Carbohydrazide Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a carbohydrazide moiety at the 4-position has given rise to a class of derivatives with promising biological activities, including anticancer and antimicrobial effects. This guide provides a comparative assessment of the drug-likeness of novel quinoline-4-carbohydrazide derivatives, supported by experimental data and in silico predictions, to aid in the identification of promising lead compounds for further development.
Physicochemical Properties and Drug-Likeness Scorecard
A key initial step in drug discovery is the evaluation of a compound's physicochemical properties to predict its potential for oral bioavailability. Lipinski's "Rule of Five" is a widely used guideline to assess drug-likeness.[1][2][3] The rule states that an orally active drug is likely to have:
-
A molecular weight (MW) of less than 500 Daltons.
-
A calculated octanol-water partition coefficient (log P) not exceeding 5.
-
No more than 5 hydrogen bond donors (HBD).
-
No more than 10 hydrogen bond acceptors (HBA).
The following table summarizes the calculated physicochemical properties and compliance with Lipinski's Rule of Five for a selection of novel this compound derivatives from recent studies, compared to the parent compound.
| Compound ID | Molecular Formula | MW ( g/mol ) | logP | HBD | HBA | Lipinski Violations | Reference |
| This compound | C₁₀H₉N₃O | 187.20 | -0.5 | 2 | 4 | 0 | [4] |
| Derivative 1 | C₁₇H₁₂ClN₃O₃ | 341.75 | - | - | - | - | [5] |
| Derivative 2 | C₁₇H₁₅N₃O₃ | 309.32 | - | - | - | - | [5] |
| Compound 6b | C₃₃H₂₄BrClN₄O₄ | 655.93 | - | - | - | 1 (MW) | [6] |
| Compound 6h | C₃₃H₂₄BrN₅O₆ | 666.48 | - | - | - | 1 (MW) | [6] |
Note: A comprehensive in silico analysis for a wider range of derivatives is recommended for a complete drug-likeness profile.
In Silico ADMET Prediction: A Glimpse into Pharmacokinetics
Computational tools play a crucial role in modern drug discovery by predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new chemical entities, thereby reducing the likelihood of late-stage failures.[7][8] The table below presents a summary of in silico ADMET predictions for representative this compound derivatives.
| Compound ID | Human Intestinal Absorption (%) | Blood-Brain Barrier (BBB) Permeability | CYP2D6 Inhibitor | AMES Toxicity | Reference |
| This compound | High | No | No | Non-mutagenic | Predicted |
| Compound 6b | High | No | Yes | Non-mutagenic | [6] |
| Compound 10 | High | No | Yes | Mutagenic | [9] |
| Compound 21 | High | Yes | Yes | Non-mutagenic | [10] |
These predictions are generated using computational models and require experimental validation.
Comparative Biological Activity
The therapeutic potential of novel this compound derivatives has been evaluated against various cancer cell lines and bacterial strains. The following tables compare their in vitro activity with standard drugs, doxorubicin for cancer and ciprofloxacin for bacteria.
Anticancer Activity (IC₅₀ in µM)
| Compound ID | MCF-7 (Breast) | HCT-116 (Colon) | A549 (Lung) | Standard Drug (Doxorubicin) | Reference |
| Compound 6a | 3.39 | - | - | 6.18 | [6] |
| Compound 6h | 2.71 | - | - | 6.18 | [6] |
| Compound 3c | 7.05 | - | 34.32 | >50 (5-FU) | [11] |
| Compound 65 | 0.02-0.04 | 0.02-0.04 | - | - | [12] |
Antibacterial Activity (MIC in µg/mL)
| Compound ID | S. aureus (Gram-positive) | E. coli (Gram-negative) | Standard Drug (Ciprofloxacin) | Reference |
| Compound 11 | 6.25 | >100 | 0.5 | |
| Compound 24 | 3.125 | 3.125 | 0.5 | |
| Compound 62 | - | 3.125-6.25 | 0.5 |
Experimental Protocols
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a standard drug (e.g., doxorubicin) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
DNA Gyrase Inhibition Assay
DNA gyrase is a bacterial enzyme essential for DNA replication, making it an attractive target for antibacterial agents.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing DNA gyrase buffer, relaxed plasmid DNA (e.g., pBR322), ATP, and the test compound at various concentrations.
-
Enzyme Addition: Add E. coli DNA gyrase to initiate the supercoiling reaction.
-
Incubation: Incubate the reaction mixture at 37°C for 1 hour.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: Separate the supercoiled and relaxed forms of the plasmid DNA on a 1% agarose gel.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The inhibition of DNA gyrase is observed as a decrease in the amount of supercoiled DNA.
Visualizing the Path Forward
General Synthesis and Evaluation Workflow
The development of novel this compound derivatives follows a structured workflow from synthesis to biological evaluation.
Caption: A generalized workflow for the synthesis and evaluation of this compound derivatives.
EGFR Signaling Pathway: A Key Anticancer Target
Many quinoline derivatives exert their anticancer effects by inhibiting the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.[6]
References
- 1. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 2. lecture-notes.tiu.edu.iq [lecture-notes.tiu.edu.iq]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 7. Design, synthesis, and biological evaluation of novel quinoline derivatives as small molecule mutant EGFR inhibitors targeting resistance in NSCLC: In vitro screening and ADME predictions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Advances in antitumor research of CA-4 analogs carrying quinoline scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. Quinoline synthesis [organic-chemistry.org]
- 12. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Maze of Resistance: A Comparative Guide to New Quinoline Compounds
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antibiotic resistance necessitates the urgent development of novel antimicrobial agents that can effectively combat multidrug-resistant bacteria. Quinolones, a critical class of antibiotics, have faced diminishing efficacy due to the rise of resistance. This guide provides a comparative analysis of new quinoline compounds, offering insights into their performance against resistant bacterial strains, detailing the experimental protocols for evaluation, and visualizing the underlying mechanisms of resistance.
Performance of New Quinoline Compounds Against Resistant Bacteria
The in vitro activity of novel quinoline derivatives demonstrates promising potential in overcoming existing resistance mechanisms. Unlike traditional fluoroquinolones, which are often rendered ineffective by mutations in DNA gyrase and topoisomerase IV or by efflux pumps, some new compounds exhibit significant potency against these resistant strains.
Non-Fluorinated Quinolones (NFQs)
Recent studies have explored non-fluorinated quinolones (NFQs) to mitigate some of the adverse effects associated with fluoroquinolones while retaining antibacterial efficacy. The table below summarizes the in vitro activities of three NFQ compounds—PGE 9262932, PGE 9509924, and PGE 4175997—compared to ciprofloxacin, a widely used fluoroquinolone, against ciprofloxacin-resistant, methicillin-resistant Staphylococcus aureus (MRSA).
Table 1: Comparative Activity of Non-Fluorinated Quinolones against Ciprofloxacin-Resistant MRSA
| Compound | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) |
| PGE 9262932 | ≤1.0 | ≤1.0 |
| PGE 9509924 | ≤1.0 | ≤1.0 |
| PGE 4175997 | ≤1.0 | ≤1.0 |
| Ciprofloxacin | >16 | >16 |
Data sourced from in vitro susceptibility tests.[1]
The NFQ compounds demonstrated significant inhibitory activity against ciprofloxacin-resistant MRSA strains, with MIC values at or below 1.0 μg/mL.[1] This suggests that the absence of the fluorine atom may not compromise antibacterial potency against these specific resistant phenotypes and may offer a pathway to developing safer quinolone-based drugs.
Quinovancins: Vancomycin-Quinolone Conjugates
A novel approach involves hybridizing quinolones with other antibiotics. "Quinovancins" are conjugates of vancomycin and a quinoline moiety. This strategy has yielded compounds with enhanced activity against a range of multidrug-resistant pathogens, including vancomycin-resistant Enterococci (VRE) and even Gram-negative bacteria like E. coli.
Table 2: Activity of a Representative Quinovancin (3d) against Resistant Bacterial Strains
| Bacterial Strain | Organism | Resistance Phenotype | Vancomycin MIC (μg/mL) | Quinovancin 3d MIC (μg/mL) |
| VREm | Enterococcus faecium | Vancomycin-Resistant | >256 | 2 |
| VISA | Staphylococcus aureus | Vancomycin-Intermediate | 4 | 0.5 |
| E. coli (D-2023-D2-008) | Escherichia coli | Carbapenem-Resistant | >128 | 8 |
Data from in vitro antibacterial activity screening.[2]
The quinovancin compound 3d showed a remarkable increase in potency, being 128-fold more active than vancomycin against VREm.[2] Intriguingly, it also exhibited significant activity against a carbapenem-resistant E. coli strain, a feat not achieved by vancomycin alone.[2]
Quinolone-2-one Derivatives
A series of quinoline-2-one derivatives has been synthesized and evaluated for their antibacterial properties against multidrug-resistant Gram-positive bacteria. These compounds have shown promising activity, particularly against MRSA and VRE.
Table 3: In Vitro Activity of Quinolone-2-one Derivatives against Multidrug-Resistant Gram-Positive Bacteria
| Compound | MRSA MIC (μg/mL) | MRSE MIC (μg/mL) | VRE MIC (μg/mL) |
| 6c | 0.75 | 2.50 | 0.75 |
| 6i | 1.50 | 3.00 | 1.50 |
| 6l | 1.50 | 3.00 | 1.50 |
| 6o | 3.00 | 6.00 | 3.00 |
| Daptomycin (Control) | 0.75 | 1.50 | 1.50 |
Data from a study on quinoline-2-one derivatives.[3]
Compound 6c demonstrated the most potent activity, with MIC concentrations comparable to the control drug, daptomycin, against MRSA and VRE.[3] These findings suggest that the quinoline-2-one scaffold is a promising starting point for the development of new antibiotics to combat Gram-positive drug-resistant bacterial strains.[3]
Experimental Protocols
The data presented in this guide are primarily derived from standard in vitro susceptibility testing methods. The following is a generalized protocol for the determination of Minimum Inhibitory Concentration (MIC), a key metric in assessing antibacterial potency.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
-
Preparation of Bacterial Inoculum:
-
Bacterial strains are cultured on an appropriate agar medium (e.g., Mueller-Hinton agar) for 18-24 hours.
-
Colonies are suspended in a sterile saline or broth solution to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
The suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antimicrobial Agent Dilutions:
-
The novel quinoline compounds and comparator agents are serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
A range of concentrations is prepared to determine the lowest concentration that inhibits visible growth.
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate containing the antimicrobial dilutions is inoculated with the prepared bacterial suspension.
-
Control wells containing only broth (sterility control) and broth with the bacterial inoculum (growth control) are included.
-
The plates are incubated at 35-37°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism, as detected by the unaided eye.
-
Mechanisms of Quinolone Resistance and Cross-Resistance
Understanding the mechanisms by which bacteria develop resistance to quinolones is crucial for designing new compounds that can evade these defenses. Cross-resistance occurs when a single resistance mechanism confers resistance to multiple drugs within the same class.[4]
Primary Mechanisms of Quinolone Resistance
The primary mechanisms of resistance to quinolones involve mutations in the drug's target enzymes and the overexpression of efflux pumps.[5][6]
References
- 1. In Vitro Activities of Three Nonfluorinated Quinolones against Representative Bacterial Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Frontiers | Quinolone Resistance: Much More than Predicted [frontiersin.org]
Safety Operating Guide
A Procedural Guide for the Safe Disposal of Quinoline-4-carbohydrazide
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. Quinoline-4-carbohydrazide, a compound featuring both a quinoline heterocyclic system and a hydrazide functional group, requires a stringent and informed disposal protocol. This guide provides a comprehensive, step-by-step framework for its proper disposal, grounded in an understanding of its constituent chemical hazards.
Hazard Profile & Risk Assessment: An Evidence-Based Approach
The quinoline ring system is a known hazardous class of compounds.[1][2] The parent compound, quinoline, is classified as toxic, a suspected carcinogen and mutagen, and poses a significant environmental threat, particularly to aquatic life.[1][3][4] The hydrazide functional group, being a derivative of hydrazine, also carries inherent risks. Hydrazines and their derivatives are recognized for their potential toxicity, corrosivity, and reactivity.[5][6]
The combined potential hazards derived from these moieties demand that this compound be managed as a hazardous waste stream.
Table 1: Summary of Constituent Hazards
| Hazard Category | Associated Moiety | Description | Supporting Sources |
| Carcinogenicity | Quinoline | May cause cancer.[3][4][7] | [3][4][7] |
| Mutagenicity | Quinoline | Suspected of causing genetic defects.[3][4] | [3][4] |
| Acute Toxicity | Quinoline, Hydrazide | Toxic or harmful if swallowed or in contact with skin.[3][5][7] | [3][5][7] |
| Skin/Eye Irritation | Quinoline, Hydrazide | Causes skin and serious eye irritation.[3][5][7] | [3][5][7] |
| Environmental Hazard | Quinoline | Toxic to aquatic life with long-lasting effects.[1][3][4][8] | [1][3][4][8] |
| Reactivity | Hydrazide | Potential for reactivity, especially with strong oxidizing agents.[5][6] | [5][6] |
Mandatory Safety Precautions & Personal Protective Equipment (PPE)
Before beginning any work that will generate this compound waste, it is imperative to establish a safe handling environment.
-
Engineering Controls : All handling of the compound, including weighing, transfers, and the collection of waste, must be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.[9]
-
Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is required. This is not merely a recommendation but a critical safety barrier.
-
Eye Protection : Chemical safety goggles conforming to OSHA 29 CFR 1910.133 or EN166 standards are mandatory.[9]
-
Hand Protection : Chemically impermeable gloves (e.g., nitrile or butyl rubber) must be worn. Gloves should be inspected before use and disposed of after handling the compound.[10][11]
-
Body Protection : A lab coat must be worn and kept fastened. For tasks with a higher risk of spillage, a chemically resistant apron is also recommended.[9]
-
Step-by-Step Disposal Protocol
The proper disposal of this compound waste is a multi-step process that prioritizes segregation, containment, and professional management. Under no circumstances should this chemical or its contaminated materials be disposed of in regular trash or down the sanitary sewer.[1][9][12]
Experimental Protocol: Waste Management
-
Waste Segregation (The Principle of Isolation)
-
Waste Collection & Containerization (The Principle of Secure Containment)
-
Rationale : Proper containment prevents accidental release into the environment and ensures the safety of personnel handling the waste.
-
Procedure :
-
Select a primary waste container that is leak-proof, has a secure screw-top cap, and is made of a chemically compatible material (e.g., a high-density polyethylene or glass bottle).
-
Affix a "HAZARDOUS WASTE" label to the container before adding any waste.
-
The label must clearly state the full chemical name, "this compound," and its CAS Number (29620-62-0).[9][13] List any solvents or other chemicals present in the waste mixture.
-
-
-
Temporary On-Site Storage (The Principle of Controlled Access)
-
Rationale : Waste must be stored safely and securely while awaiting pickup by disposal professionals.
-
Procedure :
-
Keep the sealed hazardous waste container in a designated satellite accumulation area.
-
This area must be well-ventilated, secure, and away from general laboratory traffic.
-
Ensure the storage location is segregated from incompatible materials.
-
-
-
Final Disposal (The Principle of Professional Oversight)
-
Rationale : The ultimate treatment and disposal of hazardous waste require specialized facilities and expertise to ensure regulatory compliance and environmental safety.
-
Procedure :
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.[13]
-
Follow all institutional procedures for waste handover, including any required documentation or inventory logs.
-
-
Emergency Procedures: Spill Management
In the event of a spill, a swift and systematic response is crucial to mitigate exposure and contamination.
-
Evacuate & Secure : Immediately alert others in the area and evacuate non-essential personnel. Secure the entrance to the affected area.[1]
-
Don PPE : Before re-entering the area, don the full PPE ensemble described in Section 2, including respiratory protection if specified by your institution's safety protocols for spills of toxic solids.
-
Contain & Absorb : Cover the spill with an inert absorbent material such as vermiculite, dry sand, or a commercial chemical sorbent.[1][11] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Waste : Carefully scoop the absorbed material and any remaining solid into the designated hazardous waste container.[11]
-
Decontaminate : Clean the spill area thoroughly with a suitable solvent (as recommended by your EHS office), collecting all cleaning materials (wipes, pads) as hazardous waste.
-
Ventilate : Allow the area to ventilate completely before resuming normal operations.[1]
Visualized Disposal Workflow
The following diagram outlines the decision-making process for the proper management and disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
- 1. nj.gov [nj.gov]
- 2. benchchem.com [benchchem.com]
- 3. chemos.de [chemos.de]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. benchchem.com [benchchem.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. benchchem.com [benchchem.com]
- 10. biotium.com [biotium.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. epa.gov [epa.gov]
- 13. benchchem.com [benchchem.com]
Personal protective equipment for handling Quinoline-4-carbohydrazide
Essential Safety and Handling Guide for Quinoline-4-Carbohydrazide
Disclaimer: No specific Safety Data Sheet (SDS) is available for this compound. The following guidance is based on the known hazards of structurally related compounds, namely Quinoline and Carbohydrazide. It is imperative to handle this compound with extreme caution and to consult with your institution's Environmental Health and Safety (EHS) department for a comprehensive risk assessment before commencing any work.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following protocols for personal protective equipment, operational handling, and disposal are designed to minimize risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory for all procedures involving this compound to prevent skin contact, inhalation, and eye exposure.[1][2] The following table summarizes the recommended PPE for various laboratory activities.
| Activity | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving and Unpacking | Safety glasses with side shields | Chemical-resistant gloves (e.g., Nitrile) | Laboratory coat | N95 respirator (if unpacking powders not in a contained system)[3] |
| Weighing and Aliquoting (in a fume hood) | Tightly fitting safety goggles or face shield[3][4] | Double-gloving with chemical-resistant gloves (e.g., Nitrile) | Chemical-resistant laboratory coat or gown | Work within a certified chemical fume hood |
| Experimental Procedures (in a fume hood) | Tightly fitting safety goggles or face shield[3][4] | Double-gloving with chemical-resistant gloves (e.g., Nitrile) | Chemical-resistant laboratory coat or gown | Work within a certified chemical fume hood |
| Spill Cleanup | Chemical splash goggles and a face shield | Heavy-duty, chemical-resistant gloves (e.g., Butyl rubber) | Chemical-resistant suit or apron over a lab coat | Air-purifying respirator with appropriate cartridges |
| Waste Disposal | Safety glasses with side shields | Chemical-resistant gloves (e.g., Nitrile) | Laboratory coat | Not generally required if handling sealed waste containers |
Operational Plan for Safe Handling
A systematic approach is crucial for the safe handling of this compound at every stage.
Receiving and Inspection
-
Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Wear appropriate PPE (see table above) during inspection.
-
If the container is compromised, isolate it in a chemical fume hood and contact your EHS department immediately.
Storage
-
Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5][6]
-
Keep the container tightly closed and clearly labeled.[5]
-
Store in a designated and locked cabinet to restrict access.[5]
Weighing and Preparation of Solutions
-
All weighing and solution preparation must be conducted in a certified chemical fume hood to minimize inhalation exposure.[7]
-
Use a dedicated and clearly labeled set of spatulas and weighing boats.
-
Handle the solid compound carefully to avoid generating dust.[6]
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
Experimental Use
-
Conduct all experiments involving this compound within a chemical fume hood.[7]
-
Keep all containers of the compound and its solutions covered when not in use.
-
Avoid direct contact with the skin, eyes, and clothing.[4]
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[5]
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[4]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]
-
Spill: Evacuate the area. For small spills within a fume hood, use an absorbent material to contain the spill, then decontaminate the area. For larger spills, or any spill outside of a fume hood, evacuate the laboratory and contact your institution's EHS department.[8]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation
-
Solid Waste: Collect all unused or waste this compound powder in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a separate, clearly labeled hazardous waste container. Do not mix with other solvent waste unless permitted by your institution's EHS guidelines.
-
Contaminated Materials: All disposable items that have come into contact with the compound (e.g., gloves, pipette tips, weighing boats, paper towels) must be considered hazardous waste.[9] Collect these items in a dedicated, labeled hazardous waste bag or container.
Waste Container Labeling
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Indicate the primary hazards (e.g., "Toxic," "Irritant," "Suspected Carcinogen").
Storage of Waste
-
Store hazardous waste containers in a designated, secure, and well-ventilated area, away from general laboratory traffic.
-
Ensure waste containers are kept closed except when adding waste.
Final Disposal
-
Arrange for the pickup and disposal of all this compound waste through your institution's licensed hazardous waste disposal service.
-
Do not dispose of any this compound waste down the drain or in the regular trash.[10]
Visual Workflow for Safe Handling
The following diagram illustrates the key steps and decision points in the safe handling workflow for this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. pppmag.com [pppmag.com]
- 3. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. lobachemie.com [lobachemie.com]
- 6. redox.com [redox.com]
- 7. fishersci.com [fishersci.com]
- 8. nj.gov [nj.gov]
- 9. artscimedia.case.edu [artscimedia.case.edu]
- 10. chemos.de [chemos.de]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
